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SPACE peptide

Cat. No.: B10857532
M. Wt: 1090.2 g/mol
InChI Key: NDGGTJRAQNJEBK-GTKCDMHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPACE peptide (AC-TGSTQHQ-CG, with a disulfide bridge) is a skin-penetrating peptide (SPP) discovered through phage display . It functions as an effective enhancer for the topical delivery of macromolecules into the skin, a task traditionally challenging due to the skin's natural barrier properties . The peptide's mechanism of action is primarily transcellular. Research indicates that this compound enhances skin penetration by interacting with skin proteins, specifically keratin in corneocytes, thereby facilitating the transport of cargo into the deeper layers of the epidermis and dermis . Notably, studies show it does not significantly alter the skin's lipid barrier, suggesting a potentially favorable safety profile with negligible effects on skin integrity and low cytotoxicity compared to other peptides . Its research applications include the delivery of a wide range of macromolecules, from hydrophilic polysaccharides like high molecular weight Hyaluronic Acid (200-325 kDa) to hydrophobic drugs like Cyclosporine A, both in vitro and in vivo . It can be used through direct chemical conjugation to a cargo or formulated into carrier systems like SPACE-Ethosomal Systems (SES) for enhanced delivery without chemical modification . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or human use, and must not be used in compounded pharmaceutical products . All research must be conducted in compliance with applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H63N15O17S2 B10857532 SPACE peptide

Properties

Molecular Formula

C40H63N15O17S2

Molecular Weight

1090.2 g/mol

IUPAC Name

2-[[(4R,7S,10S,13S,16S,19S,25S,28R)-7,13-bis(3-amino-3-oxopropyl)-28-[[(2S)-2-aminopropanoyl]amino]-16,25-bis[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]acetic acid

InChI

InChI=1S/C40H63N15O17S2/c1-16(41)32(64)52-25-14-74-73-13-24(33(65)46-11-29(62)63)53-35(67)20(4-6-26(42)59)49-36(68)22(8-19-9-44-15-47-19)51-34(66)21(5-7-27(43)60)50-40(72)31(18(3)58)55-37(69)23(12-56)48-28(61)10-45-39(71)30(17(2)57)54-38(25)70/h9,15-18,20-25,30-31,56-58H,4-8,10-14,41H2,1-3H3,(H2,42,59)(H2,43,60)(H,44,47)(H,45,71)(H,46,65)(H,48,61)(H,49,68)(H,50,72)(H,51,66)(H,52,64)(H,53,67)(H,54,70)(H,55,69)(H,62,63)/t16-,17+,18+,20-,21-,22-,23-,24-,25-,30-,31-/m0/s1

InChI Key

NDGGTJRAQNJEBK-GTKCDMHESA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](C)N)C(=O)NCC(=O)O)CCC(=O)N)CC2=CN=CN2)CCC(=O)N)[C@@H](C)O)CO)O

Canonical SMILES

CC(C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C)N)C(=O)NCC(=O)O)CCC(=O)N)CC2=CN=CN2)CCC(=O)N)C(C)O)CO)O

Origin of Product

United States

Foundational & Exploratory

SPACE Peptide: A Technical Guide to a Novel Skin-Penetrating Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the SPACE peptide, a novel skin-penetrating peptide with significant potential for enhancing the topical delivery of macromolecules. This document details its discovery through phage display, elucidates its mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its study and application.

Introduction to this compound

The SPACE (Skin Penetrating and Cell Entering) peptide is a cyclic peptide identified for its ability to facilitate the transport of conjugated cargo molecules across the stratum corneum and into the viable layers of the skin.[1] Its amino acid sequence is ACTGSTQHQCG, with a disulfide bond between the two cysteine residues creating its cyclic structure.[2] The discovery of the this compound addresses a significant challenge in dermatological and transdermal drug delivery: overcoming the barrier function of the skin to deliver large therapeutic molecules like proteins and nucleic acids.[1]

Discovery of the this compound: Phage Display Technology

The this compound was identified using in vitro phage display, a powerful technique for discovering peptides with specific binding affinities or functions from a large library of variants.[1][3] The process involved screening a phage library displaying random peptide sequences for their ability to penetrate porcine skin.

Experimental Workflow for Phage Display Discovery of Skin-Penetrating Peptides

The following diagram illustrates the workflow used to identify the this compound.

Phage_Display_Workflow cluster_screening In Vitro Skin Penetration Screen cluster_selection Selection and Amplification cluster_identification Identification and Characterization PhageLibrary Phage Display Library Application (Donor Compartment of Franz Diffusion Cell) PorcineSkin Porcine Skin Barrier PhageLibrary->PorcineSkin Incubation Receiver Collection of Penetrating Phage (Receiver Compartment) PorcineSkin->Receiver Penetration Amplification Amplification of Collected Phage in E. coli Receiver->Amplification NextRound Subsequent Rounds of Screening Amplification->NextRound Enrichment Sequencing DNA Sequencing of Enriched Phage Clones NextRound->Sequencing PeptideSynthesis Synthesis of Candidate Peptides Sequencing->PeptideSynthesis Validation Confirmation of Skin Penetration of Synthetic Peptides PeptideSynthesis->Validation

Figure 1: Phage display workflow for identifying skin-penetrating peptides.

Mechanism of Action

The this compound enhances skin penetration through a dual mechanism: interaction with keratin in corneocytes and induction of cellular uptake via macropinocytosis.

Interaction with Keratin

Studies have shown that the this compound interacts with keratin, the primary protein component of corneocytes in the stratum corneum. This interaction is thought to enhance the partitioning of the peptide and its conjugated cargo into the corneocytes, facilitating a transcellular pathway across the skin's outer layer. This mechanism is notable as it does not disrupt the skin's lipid barrier, suggesting a favorable safety profile.

Cellular Uptake via Macropinocytosis

Once past the stratum corneum, the this compound facilitates the entry of its cargo into viable cells such as keratinocytes, fibroblasts, and endothelial cells. The primary mechanism for this cellular entry is macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes.

The following signaling pathway illustrates the key steps in macropinocytosis initiated by the this compound.

Macropinocytosis_Pathway SPACE_Peptide This compound-Cargo Conjugate PlasmaMembrane Plasma Membrane SPACE_Peptide->PlasmaMembrane Interaction ActinRearrangement Actin Cytoskeleton Rearrangement PlasmaMembrane->ActinRearrangement Signal Transduction (involving Rac1, PI3K) MembraneRuffling Membrane Ruffling ActinRearrangement->MembraneRuffling MacropinosomeFormation Macropinosome Formation MembraneRuffling->MacropinosomeFormation Cup Formation and Closure Internalization Internalization of Macropinosome MacropinosomeFormation->Internalization CargoRelease Release of Cargo into Cytoplasm Internalization->CargoRelease

Figure 2: Signaling pathway of this compound-mediated macropinocytosis.

Quantitative Efficacy Data

The efficacy of the this compound in delivering macromolecules has been quantified in several studies. The following tables summarize key findings for the delivery of siRNA and hyaluronic acid.

siRNA Delivery
Parameter Result Fold Increase vs. Control Reference
In vitro siRNA penetration (porcine skin)-6.3 ± 1.7
In vitro siRNA accumulation in epidermis (porcine skin)-~10
In vitro GAPDH siRNA knockdown83.3 ± 3.0%-
In vivo GAPDH knockdown (BALB/c mice)63.2 ± 7.7%-
Hyaluronic Acid (HA) Delivery
Parameter Result Fold Increase vs. PBS Reference
In vitro HA penetration (porcine skin)9.3 ± 1.2% of applied dose7.8 ± 1.1
In vivo HA penetration (hairless mice)-5

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of the this compound.

Phage Display Screening for Skin-Penetrating Peptides

Objective: To identify peptides that can penetrate the stratum corneum from a phage display library.

Materials:

  • Ph.D.-C7C M13 Phage Display Peptide Library

  • Full-thickness porcine skin

  • Franz Diffusion Cells (FDCs)

  • Luria-Bertani (LB) medium

  • E. coli ER2738 host strain

  • Polyethylene glycol (PEG) 8000

  • Sodium chloride (NaCl)

  • Tris-buffered saline (TBS)

  • DNA sequencing reagents and equipment

Procedure:

  • Skin Preparation: Excise full-thickness porcine skin and mount it in Franz Diffusion Cells with the stratum corneum facing the donor compartment.

  • Library Application: Apply the phage display library (e.g., 1.5 x 10^11 pfu) to the donor compartment of the FDCs.

  • Incubation: Incubate the FDCs at 37°C for 24 hours.

  • Phage Collection: Collect the solution from the receiver compartment, which contains the phage that have penetrated the skin.

  • Amplification: Infect log-phase E. coli ER2738 with the collected phage and amplify in LB medium.

  • Phage Precipitation: Precipitate the amplified phage from the culture supernatant using PEG/NaCl.

  • Titering: Determine the titer of the amplified phage pool.

  • Iterative Screening: Repeat steps 2-7 for subsequent rounds of screening (typically 3-5 rounds) to enrich for skin-penetrating phage clones.

  • Clone Selection and Sequencing: After the final round, isolate individual phage plaques and sequence their DNA to identify the peptide-encoding inserts.

  • Peptide Synthesis and Validation: Synthesize the identified peptide sequences and validate their skin penetration ability using fluorescently labeled peptides and confocal microscopy.

In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of the this compound on keratinocytes.

Materials:

  • Human epidermal keratinocytes (HEKa)

  • 96-well microplates

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEKa cells in 96-well plates at a density of 5,000 cells/well and culture until approximately 80% confluency.

  • Peptide Incubation: Replace the culture medium with fresh medium containing varying concentrations of the this compound (e.g., 1.25, 2.5, 5, 10 mg/mL). Include a media-only control.

  • Incubation: Incubate the cells with the peptide for different time periods (e.g., 1, 4, and 12 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the media-only control.

In Vivo siRNA Knockdown Study in Mice

Objective: To evaluate the in vivo efficacy of this compound-conjugated siRNA in knocking down a target protein in the skin.

Materials:

  • Female BALB/c mice

  • siRNA targeting a specific gene (e.g., GAPDH) conjugated to this compound

  • Anesthesia (e.g., isoflurane)

  • Cylinders for topical application

  • Sterile gauze and bandages

  • Skin biopsy tools

  • Protein extraction reagents

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Animal Preparation: Anesthetize the mice and shave the back skin. Attach a cylinder to expose a defined area of skin (e.g., 1.8 cm²).

  • Topical Application: Topically apply the this compound-siRNA conjugate solution (e.g., 200 µL) within the cylinder and spread it evenly.

  • Incubation: Allow the solution to incubate with the skin for 6 hours, maintaining the animals under light anesthesia.

  • Post-application Care: After 6 hours, remove the cylinder and cover the treated area with sterile gauze and a bandage.

  • Tissue Collection: After 72 hours, euthanize the animals and collect skin biopsies (e.g., 5 mm diameter) from the treated area.

  • Protein Analysis: Homogenize the skin biopsies and extract total protein. Determine the level of the target protein (e.g., GAPDH) using Western blotting or ELISA and normalize to total protein concentration.

  • Data Analysis: Compare the protein levels in the treated group to control groups (e.g., untreated, siRNA alone) to determine the percentage of protein knockdown.

Conclusion

The this compound represents a significant advancement in the field of transdermal drug delivery. Its discovery through phage display highlights the power of this technology in identifying novel functional peptides. The dual mechanism of action, involving interaction with keratin and induction of macropinocytosis, provides an effective means of delivering macromolecules into the skin without compromising the skin's barrier integrity. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to leverage the potential of the this compound in therapeutic and cosmetic applications.

References

SPACE Peptide: A Technical Guide for Enhanced Macromolecule Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skin Permeating and Cell Entering (SPACE) peptide, a novel peptide enhancer for the delivery of macromolecules into the skin and cells. This document details its sequence, structure, mechanism of action, and experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Core Concepts: Sequence and Structure

The SPACE peptide is a cyclic peptide identified through in vitro phage display for its ability to penetrate the stratum corneum.[1] Its primary sequence and key structural features are outlined below.

Table 1: this compound Sequence and Chemical Properties

FeatureDescriptionReference
Amino Acid Sequence Ala-Cys-Thr-Gly-Ser-Thr-Gln-His-Gln-Cys-Gly[2][3]
One-Letter Code ACTGSTQHQCG[1][3]
Structure Cyclic due to a disulfide bond between the two cysteine residues (Cys2 and Cys10).
Molecular Formula C40H63N15O17S2
Molecular Weight 1090.2 g/mol

A control peptide (CP) with the sequence ACTHGQTQSCG, also featuring a disulfide bond, has been used in studies to demonstrate the specificity of the this compound's effects.

Mechanism of Action: Skin Penetration and Cellular Uptake

The this compound facilitates the delivery of conjugated macromolecules, such as small molecules, proteins, and siRNA, across the stratum corneum into the epidermis and dermis. Its mechanism of action involves interaction with skin proteins and a specific cellular uptake pathway.

Interaction with Skin Components

Studies have shown that the this compound interacts with proteins in the stratum corneum, particularly keratin. Fourier Transform Infrared (FTIR) spectroscopy has indicated that the this compound induces structural changes in keratin, which is believed to contribute to its skin penetration capabilities. This interaction appears to be specific, as the control peptide does not produce similar effects. Notably, the this compound does not seem to alter the skin's lipid barrier.

Cellular Internalization

Once it has traversed the stratum corneum, the this compound and its cargo are internalized by various skin cells, including keratinocytes, fibroblasts, and endothelial cells. The primary mechanism for this cellular uptake has been identified as macropinocytosis. This process allows the peptide and its conjugated molecules to enter the cell without necessarily being entrapped in endo/lysosomal compartments, which can be advantageous for the delivery of sensitive cargo like siRNA.

cluster_0 Skin Penetration cluster_1 Cellular Uptake SPACE_Peptide This compound Stratum_Corneum Stratum Corneum SPACE_Peptide->Stratum_Corneum Binds to Keratin Keratin SPACE_Peptide->Keratin Induces structural changes in Epidermis_Dermis Epidermis & Dermis SPACE_Peptide->Epidermis_Dermis Penetrates into Stratum_Corneum->Keratin Contains Skin_Cells Keratinocytes, Fibroblasts, Endothelial Cells Epidermis_Dermis->Skin_Cells Macropinocytosis Macropinocytosis Skin_Cells->Macropinocytosis Internalization via Cytoplasm Cytoplasm Macropinocytosis->Cytoplasm Delivers cargo to

Proposed mechanism of this compound action.

Quantitative Data on Efficacy

The this compound has demonstrated significant efficacy in enhancing the delivery of various macromolecules.

Table 2: Enhanced Delivery of Hyaluronic Acid

Delivery SystemFold Enhancement in Penetration (vs. PBS)Skin ModelReference
SPACE-ethosomal system (SES)7.8 ± 1.1Porcine skin in vitro
SES5-foldHairless mouse skin in vivo

Table 3: siRNA Delivery and Gene Knockdown

siRNA TargetDelivery SystemKnockdown PercentageCell/Tissue ModelReference
GFPThis compound-conjugated siRNASignificant knockdownGFP-expressing endothelial cells in vitro
GAPDHThis compound83.3 ± 3.0%In vitro
GAPDHDOTAP-based SPACE Ethosomal System (DOTAP-SES)63.2 ± 7.7%BALB/c mice skin in vivo
Interleukin-10This compound-conjugated siRNASignificant knockdownMouse skin in vivo

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of the this compound.

Peptide Synthesis

The this compound (ACTGSTQHQCG) and the control peptide (ACTHGQTQSCG) are synthesized with a disulfide bond between the cysteine residues to create a cyclic structure. For visualization and conjugation, peptides can be synthesized with N-terminal modifications such as fluorescein isothiocyanate (FITC), 5-carboxyfluorescein (5-FAM), or biotin.

Start Solid Phase Peptide Synthesis Linear_Peptide Linear Peptide Chain (e.g., ACTGSTQHQCG) Start->Linear_Peptide Cleavage Cleavage from Resin & Deprotection Linear_Peptide->Cleavage Cyclization Oxidation to form Disulfide Bond Cleavage->Cyclization Cyclic_Peptide Cyclic this compound Cyclization->Cyclic_Peptide Purification Purification (e.g., HPLC) Cyclic_Peptide->Purification Final_Product Purified this compound Purification->Final_Product

Workflow for this compound synthesis.

Skin Penetration Studies
  • Skin Models: Full-thickness porcine and human skin are commonly used for in vitro studies. The integrity of the skin barrier is confirmed by measuring electrical resistivity.

  • Procedure: A solution of the fluorescently labeled peptide or peptide-macromolecule conjugate (e.g., 1 mg/mL) is applied to the donor compartment of a Franz Diffusion Cell (FDC). After a 24-hour incubation period, the skin sample is retrieved, rinsed, and analyzed by techniques such as confocal microscopy to visualize the extent of penetration.

In Vivo siRNA Delivery and Knockdown Assessment
  • Animal Model: Female BALB/c mice are typically used.

  • Procedure: The dorsal skin of anesthetized mice is shaved. A cylinder is attached to expose a specific area of the skin (e.g., 1.8 cm²). The this compound-siRNA formulation is topically applied and incubated for a set period (e.g., 6 hours). After a further incubation period (e.g., 72 hours), skin biopsies are collected from the treated area.

  • Analysis: Total protein is extracted from the skin biopsies, and the level of the target protein (e.g., GAPDH) is quantified to determine the percentage of knockdown.

Cytotoxicity Assessment
  • Cell Line: Human epidermal keratinocytes (HEKa) are often used.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay is employed.

  • Procedure: HEKa cells are seeded in 96-well plates. Once they reach approximately 80% confluency, they are incubated with varying concentrations of the this compound (e.g., 1.25 to 10 mg/mL) for different durations (e.g., 1, 4, and 12 hours). Cell viability is then measured to assess cytotoxicity.

Conclusion

The this compound represents a significant advancement in the field of transdermal and cellular drug delivery. Its ability to enhance the penetration of a wide range of macromolecules, coupled with a favorable safety profile, makes it a promising tool for the development of novel therapeutics and cosmeceuticals. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of the this compound in their respective fields.

References

An In-depth Technical Guide to the Core Mechanism of Action of SPACE Peptide in Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin, our body's largest organ, presents a formidable barrier to the topical and transdermal delivery of therapeutic agents, particularly macromolecules. The stratum corneum (SC), the outermost layer of the epidermis, is the primary obstacle to drug penetration. Skin penetrating peptides (SPPs) have emerged as a promising strategy to overcome this barrier. Among these, the SPACE (Skin Penetrating and Cell Entering) peptide has demonstrated significant potential in enhancing the delivery of a wide range of molecules into and through the skin. This technical guide provides a comprehensive overview of the core mechanism of action of the SPACE peptide in the skin, detailing its interaction with cutaneous structures, cellular uptake pathways, and the molecular signaling cascades it is proposed to activate. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this innovative delivery vector.

Introduction

The this compound is a cyclic peptide identified through phage display for its ability to penetrate the skin and enter various skin cells[1]. Its sequence is ACTGSTQHQCG, with a disulfide bond between the cysteine residues[1]. It has been shown to facilitate the delivery of a variety of cargo molecules, including small molecules, proteins, siRNA, and hyaluronic acid, across the stratum corneum and into the viable epidermis and dermis[1][2][3]. A key feature of the this compound is its ability to enhance the permeation of molecules it is conjugated to, with minimal disruption to the skin's lipid barrier. This guide will dissect the multifaceted mechanism of action of the this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: A Dual Strategy

The this compound employs a two-pronged approach to enhance molecular delivery into the skin: facilitating transport across the stratum corneum and promoting uptake into viable skin cells.

Transcellular Penetration of the Stratum Corneum

The primary mechanism by which the this compound overcomes the stratum corneum barrier is through a transcellular pathway , rather than by disrupting the intercellular lipid matrix. This is a significant advantage as it preserves the skin's protective barrier function.

  • Interaction with Keratin: The cornerstone of this transcellular transport is the interaction of the this compound with keratin, the primary protein component of corneocytes. This interaction enhances the partitioning of the peptide and its conjugated cargo into the keratin-rich corneocytes.

  • Structural Changes in Keratin: Fourier Transform Infrared (FTIR) spectroscopy studies have indicated that the this compound induces changes in the secondary structure of keratin within the corneocytes. This alteration is believed to facilitate the passage of the peptide-cargo conjugate through the densely packed keratin filaments.

  • No Significant Lipid Disruption: Crucially, studies have shown that the this compound does not significantly alter the skin's lipid barrier. This is evidenced by minimal changes in skin resistance, transepidermal water loss (TEWL), and the lipid structure as analyzed by FTIR spectroscopy.

Cellular Entry into Viable Skin Cells

Once across the stratum corneum, the this compound facilitates the entry of its cargo into viable skin cells such as keratinocytes, fibroblasts, and endothelial cells. The predominant mechanism for this cellular uptake is believed to be macropinocytosis .

  • Macropinocytosis: This is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. This process is initiated by actin-driven membrane ruffling, leading to the formation of large, irregular endocytic vesicles. The uptake of this compound into keratinocytes has been shown to be an active, energy-dependent process, which is characteristic of macropinocytosis.

Signaling Pathways

While the precise signaling cascade initiated by the this compound on the surface of keratinocytes has not been fully elucidated in dedicated studies, a proposed pathway can be constructed based on the known mechanisms of macropinocytosis induction by other peptides and growth factors.

Proposed Signaling Pathway for this compound-Induced Macropinocytosis

The following diagram illustrates a hypothetical signaling pathway for this compound-induced macropinocytosis in keratinocytes. This pathway is based on general principles of macropinocytosis and requires specific experimental validation for the this compound.

macropinocytosis_pathway SPACE_peptide This compound Cell_Surface Keratinocyte Cell Surface Receptor Putative Cell Surface Receptor(s) Cell_Surface->Receptor Interaction Ras_GTPase Ras GTPase Activation Receptor->Ras_GTPase Actin_Rearrangement Actin Cytoskeleton Rearrangement Membrane_Ruffling Membrane Ruffling Actin_Rearrangement->Membrane_Ruffling Macropinosome Macropinosome Formation Membrane_Ruffling->Macropinosome Internalization Internalization of Peptide & Cargo Macropinosome->Internalization PI3K PI3K Activation Ras_GTPase->PI3K PI3K->Actin_Rearrangement franz_diffusion_workflow start Start prep_skin Prepare Skin (Porcine/Human) start->prep_skin mount_skin Mount Skin in Franz Diffusion Cell prep_skin->mount_skin add_receptor Add Receptor Solution (e.g., PBS at 32°C) mount_skin->add_receptor apply_formulation Apply this compound Formulation to Donor add_receptor->apply_formulation incubate Incubate and Collect Samples apply_formulation->incubate analyze Analyze Samples (e.g., HPLC) incubate->analyze end End analyze->end logical_flow observation Observation: This compound enhances macromolecule delivery into skin hypothesis1 Hypothesis 1: Peptide disrupts intercellular lipids observation->hypothesis1 hypothesis2 Hypothesis 2: Peptide facilitates transcellular transport observation->hypothesis2 experiment1 Experiment: FTIR of SC lipids, TEWL, Skin Resistance hypothesis1->experiment1 experiment2 Experiment: FTIR of keratin, Binding assays hypothesis2->experiment2 result1 Result: No significant lipid disruption experiment1->result1 result2 Result: Peptide binds to and alters keratin structure experiment2->result2 conclusion1 Conclusion: Transcellular pathway is dominant result1->conclusion1 result2->conclusion1 hypothesis3 Hypothesis 3: Peptide enters viable cells via endocytosis conclusion1->hypothesis3 experiment3 Experiment: Cellular uptake assays with endocytosis inhibitors hypothesis3->experiment3 result3 Result: Uptake is energy-dependent and suggests macropinocytosis experiment3->result3 conclusion2 Conclusion: Macropinocytosis is the likely cellular entry mechanism result3->conclusion2

References

Initial Studies on SPACE Peptide Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the efficacy of the Sustained-Penetrating and Effector-delivering-Conjugate (SPACE) peptide. The SPACE peptide is a novel skin-penetrating peptide identified through phage display, designed to facilitate the topical and transdermal delivery of a wide range of cargo molecules, from small molecules to large macromolecules like siRNA and proteins.[1] This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the proposed mechanisms and workflows.

Core Efficacy Data

Initial research has demonstrated the potential of the this compound to significantly enhance the delivery of various molecules into the skin. The following tables summarize the key quantitative findings from these studies.

Table 1: Enhanced Delivery of siRNA via this compound Formulations

CargoDelivery SystemIn Vitro Knockdown EfficiencyIn Vivo Knockdown Efficiency (BALB/c mice)Reference
GAPDH siRNAThis compound conjugate83.3% ± 3.0% (relative to control)-[2]
GAPDH siRNADOTAP-based SPACE Ethosomal System (DOTAP-SES)-63.2% ± 7.7%[2][3]
IL-10 siRNAThis compound conjugateMinimal effect from siRNA aloneSignificant knockdown compared to controls[1]

Table 2: Enhanced Penetration of Hyaluronic Acid (HA) via this compound Formulations

Delivery SystemFold Enhancement in Penetration (In Vitro, Porcine Skin)Fold Enhancement in Penetration (In Vivo, SKH1 hairless mice)Optimal this compound ConcentrationReference
SPACE-Ethosomal System (SES)7.8 ± 1.1-fold (compared to PBS)5-fold (compared to PBS control)5 mg/mL
Ethosomes alone~1.8-fold (compared to Ethanol:PBS control)--

Table 3: Physicochemical and Safety Profile of this compound

ParameterObservationMethodReference
Skin Lipid Barrier IntegrityNo significant alterationSkin resistance, transepidermal water loss (TEWL), Fourier transform infrared (FTIR) spectroscopy
Interaction with Skin ProteinsInduces changes in secondary structures (α-helices, β-sheets)FTIR analysis, in-silico docking
CytotoxicityLeast toxic to keratinocytes among several tested skin-penetrating peptidesMTT Cell Proliferation Assay
Partition Coefficient (PBS to Stratum Corneum + Epidermis)9.8 ± 1.5-
Partition Coefficient (PBS to Dermis)4.3 ± 0.2-

Mechanism of Action: A Transcellular Pathway

The primary mechanism by which the this compound enhances skin penetration is through a transcellular pathway. Unlike methods that disrupt the skin's lipid barrier, the this compound interacts with keratin, a major protein component of corneocytes. This interaction is believed to induce conformational changes in the protein's secondary structure, thereby enhancing the partitioning of the peptide and its conjugated cargo into the keratin-rich corneocytes. This facilitates movement across the stratum corneum and into the deeper layers of the epidermis and dermis. Studies have shown that the peptide has a high affinity for keratin and corneocytes. The cellular uptake into keratinocytes, fibroblasts, and endothelial cells is thought to occur via macropinocytosis.

G cluster_stratum_corneum Stratum Corneum cluster_viable_epidermis Viable Epidermis / Dermis SPACE-Cargo Conjugate SPACE-Cargo Conjugate Corneocyte Corneocyte SPACE-Cargo Conjugate->Corneocyte Binds to Keratin Keratin Corneocyte->Keratin contains Keratinocyte Keratinocyte Corneocyte->Keratinocyte Transcellular Transport Keratin->Keratinocyte Facilitates Partitioning

Proposed mechanism of this compound-mediated transcellular transport.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these initial findings. The following sections outline the key experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to assess the effect of the this compound on the viability of human epidermal keratinocytes (HEKa).

  • Cell Seeding: HEKa cells are seeded in 96-well microplates at a density of 5,000 cells per well.

  • Cell Culture: The cells are cultured until they reach approximately 80% confluency.

  • Incubation with this compound: The culture medium is replaced with 150 µL of media containing the this compound at various concentrations (e.g., 1.25, 2.5, 5, and 10 mg/mL). A negative control of media only is also included.

  • Incubation Periods: The cells are incubated for different time periods, such as 1, 4, and 12 hours.

  • MTT Assay: Following incubation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability relative to the control.

In Vivo siRNA Knockdown Studies in BALB/c Mice

This protocol details the topical application of this compound-siRNA formulations to assess gene knockdown in the skin of mice.

  • Animal Preparation: Female BALB/c mice are anesthetized. The back skin is shaved, and a cylinder with a defined exposure area (e.g., 1.8 cm²) is attached to the shaved area.

  • Topical Application: 200 µL of the test solution (e.g., DOTAP-SES containing GAPDH-siRNA) is applied within the cylinder and spread evenly over the exposed skin.

  • Incubation: The formulation is allowed to incubate with the skin for a specified period, typically 6 hours, while the animals are kept under light anesthesia.

  • Tissue Collection and Analysis: After the incubation period, the animals are euthanized, and the treated skin tissue is excised for analysis of protein or mRNA levels to determine the extent of gene knockdown.

G cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo siRNA Knockdown A Seed HEKa cells (5000 cells/well) B Culture to ~80% confluency A->B C Incubate with This compound B->C D MTT Assay C->D E Measure Absorbance (Cell Viability) D->E F Anesthetize and shave BALB/c mouse G Apply SPACE-siRNA formulation topically F->G H Incubate for 6 hours G->H I Excise skin tissue H->I J Analyze protein/mRNA levels I->J

Experimental workflows for in vitro and in vivo efficacy studies.
Preparation of SPACE-Ethosomal System (SES) for Hyaluronic Acid Delivery

This protocol outlines the formulation of a lipid-based carrier system incorporating the this compound.

  • Conjugation of this compound to Lipid: A solution of this compound in PBS (pH 8.0) is incubated with a solution of POPE-NHS (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) in ethanol. The conjugation efficiency is determined using the TNBS (2,4,6-trinitrobenzene sulfonic acid) method, which reacts with primary amino groups.

  • Preparation of Ethosomes: The ethosomal carrier system, with a diameter of approximately 110 nm, is prepared to encapsulate hyaluronic acid.

  • Incorporation of Conjugate: The this compound-POPE conjugate is incorporated into the ethosome formulation. Unconjugated this compound is typically not removed.

  • In Vitro Skin Penetration Studies: The penetration of HA from the SES formulation is assessed using porcine or human skin in Franz diffusion cells over a 24-hour period.

  • In Vivo Skin Penetration Studies: The SES formulation is applied topically to SKH1 hairless mice to confirm dermal penetration and assess enhancement compared to a PBS control.

Conclusion and Future Directions

The initial studies on the this compound have established it as a promising and safe enhancer for the topical delivery of macromolecules. Its mechanism of action, which involves interacting with skin proteins rather than disrupting the lipid barrier, makes it an attractive candidate for dermatological and cosmetic applications. Future research should focus on further elucidating the precise molecular interactions with keratin, optimizing formulation characteristics for a wider range of cargo molecules, and exploring its efficacy in various disease models. The combination of the this compound with other delivery technologies, such as ethosomes, has already demonstrated synergistic effects and represents a promising avenue for continued development.

References

The Role of Macropinocytosis in SPACE Peptide Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. Among these, the Skin Penetrating and Cell Entering (SPACE) peptide has demonstrated significant potential for transporting cargo across the skin barrier and into various cell types, including keratinocytes, fibroblasts, and endothelial cells.[1] Evidence suggests that the primary mechanism for cellular internalization of the SPACE peptide is macropinocytosis, a form of endocytosis responsible for the non-specific uptake of extracellular fluid and solutes.[1][2] This technical guide provides an in-depth analysis of the role of macropinocytosis in this compound uptake, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Quantitative Analysis of this compound Uptake Inhibition

To elucidate the entry mechanism of the this compound, studies have employed various inhibitors of endocytic pathways. The following table summarizes the quantitative effects of these inhibitors on the cellular uptake of this compound, demonstrating the critical role of macropinocytosis.

Condition/Inhibitor Target Pathway Concentration Cell Type Inhibition of this compound Uptake (%) Reference
4°C IncubationEnergy-dependent processes-Human Keratinocytes~95%[1]
Ethylisopropylamiloride (EIPA)Macropinocytosis (Na+/H+ exchange inhibitor)75 µMH358 CellsHigh (Specific value not provided, but significant)[3]
WortmanninMacropinocytosis, Phagocytosis (PI3K inhibitor)200 nMH358 CellsHigh (Specific value not provided, but significant)
ChlorpromazineClathrin-mediated endocytosis10 µMH358 CellsNo significant effect
NystatinCaveolin-mediated endocytosis50 µMH358 CellsNo significant effect

Note: While specific percentage inhibition for EIPA and Wortmannin on this compound uptake is not explicitly available in the reviewed literature, studies on other peptides show that macropinocytosis inhibitors can significantly reduce uptake. The data for H358 cells is based on studies of other peptidomimetics where macropinocytosis is the primary uptake mechanism.

Key Experimental Protocols

Peptide Uptake Assay using Confocal Microscopy

This protocol allows for the visualization and qualitative assessment of fluorescently-labeled this compound uptake into cells.

Materials:

  • Fluorescently-labeled this compound (e.g., with Alexa Fluor 488)

  • Human keratinocytes (or other relevant cell line)

  • Cell culture medium (e.g., Keratinocyte-SFM)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Confocal microscope

Procedure:

  • Seed human keratinocytes on glass-bottom dishes and culture until they reach ~80% confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Add fresh medium containing the fluorescently-labeled this compound (e.g., 1 mg/mL) to the cells.

  • Incubate for a specified time (e.g., 6 or 24 hours) at 37°C.

  • For inhibition studies, pre-incubate cells with endocytosis inhibitors (e.g., EIPA, Wortmannin) for 30-60 minutes before adding the peptide.

  • After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells again with PBS.

  • Mount the dishes and visualize the cells using a confocal microscope. Capture images in both the peptide and DAPI channels.

Quantitative Analysis of Peptide Uptake by Flow Cytometry

This protocol provides a quantitative measurement of peptide uptake on a per-cell basis.

Materials:

  • Fluorescently-labeled this compound

  • Human keratinocytes (or other relevant cell line)

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate and culture to ~80% confluency.

  • Treat cells with fluorescently-labeled this compound (e.g., 1 µM) for 1 hour at 37°C. For inhibitor studies, pre-treat with inhibitors as described above.

  • After incubation, wash the cells twice with cold PBS.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in culture medium and transfer to FACS tubes.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized peptide.

Visualizing the Mechanisms

Signaling Pathway of Macropinocytosis-Mediated Peptide Uptake

The initiation of macropinocytosis is a complex process involving the activation of a cascade of signaling molecules that lead to actin cytoskeleton rearrangement and the formation of membrane ruffles. While the specific receptors for this compound are not fully elucidated, the general pathway for peptide-induced macropinocytosis is depicted below.

Macropinocytosis_Signaling SPACE_Peptide This compound Cell_Surface Cell Surface Receptor (e.g., HSPGs) SPACE_Peptide->Cell_Surface PI3K PI3K Cell_Surface->PI3K PIP3 PIP3 PI3K->PIP3 Activates Rac1_Cdc42 Rac1/Cdc42 PIP3->Rac1_Cdc42 Activates Pak1 Pak1 Rac1_Cdc42->Pak1 Activates Actin_Rearrangement Actin Cytoskeleton Rearrangement Pak1->Actin_Rearrangement Promotes Membrane_Ruffling Membrane Ruffling Actin_Rearrangement->Membrane_Ruffling Macropinosome Macropinosome Formation Membrane_Ruffling->Macropinosome

Caption: Signaling cascade for this compound-induced macropinocytosis.

Experimental Workflow for Investigating this compound Uptake

The following diagram outlines the logical flow of experiments to determine the role of macropinocytosis in this compound internalization.

Experimental_Workflow Start Hypothesis: This compound enters cells via macropinocytosis Cell_Culture Culture Human Keratinocytes Start->Cell_Culture Treatment Treat with Fluorescent This compound Cell_Culture->Treatment Inhibitor_Treatment Pre-treat with Endocytosis Inhibitors (EIPA, Wortmannin, etc.) Cell_Culture->Inhibitor_Treatment Visualization Visualize Uptake by Confocal Microscopy Treatment->Visualization Quantification Quantify Uptake by Flow Cytometry Treatment->Quantification Inhibitor_Treatment->Treatment Analysis Analyze and Compare Uptake Levels Visualization->Analysis Quantification->Analysis Conclusion Conclusion: Macropinocytosis is the primary uptake pathway Analysis->Conclusion

Caption: Workflow for macropinocytosis inhibition experiments.

Conclusion

References

SPACE Peptide for Topical Drug Delivery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The effective delivery of therapeutic agents through the skin is a significant challenge in pharmaceutical sciences, primarily due to the formidable barrier presented by the stratum corneum (SC). The Skin Penetrating and Cell Entering (SPACE) peptide is a novel peptide carrier developed to overcome this limitation. Identified through phage display, the SPACE peptide has demonstrated remarkable efficacy in enhancing the topical and transdermal delivery of a wide range of molecules, from small molecules to large biologics like hyaluronic acid and siRNA.[1][2] This technical guide provides a comprehensive overview of the this compound, detailing its mechanism of action, quantitative performance data, and the experimental protocols used to validate its efficacy.

Core Peptide Sequence

The primary sequence identified for the this compound is AC-TGSTQHQ-CG.[2][3] Other related sequences have also been identified through phage display screening.[3]

Mechanism of Action

The this compound facilitates the transport of cargo across the stratum corneum and into viable skin cells through a multi-faceted mechanism. When conjugated to a cargo molecule or incorporated into a delivery vehicle, the peptide enhances penetration into both the epidermis and dermis. The proposed mechanism involves:

  • Binding to Corneocytes: The peptide shows a strong affinity for corneocytes, the primary cells of the stratum corneum, likely binding to keratin.

  • Cellular Internalization: The this compound enables penetration into various skin cells, including keratinocytes and fibroblasts. This cellular uptake is an active process, likely occurring through macropinocytosis, an endocytotic pathway.

  • Transcellular Pathway: For certain molecules like Cyclosporine A, the this compound enhances skin penetration via a transcellular pathway. It achieves this by increasing the partitioning of the drug into keratin-rich corneocytes through the concurrent binding of the peptide with both keratin and the drug molecule.

This process allows the peptide to facilitate the delivery of conjugated cargo without significantly disrupting the skin's overall barrier integrity, as evidenced by modest changes in skin electrical conductivity.

This compound Mechanism of Action cluster_0 Delivery Process Peptide_Cargo This compound + Cargo Stratum_Corneum Stratum Corneum (SC) Peptide_Cargo->Stratum_Corneum Penetration Corneocyte_Binding Binds to Keratin in Corneocytes Stratum_Corneum->Corneocyte_Binding Transcellular Pathway Cellular_Uptake Cellular Internalization (Keratinocytes, Fibroblasts) Corneocyte_Binding->Cellular_Uptake Macropinocytosis Macropinocytosis Cellular_Uptake->Macropinocytosis via Drug_Release Intracellular Cargo Release Macropinocytosis->Drug_Release

Caption: Proposed mechanism for this compound-mediated topical drug delivery.

Data Presentation: Efficacy in Drug Delivery

The performance of the this compound has been quantified in various studies, often using ethosomal carrier systems to encapsulate the active cargo. The following tables summarize key findings.

Table 1: Enhanced Delivery of Hyaluronic Acid (HA) Carrier System: SPACE-ethosomal system (SES) Skin Model: Porcine skin (in vitro), SKH1 hairless mice (in vivo)

MetricControl (PBS)SPACE-ethosomal system (SES)Enhancement Factor
In Vitro Penetration (24h) ~1.2% of applied dose9.3% ± 1.2% of applied dose7.8 ± 1.1-fold
In Vivo Skin Deposition (6h) 0.9% ± 0.06%4.5% ± 1.6%5.1 ± 1.8-fold

Note: The optimal concentration of this compound in the SES formulation for HA delivery was found to be 5 mg/mL.

Table 2: Enhanced Delivery of siRNA Carrier System: DOTAP-based SPACE Ethosomal System (DOTAP-SES) Target Gene: GAPDH

MetricControl (siRNA in PBS)DOTAP-SESEnhancement/Result
In Vitro Penetration (Porcine Skin) Baseline6.3 ± 1.7-fold increaseSignificantly higher penetration (p<0.01)
In Vitro Epidermal Accumulation Baseline~10-fold increaseSignificantly higher accumulation (p<0.01)
In Vivo Knockdown (BALB/c Mice) Not reported63.2% ± 7.7% knockdownSignificantly higher than control (p<0.05)
In Vitro Knockdown (Keratinocytes) 15.6% ± 6.8%83.3% ± 3.0%Significantly higher than siRNA alone (p<0.01)

Table 3: Enhanced Delivery of Topical Corticosteroids (TCs) Formulation: Free SPACE™ peptide co-administered with TCs

MetricAqueous/Hydroethanolic SolutionCortizone™ CreamSPACE™ Peptide Formulation
Epidermal Penetration LowerLowerSignificantly Enhanced
Skin vs. Systemic Uptake Ratio LowerLowerHigher
In Vivo Skin Retention (Hydrocortisone) LowerNot ApplicableEnhanced without elevated blood concentrations

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to evaluate the this compound.

In Vitro Skin Permeation Study

This experiment quantifies the transport of a substance across a skin sample.

Objective: To measure the flux and total penetration of a topically applied compound across excised skin.

Apparatus: Franz-type diffusion cells are commonly used.

Methodology:

  • Skin Preparation: Full-thickness or dermatomed human or porcine skin is used. The skin is thawed, and sections are mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor side.

  • Receptor Fluid: The receptor compartment is filled with a buffered solution (e.g., PBS at pH 7.4), which is maintained at 37°C and continuously stirred to ensure sink conditions.

  • Formulation Application: A precise amount of the test formulation (e.g., SPACE-ethosomal system containing the drug) is applied evenly to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., over 24 hours), aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh, pre-warmed receptor fluid.

  • Skin Analysis: At the end of the experiment, the skin surface is cleaned. The different layers of the skin (epidermis, dermis) can be separated and homogenized to quantify the amount of drug retained in the tissue.

  • Quantification: The concentration of the drug in the receptor fluid samples and skin homogenates is determined using a validated analytical method, such as HPLC or fluorescence spectroscopy for labeled molecules.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to calculate the steady-state flux. The enhancement ratio is determined by comparing the flux from the peptide-containing formulation to that of a control formulation.

In Vitro Permeation Test (IVPT) Workflow cluster_1 Experimental Steps A Prepare Excised Skin (Human or Porcine) B Mount Skin on Franz Diffusion Cell A->B C Add Receptor Fluid (e.g., PBS) Maintain at 37°C with Stirring B->C D Apply Test Formulation to Donor Compartment C->D E Collect Samples from Receptor at Time Intervals D->E G Quantify Drug in Skin Layers (End of Experiment) D->G F Analyze Drug Concentration (e.g., HPLC) E->F H Calculate Flux and Enhancement Ratio F->H G->H

Caption: A typical workflow for an in vitro skin permeation test using Franz cells.

Confocal Laser Scanning Microscopy (CLSM)

This imaging technique is used to visualize the penetration depth and localization of fluorescently-labeled molecules within the skin layers.

Objective: To qualitatively and semi-quantitatively assess the distribution of a fluorescently-labeled cargo delivered by the this compound.

Methodology:

  • Formulation and Application: A fluorescent probe (e.g., FITC-labeled HA, fluorescently-tagged siRNA) is incorporated into the test formulation (with and without this compound). The formulation is applied to the surface of excised skin and incubated for a specific period.

  • Sample Preparation: After incubation, the excess formulation is carefully removed from the skin surface. The skin sample is then embedded in a suitable medium (e.g., OCT compound) and flash-frozen. Vertical sections of a specific thickness (e.g., 30 µm) are cut using a cryotome.

  • Microscopy: The skin sections are mounted on a microscope slide and imaged using a confocal microscope. Z-stack images are acquired by optically sectioning through the depth of the tissue to create a 3D reconstruction.

  • Image Analysis: The images are analyzed to determine the location and intensity of the fluorescence signal within the different skin strata (stratum corneum, epidermis, dermis). System parameters (e.g., laser power, gain) are kept constant across all samples to allow for valid comparison between control and test groups.

References

Skin-Penetrating Peptides: A Technical Guide to Enhancing Transdermal Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Skin-penetrating peptides (SPPs) represent a promising frontier in transdermal drug delivery, offering a non-invasive strategy to overcome the formidable barrier of the stratum corneum. These short peptides, typically comprising 5-30 amino acids, can facilitate the delivery of a wide range of therapeutic and cosmetic molecules into the skin.[1][2][3][4] This technical guide delves into the core characteristics of SPPs, providing a comprehensive overview of their mechanisms of action, physicochemical properties, and the experimental protocols essential for their evaluation.

Physicochemical Characteristics of Skin-Penetrating Peptides

The ability of SPPs to traverse the skin barrier is intrinsically linked to their physicochemical properties. While there is no single consensus sequence, several key features are commonly observed. These peptides are often cationic or amphipathic in nature.[5] The positive charge is thought to facilitate interaction with the negatively charged components of the skin, while amphipathicity allows for interaction with both lipid and protein components of the stratum corneum.

Below is a summary of the physicochemical properties of several well-characterized SPPs.

PeptideSequenceOrigin/TypeMolecular Weight (Da)Net Charge at pH 7
SPACE peptide Not specified in provided resultsSynthetic--
TD-1 ACSSSPHKHCGSynthetic-+1
Polyarginine (e.g., R8) RRRRRRRRSynthetic1266.5+8
Dermis-localizing peptide (DLP) Not specified in provided results---
Linear peptide-12 mer Not specified in provided results---
TAT GRKKRRQRRRPQHIV-1 Tat protein1589.9+8
Penetratin RQIKIWFQNRRMKWKKAntennapedia homeodomain2245.7+8

Note: Specific molecular weights and net charges are calculated based on the provided sequences and may vary depending on the source and method of calculation. Information not available in the search results is indicated with "-".

Mechanisms of Skin Penetration

The precise mechanisms by which SPPs enhance skin delivery are multifaceted and not yet fully elucidated. However, research points to several key interactions and pathways. A prominent mechanism involves the interaction of SPPs with skin proteins, particularly keratin within the corneocytes. This interaction is believed to alter the secondary structure of keratin, creating a transient and reversible pathway for the co-penetration of associated cargo molecules. This suggests a transcellular route of penetration.

Some studies also indicate that SPPs can interact with the lipid matrix of the stratum corneum, although a major disruption of the lipid barrier is not always observed. Furthermore, some cell-penetrating peptides (CPPs), a closely related class of peptides, are thought to disrupt tight junctions between cells, potentially facilitating a paracellular pathway .

The proposed general mechanism of SPP-mediated transcellular transport is illustrated in the following diagram:

SPP_Mechanism cluster_SC Stratum Corneum cluster_ViableEpidermis Viable Epidermis Corneocyte1 Corneocyte Keratin1 Keratin Filaments Corneocyte1->Keratin1 2. Interaction with Keratin Corneocyte2 Corneocyte Keratin2 Keratin Filaments Keratinocyte Keratinocyte Corneocyte2->Keratinocyte 4. Entry into Viable Epidermis Keratin1->Corneocyte2 3. Transcellular Migration SPP_Cargo SPP-Cargo Complex SPP_Cargo->Corneocyte1 1. Adsorption

SPP-mediated transcellular penetration pathway.

Experimental Protocols for SPP Evaluation

A robust evaluation of SPP efficacy and safety involves a combination of in vitro and sometimes in vivo assays. The following sections detail the methodologies for key experiments.

In Vitro Skin Permeation Study

This assay is fundamental to quantifying the ability of an SPP to enhance the delivery of a cargo molecule across the skin.

Objective: To measure the flux of a test substance across a skin sample.

Methodology:

  • Skin Preparation:

    • Excised human or animal (e.g., porcine, murine) skin is commonly used. Full-thickness skin, dermatomed skin, or epidermal membranes can be employed.

    • Subcutaneous fat is removed, and the skin is cut to the appropriate size to fit the diffusion cell.

  • Diffusion Cell Setup:

    • Franz diffusion cells are a standard apparatus for these studies.

    • The skin sample is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor compartment.

  • Experimental Procedure:

    • The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline, PBS), which is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C). The receptor fluid should ensure sink conditions.

    • The SPP and the fluorescently or radioactively labeled cargo molecule are applied to the surface of the skin in the donor chamber.

    • At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor solution.

    • The concentration of the cargo molecule in the collected samples is quantified using an appropriate analytical method (e.g., HPLC, fluorescence spectroscopy, liquid scintillation counting).

  • Data Analysis:

    • The cumulative amount of the cargo that has permeated the skin is plotted against time.

    • The steady-state flux (Jss) is determined from the linear portion of the curve.

    • The permeability coefficient (Kp) and enhancement ratio (ER) are calculated to compare the efficacy of different SPPs.

The general workflow for an in vitro skin permeation study is depicted below:

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise and Prepare Skin Sample B Mount Skin in Franz Diffusion Cell A->B C Fill Receptor Chamber and Equilibrate B->C D Apply SPP-Cargo Formulation to Donor Chamber C->D E Sample Receptor Fluid at Time Intervals D->E F Quantify Cargo Concentration (e.g., HPLC) E->F G Plot Cumulative Permeation vs. Time F->G H Calculate Flux and Enhancement Ratio G->H

Workflow for an in vitro skin permeation test (IVPT).
Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful imaging technique used to visualize the penetration depth and pathway of fluorescently labeled SPPs and their cargo within the skin.

Objective: To qualitatively and semi-quantitatively assess the localization of a substance within the different layers of the skin.

Methodology:

  • Sample Preparation:

    • An in vitro skin permeation study is performed as described above, using a fluorescently labeled SPP or cargo molecule.

    • At the end of the experiment, the skin sample is removed from the diffusion cell, and the surface is gently cleaned.

    • The treated skin is then either cryo-sectioned into thin vertical slices or imaged directly (for en-face imaging).

  • Imaging:

    • The skin section is mounted on a microscope slide.

    • A confocal laser scanning microscope is used to acquire a series of optical sections (z-stacks) through the depth of the skin.

    • The excitation wavelength is chosen based on the fluorophore used.

  • Image Analysis:

    • The resulting images are reconstructed to provide a 3D view of the fluorescent probe's distribution within the stratum corneum, viable epidermis, and dermis.

    • The fluorescence intensity at different depths can be quantified to provide a semi-quantitative measure of penetration.

Cytotoxicity Assays

It is crucial to assess the safety of SPPs and ensure they do not cause significant damage to skin cells.

Objective: To evaluate the potential toxicity of SPPs on skin cells (e.g., keratinocytes, fibroblasts).

Methodology:

  • Cell Culture:

    • Human keratinocytes (e.g., HaCaT cells) or fibroblasts (e.g., NIH-3T3 cells) are cultured in appropriate media in 96-well plates.

  • Treatment:

    • The cells are incubated with various concentrations of the SPP for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed.

    • The MTT reagent is added to the cells, and after incubation, the resulting formazan crystals are solubilized.

    • The absorbance is measured using a microplate reader, which correlates with the number of viable cells.

  • Data Analysis:

    • Cell viability is expressed as a percentage relative to untreated control cells.

    • The concentration of the SPP that causes a 50% reduction in cell viability (IC50) can be determined.

The logical relationship for assessing SPP candidates is outlined below:

SPP_Evaluation_Logic Start SPP Candidate Permeation In Vitro Permeation Study Start->Permeation Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity Decision Effective and Safe? Permeation->Decision Cytotoxicity->Decision Visualization Confocal Microscopy Proceed Proceed to Further Development Decision->Proceed Yes Reject Reject or Modify Decision->Reject No Proceed->Visualization

Logical workflow for the evaluation of SPP candidates.

Conclusion

Skin-penetrating peptides hold significant promise as enhancers for transdermal drug delivery. Their unique physicochemical properties and mechanisms of action allow for the transport of a variety of molecules across the skin barrier. A thorough understanding of their characteristics, coupled with rigorous experimental evaluation using standardized protocols for permeation, visualization, and safety, is essential for the successful development of novel and effective transdermal therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Conjugating SPACE Peptide to siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the effective delivery of siRNA to target cells remains a significant challenge due to its size, negative charge, and susceptibility to degradation. Cell-penetrating peptides (CPPs) have emerged as promising vectors to overcome these barriers. The Skin Penetrating and Cell Entering (SPACE) peptide, with the sequence ACTGSTQHQCG (disulfide bridge between Cys2 and Cys10), has been identified as an effective carrier for topical and cellular delivery of siRNA and other macromolecules[1]. These application notes provide detailed protocols for the synthesis of the SPACE peptide, its conjugation to siRNA, and subsequent in vitro and in vivo applications.

Synthesis and Purification of this compound

The this compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry[2][].

Experimental Protocol: Solid-Phase Synthesis of this compound

Materials and Reagents:

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH)

  • Rink Amide MBHA resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • Oxidation buffer: 0.1 M ammonium bicarbonate, pH 8.5

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. d. Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (G, C(Trt), Q(Trt), H(Trt), Q(Trt), T(tBu), S(tBu), G, T(tBu), C(Trt), A).

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Cyclization (Disulfide Bond Formation): a. Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. b. Stir the solution gently, open to the air, for 24-48 hours to allow the formation of the disulfide bond between the two cysteine residues. c. Monitor the cyclization process by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.

  • Purification: a. Lyophilize the cyclized peptide solution. b. Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). c. Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. d. Collect the fractions containing the pure peptide.

  • Characterization and Quantification: a. Confirm the identity and purity of the this compound using mass spectrometry and analytical RP-HPLC. b. Quantify the purified peptide by UV absorbance at 280 nm or by a peptide quantification assay. c. Lyophilize the pure peptide and store it at -20°C or -80°C.

siRNA Modification for Conjugation

For covalent conjugation, the siRNA needs to be synthesized with a reactive handle. Amine-modified siRNAs are commonly used for conjugation to peptides.

Protocol: Synthesis of Amine-Modified siRNA

Amine-modified siRNAs can be commercially sourced or synthesized using standard solid-phase oligonucleotide synthesis with an appropriate amino-modifier phosphoramidite at the desired position (e.g., 5' or 3' end of the sense or antisense strand). It is generally recommended to conjugate the peptide to the sense strand to minimize interference with the antisense strand's function in the RISC complex[4].

Table 1: Commonly Used siRNA Modifications for Enhanced Stability

Modification TypePurposeReference(s)
Phosphorothioate (PS) backbone Increases nuclease resistance.[2]
2'-O-Methyl (2'-OMe) Enhances nuclease resistance and reduces immunogenicity.
2'-Fluoro (2'-F) Improves binding affinity and nuclease resistance.

Conjugation of this compound to siRNA

Several chemical strategies can be employed for conjugating the this compound to an amine-modified siRNA. The choice of linker and chemistry can impact the stability and biological activity of the conjugate. Here, we describe a common method using an NHS ester crosslinker to form a stable amide bond.

Experimental Protocol: Amide Bond Conjugation using an NHS-ester Crosslinker

This protocol is based on established methods for peptide-oligonucleotide conjugation.

Materials and Reagents:

  • Purified, lyophilized this compound

  • Amine-modified siRNA

  • Bifunctional crosslinker with an NHS ester and another reactive group (e.g., maleimide if the peptide has a free cysteine, or another NHS ester for reaction with the peptide's N-terminal amine) or a homobifunctional NHS ester crosslinker like BS3 (bis(sulfosuccinimidyl)suberate).

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification: Ion-exchange or reverse-phase HPLC

  • Characterization: Gel electrophoresis (e.g., PAGE), mass spectrometry

Procedure:

  • siRNA Modification with Crosslinker: a. Dissolve the amine-modified siRNA in the reaction buffer. b. Add the NHS-ester crosslinker (e.g., BS3) in a 10-20 fold molar excess to the siRNA. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the excess crosslinker using a desalting column or ethanol precipitation.

  • Conjugation of Activated siRNA to this compound: a. Immediately add the purified, activated siRNA to a solution of the this compound in the reaction buffer. A 1.5 to 2-fold molar excess of the peptide is recommended. b. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification of the Conjugate: a. Purify the this compound-siRNA conjugate from unconjugated peptide and siRNA using HPLC. Anion-exchange HPLC is often effective at separating the negatively charged siRNA and conjugate from the neutral or slightly positive peptide. RP-HPLC can also be used. b. Collect the fractions corresponding to the conjugate.

  • Characterization of the Conjugate: a. Confirm the successful conjugation by running the purified product on a polyacrylamide gel. The conjugate should show a shift in mobility compared to the unconjugated siRNA. b. Determine the molecular weight of the conjugate using mass spectrometry to confirm the 1:1 conjugation.

  • Annealing (if single strands were conjugated): If the conjugation was performed on a single strand of the siRNA, anneal it with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Storage: Store the purified conjugate in an RNase-free buffer at -80°C.

Table 2: Overview of Peptide-siRNA Conjugation Chemistries

Conjugation ChemistryFunctional Groups RequiredLinkage FormedStabilityReference(s)
Amide Bond Formation Amine and Carboxylic Acid (activated as NHS ester)AmideStable
Thioether Bond Formation Thiol and MaleimideThioetherStable
Disulfide Bond Formation Thiol and Thiol (or activated thiol)DisulfideReducible (cleavable in cells)
Click Chemistry Alkyne and AzideTriazoleStable

In Vitro and In Vivo Applications of this compound-siRNA Conjugates

The primary application of this compound-siRNA conjugates is to facilitate the delivery of siRNA into cells to achieve gene silencing.

Cellular Uptake and Gene Silencing Pathway

The this compound is thought to mediate cellular entry primarily through macropinocytosis, an endocytic pathway.

G cluster_workflow Cellular Uptake and Gene Silencing Workflow A SPACE-siRNA Conjugate in Extracellular Space B Binding to Cell Surface (e.g., proteoglycans) A->B Initial Interaction C Membrane Ruffling and Macropinosome Formation B->C Actin-dependent process D Internalization of Macropinosome C->D Engulfment E Endosomal Escape D->E pH-dependent or other mechanism F Release of siRNA into Cytoplasm E->F G siRNA loading into RISC F->G H Target mRNA Cleavage G->H Sequence-specific recognition I Gene Silencing H->I G cluster_workflow Overall Experimental Workflow cluster_synthesis Synthesis & Conjugation cluster_application Application & Analysis A Solid-Phase Peptide Synthesis (SPACE) B Peptide Purification (RP-HPLC) A->B C Peptide Characterization (Mass Spectrometry) B->C E Peptide-siRNA Conjugation C->E D Synthesis of Amine-Modified siRNA D->E F Conjugate Purification (HPLC) E->F G Conjugate Characterization (MS, Gel Electrophoresis) F->G H In Vitro Cell Culture Experiments G->H I In Vivo Animal Studies (e.g., Topical Application) G->I J Analysis of Gene Knockdown (RT-qPCR, Western Blot) H->J I->J

References

Revolutionizing Topical Hyaluronic Acid Delivery: Application Notes and Protocols for SPACE Peptide Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topical delivery of high molecular weight macromolecules such as hyaluronic acid (HA) is a significant challenge in dermatology and cosmetology due to the barrier function of the stratum corneum. The SPACE (Skin Penetrating and Cell Entering) peptide is a novel penetration enhancer that facilitates the non-invasive delivery of macromolecules into the deeper layers of the skin.[1] This document provides detailed application notes and protocols for the formulation of a SPACE peptide-based ethosomal system for the enhanced topical delivery of hyaluronic acid.

The SPACE-ethosomal system (SES) is a lipid vesicle-based carrier that encapsulates HA and is decorated with the this compound.[2] This formulation has been shown to significantly enhance the penetration of HA into both the epidermis and dermis, offering a promising platform for various applications, including anti-aging treatments, wound healing, and management of skin diseases.[2][3] In vivo studies in mice have demonstrated a 5-fold increase in dermal penetration of HA with the SES formulation compared to a control solution.[2]

Mechanism of Action

The this compound enhances skin penetration through a transcellular pathway. It interacts with keratin in the corneocytes, which helps in partitioning the payload into these cells. The peptide also facilitates entry into various skin cells, including keratinocytes and fibroblasts, likely via macropinocytosis. The ethosomal formulation, containing ethanol, further contributes to the penetration enhancement by fluidizing the lipids of the stratum corneum. The synergistic action of the this compound and the ethosomal carrier leads to a significant increase in the dermal delivery of encapsulated hyaluronic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the SPACE-ethosomal system for hyaluronic acid delivery.

Table 1: In Vitro Hyaluronic Acid Penetration Enhancement

FormulationSkin TypePenetration Enhancement (fold increase vs. PBS)Percentage of Applied Dose Penetrated (24h)Reference
SES (5 mg/mL this compound, pH 4.0)Porcine7.8 ± 1.19.3% ± 1.2%
Ethosomes (no this compound)Porcine3.2 ± 0.6-
1:1 PBS:EthanolPorcine5.9 ± 2.5-
SES (5 mg/mL this compound, pH 4.0)HumanDeep penetration into epidermis and dermis observed-

Table 2: In Vivo Hyaluronic Acid Penetration Enhancement in SKH1 Hairless Mice

FormulationPenetration Enhancement (fold increase vs. PBS)Reference
SES (5 mg/mL this compound, pH 4.0)5

Table 3: Effect of this compound Concentration on Hyaluronic Acid Penetration (In Vitro, Porcine Skin)

This compound ConcentrationPercentage of Applied Dose PenetratedReference
2 mg/mL3.4% ± 0.5%
5 mg/mL9.3% ± 1.2%
10 mg/mL6.9% ± 0.7%

Table 4: Physicochemical Properties of the SPACE-Ethosomal System (SES) Formulation

ParameterValueReference
Mean Diameter~110 nm
Polydispersity Index (PDI)< 0.2
Stability at 4°CStable for at least 28 days

Experimental Protocols

Protocol 1: Preparation of the SPACE-Ethosomal System (SES) for Hyaluronic Acid Delivery

This protocol details the preparation of the this compound-conjugated ethosomal formulation encapsulating hyaluronic acid.

Materials:

  • This compound

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000] (POPE-PEG-NHS)

  • Soybean phosphatidylcholine

  • Cholesterol

  • Hyaluronic acid (HA, MW: 200–325 kDa)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Conjugation of this compound to Phospholipid:

    • Dissolve this compound and POPE-PEG-NHS in PBS at a molar ratio of 1:1.

    • React for 4 hours at room temperature to allow for the conjugation of the peptide to the phospholipid. The efficiency of this conjugation is typically greater than 90%.

  • Preparation of the Lipid Film:

    • Dissolve soybean phosphatidylcholine and cholesterol in chloroform in a round-bottom flask.

    • Add the this compound-POPE-PEG conjugate to the lipid solution.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration and Ethosome Formation:

    • Hydrate the lipid film with a solution of hyaluronic acid (1 mg/mL) in a 1:1 (v/v) mixture of PBS and ethanol.

    • Vortex the mixture until the lipid film is fully suspended, forming the ethosomal suspension.

  • Sonication and Extrusion:

    • Sonicate the ethosomal suspension in a bath sonicator for 5 minutes to reduce the vesicle size.

    • Extrude the suspension through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to obtain a homogenous population of vesicles.

  • Purification:

    • Dialyze the final formulation against PBS for 24 hours using a 10 kDa MWCO dialysis membrane to remove any unconjugated peptide and unencapsulated hyaluronic acid.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the vesicles.

    • Quantify the amount of encapsulated hyaluronic acid using a suitable assay.

Protocol 2: In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol describes the methodology for assessing the penetration of hyaluronic acid from the SES formulation through ex vivo skin.

Materials:

  • Full-thickness porcine or human skin

  • Franz diffusion cells

  • SES formulation containing hyaluronic acid

  • Control formulations (e.g., HA in PBS)

  • Phosphate-buffered saline (PBS) as the receptor medium

  • Syringes and needles

  • Microtome or dermatome

Procedure:

  • Skin Preparation:

    • Obtain fresh full-thickness skin (porcine back skin or human abdominal skin).

    • Remove subcutaneous fat and connective tissue.

    • Cut the skin into sections suitable for mounting on the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the skin sections on the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor medium at 37°C using a circulating water bath to mimic physiological conditions.

    • Allow the skin to equilibrate for 30 minutes.

  • Application of Formulation:

    • Apply a known quantity of the SES formulation or control formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor medium.

    • Replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS after each sampling.

  • Skin Analysis:

    • At the end of the experiment (e.g., 24 hours), dismount the skin from the Franz diffusion cells.

    • Separate the epidermis from the dermis.

    • Extract the hyaluronic acid from the different skin layers (stratum corneum, epidermis, and dermis) using an appropriate method.

  • Quantification:

    • Analyze the amount of hyaluronic acid in the collected receptor medium samples and skin extracts using a suitable analytical method (e.g., ELISA, HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of hyaluronic acid penetrated into the receptor medium and retained in the different skin layers over time.

    • Determine the penetration enhancement ratio by comparing the results from the SES formulation to the control formulations.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invitro In Vitro Skin Penetration start Start conjugation This compound-Phospholipid Conjugation start->conjugation film Lipid Film Formation conjugation->film hydration Hydration with HA Solution film->hydration sonication Sonication & Extrusion hydration->sonication purification Purification (Dialysis) sonication->purification end_formulation SES-HA Formulation purification->end_formulation application Formulation Application end_formulation->application skin_prep Skin Preparation franz_setup Franz Cell Setup skin_prep->franz_setup franz_setup->application sampling Receptor Fluid Sampling application->sampling skin_analysis Skin Layer Analysis application->skin_analysis quantification HA Quantification sampling->quantification skin_analysis->quantification end_invitro Penetration Data quantification->end_invitro

Caption: Experimental workflow for SES-HA formulation and in vitro testing.

signaling_pathway cluster_delivery Topical Delivery cluster_signaling Cellular Signaling SES_HA SPACE-Ethosomal System (SES) with HA SC Stratum Corneum SES_HA->SC Penetration Epidermis Epidermis / Dermis SC->Epidermis Keratinocyte Keratinocyte Epidermis->Keratinocyte HA Hyaluronic Acid Keratinocyte->HA TLR2_4 TLR2 / TLR4 HA->TLR2_4 binds MyD88 MyD88 TLR2_4->MyD88 NFkB NF-κB Activation MyD88->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Response Biological Response (e.g., Inflammation, Tissue Repair) Gene_Expression->Response

Caption: Putative signaling pathway of topically delivered Hyaluronic Acid.

References

In Vitro Skin Penetration Assay Using SPACE Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transdermal drug delivery offers a non-invasive alternative to conventional methods, avoiding first-pass metabolism and allowing for sustained release. However, the skin's outermost layer, the stratum corneum (SC), presents a formidable barrier to the penetration of many therapeutic agents, especially macromolecules. Skin penetrating peptides (SPPs) are a promising class of enhancers that can facilitate the delivery of molecules across the skin. The Skin Permeating and Cell Entering (SPACE) peptide is a notable SPP designed to enhance the topical delivery of cargo molecules, such as hyaluronic acid and Cyclosporine A, into the epidermis and dermis.[1][2][3] This application note provides a detailed protocol for conducting an in vitro skin penetration assay using the SPACE peptide, primarily employing the Franz diffusion cell system, a gold-standard method for studying percutaneous absorption.[4][5]

Mechanism of Action

The this compound enhances skin penetration primarily through a transcellular pathway. Unlike some chemical enhancers that disrupt the skin's lipid barrier, SPPs like the this compound interact with skin proteins. The proposed mechanism involves the peptide enhancing the partitioning of its cargo into the keratin-rich corneocytes by concurrently binding with both keratin and the cargo molecule. This interaction facilitates the transport of the cargo across the stratum corneum and into the deeper layers of the skin. Studies have shown that the this compound does not significantly alter the skin's lipid barrier. Furthermore, it can facilitate the entry of cargo into various skin cells, including keratinocytes and fibroblasts, likely through a macropinocytosis pathway.

Experimental Protocols

This section details the methodology for an in vitro skin penetration study using a Franz diffusion cell setup.

Materials and Reagents
  • Skin Tissue: Full-thickness porcine or human skin. Porcine skin is often used as a model due to its similarity to human skin.

  • This compound Formulation: this compound co-formulated with the active pharmaceutical ingredient (API) or cargo molecule (e.g., Hyaluronic Acid). The optimal concentration of this compound may need to be determined empirically, with studies showing efficacy at concentrations around 5 mg/mL.

  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 12.0 mL).

  • Receptor Solution: Phosphate Buffered Saline (PBS), pH 7.4, is commonly used. The solution should be degassed before use to prevent bubble formation.

  • Control Formulations:

    • API in a standard vehicle (e.g., PBS) without this compound.

    • Vehicle alone (negative control).

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or another suitable quantitative method for the API.

  • Water bath with circulator and magnetic stir plate.

  • Syringes, needles, and collection vials.

  • Parafilm or other occlusion material.

  • Scalpel, forceps, and other dissection tools.

Skin Preparation
  • Thaw frozen skin samples at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue from the dermal side using a scalpel.

  • Cut the skin into sections appropriately sized for the Franz diffusion cells.

  • Equilibrate the skin sections in PBS for 30 minutes before mounting.

Franz Diffusion Cell Assay Protocol
  • Cell Setup:

    • Assemble the Franz diffusion cells. Ensure the receptor chamber is clean and dry.

    • Fill the receptor chamber with pre-warmed (37°C), degassed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber.

  • Skin Mounting:

    • Mount the prepared skin section onto the Franz cell with the stratum corneum side facing up, exposed to the donor compartment.

    • Clamp the donor and receptor compartments together securely.

    • Allow the mounted skin to equilibrate for 30 minutes in the system.

  • Application of Formulation:

    • Apply a precise amount of the this compound formulation (and control formulations on separate cells) to the skin surface in the donor chamber.

    • For finite dose studies, a small volume (e.g., 5-10 µL/cm²) is applied. For infinite dose studies, the donor chamber is filled.

    • If required by the study design, occlude the donor chamber with parafilm.

  • Sampling:

    • Maintain the receptor solution at 37±1°C with constant stirring throughout the experiment.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor chamber via the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method like HPLC.

  • Mass Balance:

    • At the end of the experiment (e.g., 24 hours), dismantle the setup.

    • Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.

    • Extract the API from the skin tissue (epidermis and dermis separately, if required) to determine the amount retained.

    • Quantify the API in the surface wash, skin extract, and all collected receptor samples to perform a mass balance calculation.

Data Presentation

Quantitative data from the assay should be carefully analyzed and presented. Key parameters include cumulative amount permeated, steady-state flux, permeability coefficient, and enhancement ratio.

Calculations
  • Cumulative Amount Permeated (Qn): Calculated at each time point, correcting for sample removal.

    • Formula:Qn = (Cn * Vr + Σ(Ci * Vs)) / A

    • Where: Cn = concentration in receptor at time n, Vr = volume of receptor chamber, Ci = concentration at previous time points, Vs = sampling volume, A = diffusion area.

  • Steady-State Flux (Jss): The rate of permeation per unit area at steady state, determined from the slope of the linear portion of the cumulative amount vs. time curve.

  • Enhancement Ratio (ER): The ratio of the steady-state flux of the API with the this compound to the flux without it.

    • Formula:ER = Jss (with this compound) / Jss (control)

Representative Data

The following table summarizes representative data from a study investigating the effect of this compound on Hyaluronic Acid (HA) penetration.

FormulationThis compound Conc.Total Penetration (% of Applied Dose)Enhancement Ratio (vs. PBS)
HA in PBS0 mg/mL1.2 ± 0.3%1.0
SES Formulation2 mg/mL3.4 ± 0.5%2.8
SES Formulation (Optimal) 5 mg/mL 9.3 ± 1.2% 7.8 ± 1.1
SES Formulation10 mg/mL6.9 ± 0.7%5.8
Ethosomes alone0 mg/mL2.9 ± 0.5%2.4

Data adapted from a study on a SPACE-ethosomal system (SES) for HA delivery.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro skin penetration assay using a Franz diffusion cell.

G cluster_prep Preparation cluster_assay Franz Cell Assay cluster_analysis Analysis p1 Excise & Prepare Skin Sample p2 Prepare Peptide & Control Formulations p3 Degas & Warm Receptor Solution a1 Assemble Franz Cell & Mount Skin p3->a1 a2 Apply Formulation to Donor Chamber a1->a2 a3 Collect Samples from Receptor at Time Intervals a2->a3 a4 Replenish with Fresh Solution a3->a4 a4->a3 an1 Quantify API (e.g., HPLC) a4->an1 an2 Calculate Flux & Enhancement Ratio an1->an2 an3 Perform Mass Balance an2->an3 G cluster_SC Stratum Corneum (SC) cluster_VE Viable Epidermis Corneocyte1 Corneocyte (Keratin-rich) Corneocyte2 Corneocyte (Keratin-rich) Corneocyte1->Corneocyte2 Transcellular Pathway Corneocyte3 Corneocyte (Keratin-rich) Corneocyte2->Corneocyte3 Transcellular Pathway Keratinocyte Keratinocyte Corneocyte3->Keratinocyte Enters Viable Epidermis Cargo Cargo Molecule Cargo->Corneocyte1 Co-partitions with Peptide SPACE SPACE Peptide SPACE->Corneocyte1 Binds to Keratin

References

Application Notes and Protocols for In Vitro Skin Permeation Studies of SPACE Peptide Using a Franz Diffusion Cell

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin serves as a formidable barrier, limiting the topical and transdermal delivery of many therapeutic agents, particularly large molecules like peptides. The Skin Penetrating and Cell Entering (SPACE) peptide is a novel penetration enhancer designed to overcome the barrier properties of the stratum corneum. This document provides a detailed protocol for evaluating the in vitro skin permeation of the SPACE peptide using a Franz diffusion cell, a standard and reliable method for assessing the dermal absorption of molecules.[1][2]

The this compound, with the sequence Ala-Cys-Thr-Gly-Ser-Thr-Gln-His-Gln-Cys-Gly (disulfide bridge: Cys2-Cys10), has been shown to facilitate the delivery of various molecules into the epidermis and dermis.[3] Its mechanism of action involves interaction with skin proteins, creating a transient and reversible pathway for molecule transport across the skin, notably without disrupting the skin's lipid barrier. This protocol will detail the necessary steps, from skin membrane preparation to data analysis, to accurately quantify the permeation of the this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound is provided in Table 1. Understanding these properties is crucial for formulation development and the design of the analytical method.

PropertyValueReference
Amino Acid Sequence Ala-Cys-Thr-Gly-Ser-Thr-Gln-His-Gln-Cys-Gly (Disulfide bridge: Cys2-Cys10)[3]
Molecular Weight 1090.15 g/mol [3]
Solubility Soluble in Phosphate Buffered Saline (PBS). May require ultrasonication for complete dissolution.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines the procedure for conducting an in vitro skin permeation test (IVPT) using vertical Franz diffusion cells.

Materials and Equipment
MaterialsEquipment
This compoundVertical Franz Diffusion Cells
Porcine ears (fresh)Circulating water bath
Phosphate Buffered Saline (PBS), pH 7.4Magnetic stirrer
EthanolDermatome or microtome
Acetonitrile (HPLC grade)High-Performance Liquid Chromatography (HPLC) system with UV detector
Trifluoroacetic acid (TFA)pH meter
Purified water (HPLC grade)Analytical balance
Grease (e.g., silicone)Syringes and needles
ParafilmCentrifuge

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep 1. Porcine Skin Preparation franz_setup 2. Franz Cell Setup skin_prep->franz_setup donor_prep 3. Donor Formulation Preparation franz_setup->donor_prep application 4. Application of Donor Formulation donor_prep->application sampling 5. Receptor Fluid Sampling application->sampling hplc 6. HPLC Analysis sampling->hplc data_analysis 7. Data Analysis hplc->data_analysis

Caption: Workflow of the in vitro skin permeation study for this compound.

Detailed Methodologies

3.3.1. Preparation of Porcine Ear Skin Membrane

  • Obtain fresh porcine ears from a local abattoir.

  • Wash the ears thoroughly with tap water to remove any dirt.

  • Excise the skin from the outer part of the ear, removing the underlying cartilage.

  • Carefully remove any subcutaneous fat and hair.

  • Dermatome the excised skin to a uniform thickness of approximately 500-750 µm.

  • Cut the dermatomed skin into circular sections suitable for the Franz diffusion cells.

  • Store the prepared skin membranes flat in aluminum foil at -20°C until use.

3.3.2. Franz Diffusion Cell Setup

  • Set up the Franz diffusion cells and connect them to a circulating water bath maintained at 37°C to achieve a skin surface temperature of 32°C.

  • Fill the receptor chamber with freshly prepared and degassed PBS (pH 7.4). Ensure no air bubbles are trapped beneath the skin membrane.

  • Place a small magnetic stir bar in the receptor chamber and set the stirring speed to approximately 600 rpm.

  • Thaw the porcine skin membranes at room temperature and mount them between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamp the donor and receptor chambers together securely. A small amount of grease can be applied to the joints to ensure a complete seal.

  • Allow the skin to equilibrate for 30 minutes.

3.3.3. Preparation of Donor Formulation

  • Prepare a stock solution of this compound in PBS.

  • For a simple aqueous formulation, dilute the stock solution with PBS to the desired final concentration. A concentration of 5 mg/mL is recommended as a starting point, as higher concentrations may not proportionally increase penetration.

  • For a hydroethanolic formulation, a solution containing up to 50 mg/mL of this compound in an aqueous ethanol solution can be prepared.

  • Ensure the peptide is fully dissolved, using sonication if necessary.

3.3.4. Application of Donor Formulation and Sampling

  • Apply a known volume (e.g., 200 µL) of the donor formulation to the surface of the skin in the donor chamber.

  • Cover the donor chamber with parafilm to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS (pH 7.4) to maintain sink conditions.

  • Store the collected samples at 4°C until HPLC analysis.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the concentration of this compound in the receptor fluid samples.

3.4.1. HPLC Parameters A standard reversed-phase HPLC method is suitable for the analysis of the this compound. The following parameters can be used as a starting point and should be optimized for the specific HPLC system.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 214 nm or 220 nm (for peptide bonds)
Column Temperature 30°C

3.4.2. Standard Curve Preparation Prepare a series of standard solutions of this compound in PBS at known concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Analyze these standards using the HPLC method to generate a standard curve of peak area versus concentration.

Data Presentation and Analysis

The permeation of the this compound is determined by calculating the cumulative amount of the peptide that has passed through the skin into the receptor chamber at each time point.

Calculation of Cumulative Amount Permeated

The cumulative amount of this compound permeated per unit area of skin (Qn) at each sampling time is calculated using the following equation:

Qn = (Cn * Vr + Σ(Ci * Vs)) / A

Where:

  • Qn is the cumulative amount of peptide permeated per unit area at time n (µg/cm²)

  • Cn is the concentration of the peptide in the receptor fluid at time n (µg/mL)

  • Vr is the volume of the receptor chamber (mL)

  • Σ(Ci * Vs) is the sum of the amounts of peptide in the samples taken at all previous time points

  • Vs is the volume of the sample withdrawn at each time point (mL)

  • A is the effective diffusion area of the Franz cell (cm²)

Permeation Profile

Plot the cumulative amount of this compound permeated per unit area (Qn) against time. This graph represents the skin permeation profile of the peptide.

Calculation of Permeation Parameters

From the linear portion of the permeation profile (steady-state), key permeation parameters can be determined.

Steady-State Flux (Jss) The steady-state flux is the slope of the linear portion of the permeation profile. It represents the rate of peptide permeation across the skin at a constant rate.

Jss = ΔQ / (Δt * A)

Where:

  • Jss is the steady-state flux (µg/cm²/h)

  • ΔQ / Δt is the slope of the linear portion of the cumulative amount versus time plot

Lag Time (tL) The lag time is determined by extrapolating the linear portion of the permeation profile to the x-axis (time). It represents the time taken for the peptide to saturate the skin and establish a steady-state diffusion.

Permeability Coefficient (Kp) The permeability coefficient is a measure of the skin's permeability to the peptide. It is calculated as follows:

Kp = Jss / Cd

Where:

  • Kp is the permeability coefficient (cm/h)

  • Jss is the steady-state flux (µg/cm²/h)

  • Cd is the initial concentration of the peptide in the donor chamber (µg/cm³)

Example Data Table

The results of the permeation study should be summarized in a clear and organized table for easy comparison.

Time (h)Concentration in Receptor (µg/mL)Cumulative Amount Permeated (µg/cm²)
000
1......
2......
4......
6......
8......
12......
24......

Conclusion

This protocol provides a comprehensive framework for conducting in vitro skin permeation studies of the this compound using Franz diffusion cells. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the skin penetration-enhancing capabilities of the this compound. The quantitative data generated from these studies are essential for the development and optimization of topical and transdermal formulations containing this innovative peptide.

References

Revolutionizing Gene Silencing in Keratinocytes: The SPACE Peptide Advantage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic agents into skin cells, particularly keratinocytes, presents a significant challenge in dermatological research and drug development. The stratum corneum, the outermost layer of the epidermis, acts as a formidable barrier, limiting the penetration of many molecules, including small interfering RNAs (siRNAs), which hold immense promise for treating a variety of skin disorders by silencing disease-causing genes. The Skin Penetrating and Cell Entering (SPACE) peptide is a novel carrier peptide identified through phage display that has demonstrated remarkable efficacy in overcoming this barrier and facilitating the intracellular delivery of macromolecules like siRNA into keratinocytes.[1][2]

This document provides detailed application notes and experimental protocols for utilizing the SPACE peptide for gene silencing in keratinocytes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative technology for therapeutic and research purposes.

Principle of Action: The this compound Delivery System

The this compound enhances the penetration of conjugated cargo, such as siRNA, across the stratum corneum and into the viable epidermis and dermis.[1][2] Its mechanism of action involves interaction with keratin, a primary component of corneocytes, which is thought to facilitate its passage through the skin's outer layer.[1] Once in the viable epidermis, the this compound promotes the cellular uptake of its cargo into keratinocytes and other skin cells, including fibroblasts and endothelial cells. Studies suggest that this cellular entry is an active process, likely occurring through macropinocytosis. By conjugating siRNA to the this compound, researchers can achieve significant knockdown of target gene expression in keratinocytes, opening new avenues for the treatment of dermatological diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the efficacy of this compound-mediated siRNA delivery and its effects on keratinocytes.

Table 1: In Vitro Gene Silencing Efficiency in Keratinocytes

Target GeneDelivery SystemSilencing Efficiency (%)Cell LineReference
GAPDHThis compound-siRNA conjugate + free this compound (10 mg/mL)83.3 ± 3.0Human Keratinocytes
GAPDHsiRNA alone15.6 ± 6.8Human Keratinocytes
GAPDHThis compound alone (10 mg/mL)28.5 ± 14.1Human Keratinocytes

Table 2: In Vivo Gene Silencing Efficiency in Skin

Target GeneDelivery SystemSilencing Efficiency (%)Animal ModelReference
GAPDHDOTAP-based SPACE Ethosomal System (DOTAP-SES) with GAPDH-siRNA63.2 ± 7.7BALB/c mice
GAPDHGAPDH-siRNA in PBS20.2 ± 12.3BALB/c mice

Table 3: Cell Viability of Keratinocytes with this compound

Peptide ConcentrationIncubation TimeCell Viability (%)Cell LineReference
0.1 mg/mLNot SpecifiedNo significant effectHuman Keratinocytes
1.0 mg/mLNot SpecifiedNo significant effectHuman Keratinocytes
1.25 mg/mL1, 4, 12 hoursNot specified, but assessedHEKa cells
2.5 mg/mL1, 4, 12 hoursNot specified, but assessedHEKa cells
5 mg/mL1, 4, 12 hoursNot specified, but assessedHEKa cells
10 mg/mL1, 4, 12 hoursNot specified, but assessedHEKa cells

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

SPACE_Peptide_Mechanism cluster_skin Skin Layers Stratum Corneum Stratum Corneum Viable Epidermis Viable Epidermis Stratum Corneum->Viable Epidermis Transport Keratinocyte Keratinocyte Viable Epidermis->Keratinocyte Cellular Uptake (Macropinocytosis) Dermis Dermis SPACE-siRNA SPACE-siRNA Conjugate SPACE-siRNA->Stratum Corneum Penetration RISC RISC Keratinocyte->RISC siRNA release mRNA mRNA RISC->mRNA Target mRNA Cleavage Silencing Gene Silencing mRNA->Silencing Experimental_Workflow Start Start siRNA_Peptide_Conj 1. siRNA-SPACE Peptide Conjugation Start->siRNA_Peptide_Conj Formulation 2. Formulation (optional) e.g., DOTAP-SES siRNA_Peptide_Conj->Formulation Treatment 4. Treatment of Keratinocytes Formulation->Treatment Cell_Culture 3. Keratinocyte Cell Culture Cell_Culture->Treatment Uptake_Analysis 5a. Cellular Uptake Analysis (Flow Cytometry) Treatment->Uptake_Analysis Viability_Assay 5b. Cell Viability Assay (MTT) Treatment->Viability_Assay Knockdown_Analysis 6. Gene Knockdown Analysis Treatment->Knockdown_Analysis End End Uptake_Analysis->End Viability_Assay->End qPCR qPCR (mRNA level) Knockdown_Analysis->qPCR Western_Blot Western Blot (Protein level) Knockdown_Analysis->Western_Blot qPCR->End Western_Blot->End

References

Application Notes and Protocols: Cytotoxicity Assessment of SPACE Peptide using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SPACE peptide is a skin-penetrating peptide designed to facilitate the transdermal delivery of various molecules, including small molecules and proteins.[1][2] Its mechanism involves interacting with skin proteins to enhance the penetration of cargo molecules across the stratum corneum into the epidermis and dermis.[1][3] The peptide is known to increase the penetration of molecules into various cell types such as keratinocytes, fibroblasts, and endothelial cells, likely through a macropinocytosis pathway.[1] Given its potential application in drug delivery systems, a thorough assessment of its cytotoxicity is crucial to ensure its safety profile.

This document provides a detailed protocol for assessing the cytotoxicity of the this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method for evaluating cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Quantitative Data Summary

The following table summarizes the reported experimental parameters for the assessment of this compound cytotoxicity on human epidermal keratinocytes (HEKa).

Cell LinePeptide ConcentrationsIncubation Times
HEKa1.25, 2.5, 5.0, 10.0 mg/mL1, 4, and 12 hours
Data sourced from references.

Experimental Protocols

This section outlines the detailed methodology for the MTT assay to determine the cytotoxicity of the this compound.

Materials and Reagents
  • This compound

  • Human Epidermal Keratinocytes (HEKa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Cell Culture
  • Culture HEKa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest HEKa cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and reach approximately 80% confluency.

  • Peptide Treatment:

    • Prepare stock solutions of the this compound in sterile distilled water or an appropriate buffer.

    • Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5.0, and 10.0 mg/mL).

    • Carefully remove the existing medium from the wells and add 150 µL of the medium containing the different concentrations of this compound.

    • Include control wells:

      • Negative Control: Cells treated with culture medium only.

      • Blank Control: Culture medium without cells to subtract background absorbance.

    • Incubate the plate for the desired time periods (e.g., 1, 4, and 12 hours).

  • MTT Incubation:

    • Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well, including the controls.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank control from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

  • Plot the percentage of cell viability against the concentration of the this compound to generate a dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HEKa Cells cell_seeding Seed 5,000 cells/well in 96-well plate cell_culture->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h peptide_prep Prepare this compound Dilutions incubation_24h->peptide_prep add_peptide Add Peptide to Cells peptide_prep->add_peptide controls Include Negative & Blank Controls add_peptide->controls incubation_treatment Incubate for 1, 4, 12h controls->incubation_treatment add_mtt Add MTT Reagent (5 mg/mL) incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_dmso Add DMSO to Solubilize Formazan incubation_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Proposed Mechanism of Action

The primary function of the this compound is to enhance the delivery of conjugated molecules across the skin barrier. Its cytotoxic potential is generally considered low, and the MTT assay is primarily a safety assessment. The peptide interacts with skin proteins, inducing conformational changes that facilitate the transcellular pathway for cargo delivery.

SPACE_Peptide_Mechanism This compound Mechanism of Action cluster_delivery Transdermal Delivery cluster_cellular Cellular Uptake space_peptide This compound + Cargo Molecule stratum_corneum Stratum Corneum space_peptide->stratum_corneum Penetration epidermis Epidermis stratum_corneum->epidermis Delivery dermis Dermis epidermis->dermis keratinocytes Keratinocytes epidermis->keratinocytes fibroblasts Fibroblasts dermis->fibroblasts endothelial_cells Endothelial Cells dermis->endothelial_cells macropinocytosis Macropinocytosis keratinocytes->macropinocytosis fibroblasts->macropinocytosis endothelial_cells->macropinocytosis

Caption: Mechanism of this compound-mediated transdermal delivery and cellular uptake.

References

Application Notes and Protocols for the Preparation of SPACE Peptide-Ethosomal Carrier Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective transdermal delivery of therapeutic peptides and other macromolecules is a significant challenge in drug development due to the formidable barrier presented by the stratum corneum. Innovative strategies are required to enhance the penetration of these large molecules into the deeper layers of the skin. This document provides detailed application notes and protocols for the preparation and characterization of a promising delivery platform: SPACE peptide-ethosomal carrier systems.

The Skin Penetrating and Cell Entering (SPACE) peptide is a novel peptide enhancer that facilitates the transport of molecules across the skin.[1] When incorporated into ethosomal carrier systems, which are lipid vesicles with a high concentration of ethanol, the resulting SPACE-ethosomal system (SES) has been shown to significantly improve the dermal penetration of various macromolecules.[2][3] Ethosomes themselves are soft, malleable vesicles that can efficiently deliver both hydrophilic and lipophilic drugs through the skin.[4][5] The synergistic effect of the this compound and the ethosomal carrier creates a potent system for topical and transdermal drug delivery.

These application notes provide a comprehensive guide for researchers, covering the preparation of this compound-lipid conjugates, the formulation of ethosomal carriers, and the detailed characterization of the final this compound-ethosomal system.

Data Presentation: Formulation and Characterization Parameters

The following table summarizes key quantitative data from studies on this compound-ethosomal systems, providing a reference for expected formulation characteristics and performance.

Formulation ComponentConcentration / ValueReference
Lipids
Phospholipon 90G40 mg/mL
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)10 mg/mL
Cholesterol2 mg/mL
This compound
SPACE-Peptide-POPE Conjugate2 mg/mL, 5 mg/mL, 10 mg/mL
Free SPACE-Peptide50 mg/mL
Ethanol 20-45% (v/v)
Resulting Vesicle Properties
Mean Particle Diameter~110 nm
Polydispersity Index (PDI)< 0.2
Zeta PotentialApproximately -40 mV (for HA delivery)
Zeta Potential+49.1 ± 0.6 mV (for siRNA delivery with DOTAP)
In Vitro Penetration Enhancement
Hyaluronic Acid (HA) vs. PBS7.8 ± 1.1-fold
siRNA vs. aqueous solution6.3 ± 1.7-fold
In Vivo Penetration Enhancement
Hyaluronic Acid (HA) vs. PBS5-fold

Experimental Protocols

Protocol 1: Conjugation of this compound to Phospholipid

This protocol describes the conjugation of the this compound to a phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl ester) (POPE-NHS), to facilitate its incorporation into the ethosomal membrane.

Materials:

  • This compound

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-(succinimidyl ester) (POPE-NHS)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Ethanol

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution for conjugation efficiency determination

Procedure:

  • Prepare a solution of this compound in PBS (pH 8.0).

  • Prepare a solution of POPE-NHS in ethanol.

  • Mix the this compound solution with the POPE-NHS solution in a 1:1 volume ratio (PBS:ethanol).

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Determine the conjugation efficiency using the TNBS method, which quantifies the remaining primary amino groups of the peptide. A conjugation efficiency of over 90% is expected.

  • The resulting SPACE-Peptide-POPE conjugate solution can be used directly in the preparation of the ethosomes. Unconjugated SPACE-peptide does not need to be removed from the formulation.

Protocol 2: Preparation of this compound-Ethosomal Carriers

This protocol details the preparation of this compound-ethosomal carriers using the conventional rotary evaporation (thin-film hydration) method.

Materials:

  • Phospholipon 90G or other suitable phospholipid(s)

  • Cholesterol (optional, as a membrane stabilizer)

  • Ethanol

  • SPACE-Peptide-POPE conjugate solution (from Protocol 1)

  • Aqueous solution of the active ingredient (e.g., hyaluronic acid, siRNA)

  • Rotary evaporator

  • Water bath

Procedure:

  • Dissolve the appropriate amount of phospholipid (e.g., Phospholipon 90G) and cholesterol (if used) in ethanol in a round-bottom flask.

  • Add the SPACE-Peptide-POPE conjugation solution to the lipid solution in the round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvent at room temperature under reduced pressure. This will form a thin lipid film on the inner wall of the flask.

  • Hydrate the dry lipid film by adding the aqueous solution of the active ingredient.

  • Continue to rotate the flask in the water bath (without vacuum) at room temperature until the lipid film is fully dispersed, forming the ethosomal suspension.

  • For size homogenization, the ethosomal suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 3: Characterization of this compound-Ethosomal Carriers

3.1 Particle Size and Zeta Potential Analysis

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the ethosomal suspension with deionized water to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample into a disposable cuvette for particle size measurement or a folded capillary cell for zeta potential measurement.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the measurements according to the instrument's software instructions.

  • Record the Z-average diameter, polydispersity index (PDI), and zeta potential. A PDI value below 0.2 indicates a homogenous suspension.

3.2 Encapsulation Efficiency Determination

Method: Ultracentrifugation

Procedure:

  • Place a known volume of the ethosomal suspension into an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 100,000 x g) for a specified time (e.g., 1-2 hours) at 4°C to pellet the ethosomes.

  • Carefully collect the supernatant containing the unencapsulated drug.

  • Quantify the amount of unencapsulated drug in the supernatant using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Protocol 4: In Vitro Skin Permeation Study

Instrumentation: Franz diffusion cells

Materials:

  • Full-thickness skin (e.g., porcine or human)

  • Franz diffusion cells

  • Receptor medium (e.g., PBS, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block to maintain 37°C

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C and stir the receptor medium continuously.

  • Apply a known amount of the this compound-ethosomal formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • At the end of the experiment, dismount the skin, and analyze the amount of drug retained in the different skin layers (epidermis and dermis) if required.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

Mandatory Visualizations

experimental_workflow cluster_conjugation Protocol 1: Peptide-Lipid Conjugation cluster_ethosome_prep Protocol 2: Ethosome Preparation cluster_characterization Protocol 3: Characterization cluster_permeation Protocol 4: In Vitro Permeation peptide This compound in PBS mix_conjugate Mix and Incubate (2h, RT) peptide->mix_conjugate lipid POPE-NHS in Ethanol lipid->mix_conjugate conjugated_lipid SPACE-Peptide-POPE Conjugate mix_conjugate->conjugated_lipid rotavap Rotary Evaporation (Thin Film Formation) conjugated_lipid->rotavap phospholipid Phospholipid(s) & Cholesterol in Ethanol phospholipid->rotavap hydration Hydration with Active Ingredient Solution rotavap->hydration ethosomes SPACE-Ethosomal Carriers hydration->ethosomes dls Particle Size & Zeta Potential (DLS) ethosomes->dls ee Encapsulation Efficiency ethosomes->ee franz_cell Franz Diffusion Cell (Skin Mounted) ethosomes->franz_cell analysis Sample Analysis franz_cell->analysis

Caption: Experimental workflow for preparing and evaluating this compound-ethosomal carriers.

macropinocytosis_pathway extracellular Extracellular This compound-Ethosome plasma_membrane Plasma Membrane receptor Receptor Activation extracellular->receptor ras Ras Activation receptor->ras pi3k PI3K Activation ras->pi3k rac1 Rac1 Activation ras->rac1 pi3k->rac1 actin Actin Polymerization rac1->actin ruffling Membrane Ruffling actin->ruffling cup Macropinocytic Cup Formation ruffling->cup closure Vesicle Closure cup->closure macropinosome Macropinosome closure->macropinosome intracellular Intracellular Cargo Release macropinosome->intracellular

Caption: Signaling pathway of macropinocytosis for cellular uptake of this compound-ethosomes.

References

Application Notes & Protocols: Topical Delivery Using SPACE Peptide in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Skin Penetrating and Cell Entering (SPACE) peptide is a novel tool for enhancing the topical delivery of a wide range of therapeutic and cosmetic agents.[1][2] Discovered through phage display, this peptide has been shown to facilitate the penetration of small molecules, macromolecules, and nucleic acids across the stratum corneum (SC) and into the viable epidermis and dermis.[1] Its mechanism of action, which involves interaction with skin proteins rather than disruption of the lipid barrier, makes it a compelling and safe candidate for enhancing topical drug formulations.[2] These notes provide a comprehensive overview of its application in mouse models, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action

The SPACE peptide enhances skin penetration primarily by interacting with keratin within the corneocytes of the stratum corneum.[1] This interaction increases the partitioning of the peptide and its conjugated or co-administered cargo into the skin, facilitating a transcellular pathway into the viable epidermis and dermis. Unlike many chemical enhancers, the this compound does not significantly alter or disrupt the skin's natural lipid barrier, which contributes to its favorable safety profile. The peptide has also been shown to facilitate entry into various skin cells, including keratinocytes and fibroblasts, likely via macropinocytosis.

cluster_0 Topical Formulation cluster_1 Skin Barrier cluster_2 Viable Skin Layers Formulation This compound + Cargo (e.g., siRNA, CsA, HA) SC Stratum Corneum (SC) Formulation->SC Application Keratin Keratin Interaction (in Corneocytes) SC->Keratin Partitioning Lipid Lipid Barrier (Unaltered) Epidermis Viable Epidermis & Dermis Keratin->Epidermis Transcellular Pathway Cells Cellular Uptake (Keratinocytes, Fibroblasts) Epidermis->Cells Outcome Enhanced Localized Drug Delivery Cells->Outcome

Mechanism of this compound-mediated skin delivery.

Quantitative Data Summary from Mouse Models

The efficacy of this compound has been demonstrated across various mouse models for the delivery of different types of cargo. The following tables summarize the key quantitative findings.

Table 1: Delivery of Small Molecules (Cyclosporine A & Corticosteroids)

Cargo Mouse Model Formulation Details Key Quantitative Outcomes Citations
Cyclosporine A (CsA) SKH1 Hairless Mice 5 mg/mL CsA + 50 mg/mL free this compound in a hydroethanolic solution (SP50). ~9-fold increase in CsA accumulation in viable epidermis compared to control. Significantly increased skin localization (113.1 µg/g). High Skin/Blood ratio (443.4) and Skin/Liver ratio (1059.5), indicating minimal systemic absorption.

| Hydrocortisone | Hairless Mice | this compound-based formulation. | Enhanced skin retention of hydrocortisone without producing elevated blood concentrations. | |

Table 2: Delivery of Macromolecules (Hyaluronic Acid)

Cargo Mouse Model Formulation Details Key Quantitative Outcomes Citations

| Hyaluronic Acid (HA) | SKH1 Hairless Mice | SPACE-Ethosomal System (SES) encapsulating HA (MW: 200-325 kDa). | 5-fold enhancement in dermal penetration compared to PBS control. HA concentration in skin was ~1000-fold higher than in blood, confirming localized delivery. | |

Table 3: Delivery of Nucleic Acids (siRNA)

Cargo Mouse Model Formulation Details Target Gene Key Quantitative Outcomes Citations
siRNA BALB/c Mice DOTAP-based SPACE Ethosomal System (DOTAP-SES) with siRNA. GAPDH 63.2% knockdown of GAPDH protein in the skin post-topical application.

| siRNA | Mouse Model | this compound conjugated directly to siRNA. | IL-10 | Enhanced absorption into the skin and significant knockdown of the protein target. | |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies using this compound in mouse models.

Protocol 1: General Topical Application Workflow in Mice

This protocol outlines the typical workflow for an in vivo study involving the topical application of a this compound formulation.

  • Animal Models: SKH1 hairless mice or BALB/c mice are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Preparation:

    • Anesthetize mice using isoflurane inhalation (2-3%).

    • For haired mice (e.g., BALB/c), carefully shave the dorsal back skin one day prior to application.

    • On the day of the experiment, a cylinder with a defined exposure area (e.g., 1.8 cm²) can be attached to the shaved back skin to contain the formulation.

  • Formulation Application:

    • Topically apply a precise volume (e.g., 200 µL) of the this compound formulation onto the exposed skin area.

    • Manually spread the solution to ensure even coverage.

  • Incubation:

    • Allow the formulation to incubate on the skin for a defined period. This can range from 2 hours for penetration studies to 6 hours for functional knockdown experiments.

    • Maintain the animals under light anesthesia during this period if necessary.

  • Post-Incubation:

    • After the incubation period, carefully remove the cylinder.

    • The treated area can be gently wiped to remove excess formulation and then covered with sterile gauze and a breathable bandage.

  • Tissue Collection and Analysis:

    • Animals are typically sacrificed at a predetermined time point post-application (e.g., 72 hours for knockdown studies).

    • Collect skin biopsies (e.g., 5 mm diameter) from the treated area for analysis.

    • Blood and other organs (e.g., liver) can be collected to assess systemic absorption.

    • Analyze tissues using appropriate methods, such as HPLC (for small molecules), qPCR/Western Blot (for siRNA studies), or fluorescence microscopy.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (1 week) B Anesthesia & Dorsal Skin Shaving A->B C Attach Application Cylinder (e.g., 1.8 cm²) B->C D Topical Application of SPACE Formulation (200 µL) C->D E Incubation (2-6 hours) D->E F Remove Formulation & Bandage Skin E->F G Sacrifice Animal (e.g., 72h post-application) F->G H Collect Skin Biopsies, Blood & Organs G->H I Quantitative Analysis (HPLC, qPCR, Western Blot, Microscopy) H->I

Standard experimental workflow for topical mouse studies.
Protocol 2: Formulation of this compound with a Hydrophobic Drug (Cyclosporine A)

This protocol is based on the successful delivery of Cyclosporine A (CsA).

  • Materials:

    • Cyclosporine A (CsA)

    • This compound

    • Ethanol (200 proof)

    • Deionized water

  • Preparation of Hydroethanolic Solution:

    • Prepare the vehicle by mixing ethanol and deionized water. A common ratio is 1:1 (v/v).

  • Formulation (SP50):

    • Dissolve CsA into the hydroethanolic solution to a final concentration of 5 mg/mL.

    • Add free this compound to the CsA solution to a final concentration of 50 mg/mL.

    • Ensure complete dissolution, using gentle vortexing if necessary. The resulting formulation is ready for topical application as described in Protocol 1.

Protocol 3: Formulation of a SPACE-Ethosomal System (SES) for Macromolecules

This protocol is adapted for encapsulating macromolecules like Hyaluronic Acid (HA) or siRNA.

  • Materials:

    • This compound conjugated to a phospholipid (e.g., POPE-NHS)

    • Other lipids (e.g., DOTAP for cationic liposomes for siRNA)

    • Ethanol

    • Aqueous buffer (e.g., PBS or citrate buffer, pH adjusted as needed)

    • Cargo (e.g., Hyaluronic Acid, siRNA)

  • Lipid Film Hydration Method:

    • Dissolve the SPACE-peptide-lipid conjugate and other lipids in ethanol.

    • Evaporate the ethanol under reduced pressure or nitrogen stream to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous buffer containing the dissolved cargo (e.g., 1 mg/mL HA). The hydration process should be done above the lipid transition temperature.

    • The resulting suspension of vesicles can be sonicated or extruded through polycarbonate membranes to produce unilamellar vesicles of a desired size (e.g., ~110 nm).

  • Characterization:

    • Vesicle size and zeta potential should be characterized using dynamic light scattering (DLS).

    • Encapsulation efficiency should be determined by separating the free cargo from the encapsulated cargo using methods like dialysis or size exclusion chromatography.

cluster_components Core Components SES SPACE-Ethosomal System (SES) Lipids Phospholipids (e.g., POPE, DOTAP) SES->Lipids Peptide This compound (conjugated to lipid) SES->Peptide Ethanol Ethanol SES->Ethanol Core Aqueous Core with Cargo (HA, siRNA) SES->Core

Logical components of a SPACE-Ethosomal System (SES).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SPACE Peptide Concentration for Skin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPACE peptide-mediated skin delivery. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with SPACE peptides.

Problem Possible Cause Suggested Solution
Low cargo penetration into the skin. Suboptimal this compound concentration.The optimal concentration of this compound is crucial for maximizing cargo delivery. For hyaluronic acid (HA) delivery using a SPACE-ethosomal system (SES), a concentration of 5 mg/mL has been shown to be optimal.[1] Increasing the concentration to 10 mg/mL does not proportionally increase penetration and may even lead to a slight decrease.[1] It is recommended to perform a concentration-response study (e.g., 1, 2.5, 5, 10 mg/mL) to determine the ideal concentration for your specific cargo and formulation.
Incorrect formulation pH.The pH of the formulation can significantly impact the penetration efficiency of the this compound system. For HA delivery with SES, a pH of 4.0 was found to be optimal.[1] Ensure the pH of your formulation is optimized for your cargo and the this compound carrier system.
Issues with peptide-cargo conjugation (if applicable).If you are conjugating your cargo to the this compound, incomplete or inefficient conjugation will lead to poor delivery. Verify the conjugation efficiency using appropriate analytical techniques such as HPLC or mass spectrometry.
High variability in experimental results. Inconsistent application of the topical formulation.Ensure a consistent and uniform application of the formulation to the skin surface. For in vivo studies on mice, a cylinder with a defined surface area (e.g., 1.8 cm²) can be attached to the application site to ensure a consistent dosing area.[2] Manually spread the formulation evenly across the entire exposure area.[2]
Differences in skin samples (in vitro).The permeability of skin can vary between donors and even different locations on the same donor. When using ex vivo skin models (e.g., porcine or human skin), try to source the tissue from a consistent location and use multiple replicates to account for inherent biological variability.
Observed cytotoxicity in cell-based assays. High concentration of this compound.While this compound is generally considered safe, high concentrations may lead to cytotoxicity. It is essential to assess the cytotoxicity of your this compound formulation on relevant skin cells (e.g., keratinocytes, fibroblasts). Perform a dose-response cytotoxicity assay (e.g., MTT assay) with a range of this compound concentrations (e.g., 1.25, 2.5, 5, 10 mg/mL) and incubation times (e.g., 1, 4, 12 hours) to identify a safe and effective concentration range.
Precipitation or phase separation of the formulation. Solubility issues with the this compound or cargo.If precipitation or phase separation occurs during the preparation of your formulation, gentle heating and/or sonication can be used to aid dissolution. It is also recommended to prepare the working solution for in vivo experiments fresh on the day of use.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about using SPACE peptides for skin delivery.

Q1: What is the optimal concentration of this compound for skin delivery?

A1: The optimal concentration of this compound is dependent on the cargo and the formulation used. For the delivery of high molecular weight hyaluronic acid (HA) using a SPACE-ethosomal system (SES), the optimal concentration was found to be 5 mg/mL. At this concentration, HA penetration was significantly increased. However, a further increase to 10 mg/mL did not result in a proportional increase in penetration. We recommend performing a dose-optimization study for your specific application.

Q2: How does this compound facilitate the delivery of molecules into the skin?

A2: this compound enhances skin penetration primarily through a transcellular pathway. It interacts with keratin, a key protein in corneocytes, which enhances its partitioning into these cells. This interaction is thought to facilitate the transport of the peptide and its conjugated cargo across the stratum corneum and into the deeper layers of the skin, the epidermis and dermis. The peptide can also increase penetration into various skin cells like keratinocytes and fibroblasts, possibly through a macropinocytosis pathway.

Q3: Is this compound cytotoxic?

A3: Studies have shown that this compound has low cytotoxicity to keratinocytes at effective concentrations. However, as with any peptide, high concentrations may induce a cytotoxic response. It is crucial to perform cytotoxicity assays, such as an MTT assay, on relevant skin cell lines to determine the safe operating concentration range for your specific formulation and experimental conditions.

Q4: Can this compound be used to deliver different types of cargo?

A4: Yes, this compound has been successfully used to deliver a variety of macromolecules, including hyaluronic acid (HA) and siRNA. When conjugated to small molecules or proteins, it can facilitate their penetration across the stratum corneum. The versatility of this compound makes it a promising tool for the topical delivery of a wide range of therapeutic and cosmetic agents.

Q5: What is a typical experimental workflow for an in vivo skin penetration study using this compound?

A5: A general workflow for an in vivo study in mice would involve the following steps:

  • Anesthetize the animal (e.g., with isoflurane).

  • Shave the back skin of the animal.

  • Attach a cylinder with a defined exposure area (e.g., 1.8 cm²) to the shaved skin.

  • Topically apply a specific volume (e.g., 200 µL) of the this compound formulation onto the exposed skin and spread it evenly.

  • Allow the formulation to incubate for a set period (e.g., 6 hours).

  • After incubation, remove the cylinder and cover the treated area.

  • After a defined period (e.g., 72 hours), sacrifice the animal and collect skin biopsies from the treated area for analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-mediated skin delivery.

Table 1: Effect of this compound Concentration on Hyaluronic Acid (HA) Penetration in Porcine Skin (in vitro)

This compound Concentration (mg/mL)HA Penetration (% of applied dose)
23.4 ± 0.5
59.3 ± 1.2
106.9 ± 0.7

Data from a study using a SPACE-ethosomal system (SES) to deliver HA.

Table 2: In Vivo Gene Knockdown Efficiency of GAPDH siRNA Delivered by a DOTAP-based SPACE Ethosomal System (DOTAP-SES) in Mice

FormulationGAPDH Knockdown (%)
GAPDH-siRNA in PBSNot specified, but significantly lower than DOTAP-SES
DOTAP-SES with GAPDH-siRNA63.2 ± 7.7

Topical application on mice skin.

Experimental Protocols

Protocol 1: In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol describes an in vitro experiment to assess the skin penetration of a cargo molecule using a this compound formulation with Franz diffusion cells.

  • Skin Preparation: Obtain full-thickness skin (e.g., porcine or human) and mount it on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with an appropriate buffer (e.g., PBS at pH 7.4) and maintain the temperature at 37°C.

  • Formulation Application: Apply the test formulation containing the this compound and cargo to the skin surface in the donor compartment.

  • Sampling: At predetermined time points, collect samples from the receptor compartment for analysis of the cargo concentration.

  • Analysis: Quantify the amount of cargo that has permeated the skin using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

Protocol 2: In Vivo Skin Penetration Study in Mice

This protocol outlines a typical in vivo study to evaluate the skin delivery of a cargo using a this compound formulation in a mouse model.

  • Animal Preparation: Anesthetize female BALB/c mice (or another suitable strain) using isoflurane.

  • Application Site Preparation: Shave the back skin of the mice and attach a cylinder with a known surface area (e.g., 1.8 cm²) to the shaved area.

  • Formulation Application: Topically apply a defined volume (e.g., 200 µL) of the this compound formulation to the skin inside the cylinder and spread it evenly.

  • Incubation: Allow the formulation to incubate on the skin for a specified duration (e.g., 6 hours) while the animals are under minimal anesthesia.

  • Post-Incubation: After the incubation period, carefully remove the cylinder and cover the treated area with sterile gauze and a breathable bandage.

  • Sample Collection: After a predetermined time (e.g., 72 hours), euthanize the animals and collect skin biopsies (e.g., 5 mm diameter) from the treated area for analysis.

  • Analysis: Process the skin biopsies to determine the concentration of the delivered cargo.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing p1 Prepare this compound Solution p2 Incorporate Cargo (e.g., HA, siRNA) p1->p2 p3 Adjust pH (e.g., to 4.0) p2->p3 iv1 Mount Skin on Franz Cells p3->iv1 Test Formulation ivv1 Prepare Animal Model p3->ivv1 Test Formulation iv2 Apply Formulation iv1->iv2 iv3 Sample Receptor Fluid iv2->iv3 iv4 Analyze Cargo Penetration iv3->iv4 ivv2 Topical Application ivv1->ivv2 ivv3 Incubation Period ivv2->ivv3 ivv4 Collect Skin Biopsies ivv3->ivv4 ivv5 Analyze Cargo in Tissue ivv4->ivv5

Caption: General experimental workflow for this compound studies.

troubleshooting_flow start Low Cargo Penetration Observed conc Is this compound concentration optimal? (e.g., 5 mg/mL for HA) start->conc ph Is formulation pH optimal? (e.g., pH 4.0 for HA) conc->ph Yes conc_no Perform concentration optimization study conc->conc_no No app Is topical application consistent? ph->app Yes ph_no Adjust pH and re-test ph->ph_no No end Re-evaluate Experiment app->end Yes app_no Standardize application procedure app->app_no No conc_no->ph ph_no->app app_no->end

Caption: Troubleshooting logic for low cargo penetration.

signaling_pathway cluster_skin Skin Layers sc Stratum Corneum keratin Keratin in Corneocytes sc->keratin Interaction ve Viable Epidermis de Dermis ve->de cells Keratinocytes / Fibroblasts ve->cells Cellular Uptake (Macropinocytosis) space This compound + Cargo space->sc Topical Application transcellular Transcellular Pathway keratin->transcellular Facilitates transcellular->ve

Caption: Proposed mechanism of this compound skin penetration.

References

Technical Support Center: Stability of Peptide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of peptide formulations, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide solution showing signs of instability (e.g., precipitation, loss of activity) over time?

A1: Peptide instability in aqueous solutions is a common issue that can be attributed to several factors, primarily categorized as physical and chemical instability.[1][2]

  • Physical Instability: This includes aggregation, precipitation, denaturation, and adsorption to surfaces.[2] These phenomena are often influenced by the peptide's intrinsic properties (e.g., hydrophobicity) and environmental conditions like temperature and pH.[3][4]

  • Chemical Instability: This involves the breaking or formation of covalent bonds, leading to the degradation of the peptide. Common chemical degradation pathways include hydrolysis, deamidation, oxidation, and isomerization, many of which are highly dependent on the pH of the formulation.

Q2: How does pH specifically affect the stability of my peptide formulation?

A2: The pH of a formulation is a critical factor governing both the physical and chemical stability of peptides.

  • Solubility and Aggregation: Every peptide has an isoelectric point (pI), the pH at which it has no net electrical charge. At or near its pI, a peptide's solubility is at its minimum, increasing the likelihood of aggregation and precipitation. Adjusting the pH away from the pI can enhance electrostatic repulsion between peptide molecules, thereby improving solubility and reducing aggregation.

  • Chemical Degradation Rates: The rates of many chemical degradation reactions are pH-dependent. For instance, deamidation of asparagine (Asn) and glutamine (Gln) residues is often accelerated at neutral and alkaline pH, while hydrolysis of the peptide backbone can be catalyzed by both acidic and basic conditions.

Q3: What is the optimal pH for storing my peptide solution?

A3: The optimal pH for peptide stability is specific to each peptide's unique amino acid sequence and its susceptibility to various degradation pathways. However, a general guideline is to store peptides in a slightly acidic buffer (pH 5-7), as this range often minimizes the rates of several common degradation reactions. It is crucial to avoid pH values above 8 whenever possible, as basic conditions can promote degradation pathways like racemization and deamidation.

Q4: My peptide contains methionine/cysteine/tryptophan. Are there special considerations regarding pH?

A4: Yes. Peptides containing amino acids like methionine (Met), cysteine (Cys), and tryptophan (Trp) are particularly susceptible to oxidation. While oxidation is primarily driven by the presence of oxygen, pH can play a secondary role. For cysteine-containing peptides, alkaline pH should be avoided to minimize the risk of disulfide bond scrambling.

Troubleshooting Guides

Issue 1: Peptide Precipitation or Aggregation

Symptoms:

  • Visible cloudiness or particulate matter in the solution.

  • Loss of biological activity.

  • Inconsistent results in assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
pH is near the peptide's isoelectric point (pI). Determine the theoretical pI of your peptide. Adjust the pH of the formulation to be at least 1-2 units away from the pI. For basic peptides, use a more acidic buffer. For acidic peptides, use a more basic buffer (while being mindful of other degradation pathways).
Sub-optimal buffer system. The choice of buffer can influence peptide stability. Ensure the buffer has adequate capacity at the target pH. Common buffers include citrate and phosphate; however, compatibility checks are necessary.
High concentration of hydrophobic residues. For hydrophobic peptides, consider adding a small amount of an organic co-solvent (e.g., DMSO, DMF) or a non-ionic surfactant to the formulation to improve solubility.
Improper storage temperature. Temperature can influence physical stability. Store peptide solutions at recommended low temperatures (e.g., -20°C or -80°C) to slow down aggregation kinetics.

Experimental Protocols & Methodologies

Protocol 1: pH-Dependent Stability Study

This protocol outlines a general procedure to evaluate the stability of a peptide formulation at different pH values.

Objective: To identify the optimal pH range for maximum peptide stability.

Materials:

  • Lyophilized peptide

  • A series of buffers covering a pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • pH meter

  • Incubators or water baths at desired temperatures

  • Analytical instrumentation for peptide quantification and purity analysis (e.g., HPLC, UPLC, Mass Spectrometry)

Procedure:

  • Reconstitution: Reconstitute the lyophilized peptide in each of the selected buffers to the desired final concentration.

  • Initial Analysis (T=0): Immediately after reconstitution, analyze an aliquot from each pH condition to determine the initial peptide concentration and purity. This serves as the baseline.

  • Incubation: Store the remaining aliquots at one or more selected temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8 weeks), withdraw an aliquot from each pH/temperature condition and analyze for peptide concentration and purity.

  • Data Analysis: Plot the percentage of remaining intact peptide versus time for each pH. The pH at which the degradation rate is lowest is considered the optimal pH for that storage condition.

Data Presentation: Illustrative pH-Dependent Degradation

The following table provides an example of how to present quantitative data from a pH stability study.

pH Buffer System Initial Purity (%) Purity after 4 weeks at 25°C (%) Major Degradant(s)
3.0Citrate99.595.2Hydrolysis products
4.0Citrate99.697.8Hydrolysis products
5.0Citrate99.498.5Minimal degradation
6.0Phosphate99.596.1Deamidation products
7.0Phosphate99.392.3Deamidation, Oxidation
8.0Phosphate99.685.7Deamidation, Racemization

Note: This is illustrative data. Actual results will vary depending on the specific peptide.

Visualizations

Logical Workflow for Troubleshooting Peptide Instability

start Instability Observed (Precipitation, Activity Loss) check_physical Assess Physical Stability start->check_physical check_chemical Assess Chemical Stability start->check_chemical is_precipitate Precipitation / Aggregation? check_physical->is_precipitate is_degradation Degradation Products Detected? check_chemical->is_degradation is_precipitate->check_chemical No adjust_ph Adjust pH away from pI is_precipitate->adjust_ph Yes optimize_ph Conduct pH Optimization Study is_degradation->optimize_ph Yes stable_formulation Stable Formulation Achieved is_degradation->stable_formulation No change_buffer Optimize Buffer System adjust_ph->change_buffer add_excipients Add Solubilizing Excipients (e.g., co-solvents, surfactants) change_buffer->add_excipients control_temp Optimize Storage Temperature add_excipients->control_temp add_antioxidants Add Antioxidants / Chelators optimize_ph->add_antioxidants add_antioxidants->control_temp control_temp->stable_formulation

A logical workflow for troubleshooting common peptide formulation instability issues.

Common pH-Dependent Peptide Degradation Pathways

peptide Intact Peptide acidic_ph Acidic pH (e.g., < 5) neutral_alkaline_ph Neutral/Alkaline pH (e.g., > 6) oxidation Oxidation (Met, Cys, Trp residues) peptide->oxidation Can occur across pH range, often faster at higher pH hydrolysis Hydrolysis (Peptide bond cleavage) acidic_ph->hydrolysis Accelerates deamidation Deamidation (Asn, Gln residues) neutral_alkaline_ph->deamidation Accelerates racemization Racemization neutral_alkaline_ph->racemization Accelerates

References

Technical Support Center: Preventing Peptide Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage peptide aggregation in aqueous solutions. While the principles discussed are broadly applicable, understanding the specific properties of your peptide, such as its amino acid sequence, isoelectric point (pI), and hydrophobicity, is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the self-association of peptide monomers to form larger, often insoluble, structures.[1][2][3] This can lead to a loss of the peptide's biological activity, reduced product yield, and potential safety concerns, including immunogenicity.[1][4] Aggregation can manifest as visible precipitation, cloudiness in the solution, or the formation of amorphous or highly structured amyloid-like fibrils.

Q2: What are the main factors that cause my peptide to aggregate?

A2: Several factors, both intrinsic to the peptide and extrinsic to its environment, can induce aggregation.

  • Intrinsic Factors:

    • Amino Acid Sequence: The presence of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) increases the tendency to aggregate.

    • Peptide Length: Longer peptides are generally more prone to aggregation.

    • Net Charge: Peptides are least soluble and most likely to aggregate at their isoelectric point (pI), where their net charge is zero.

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

    • pH: The pH of the solution affects the net charge of the peptide.

    • Temperature: Elevated temperatures can increase the rate of aggregation.

    • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.

    • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can promote aggregation.

Q3: How can I predict if my peptide is likely to aggregate?

A3: You can predict the likelihood of aggregation by analyzing the peptide's amino acid sequence. Calculate the overall net charge to determine if the peptide is acidic, basic, or neutral. A high proportion of hydrophobic residues (generally over 50%) suggests a higher propensity for aggregation and poor solubility in aqueous solutions. Several online tools can also predict aggregation-prone regions within a peptide sequence.

Q4: What are the best practices for storing my peptide to prevent aggregation?

A4: Proper storage is critical for maintaining peptide stability.

  • Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized (powder) form at -20°C or ideally -80°C, protected from light. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.

  • Peptides in Solution: Peptide solutions are much less stable. If you must store them in solution, use sterile buffers at a pH of 5-6, and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptides containing Cys, Met, Trp, Asn, or Gln are particularly unstable in solution.

Troubleshooting Guide

Issue 1: My lyophilized peptide won't dissolve properly.

This is a common issue, often due to the peptide's hydrophobicity or its tendency to form aggregates upon reconstitution.

G cluster_0 Peptide Dissolution Workflow Start Start with Lyophilized Peptide Check_Properties Analyze Peptide Properties (Charge, Hydrophobicity) Start->Check_Properties Water Try Sterile Water or Buffer (e.g., PBS pH 7.4) Check_Properties->Water General starting point Sonication Apply Sonication Water->Sonication Acidic_Buffer Use Acidic Buffer (e.g., 10% Acetic Acid) for Basic Peptides Success Peptide Dissolved Acidic_Buffer->Success Basic_Buffer Use Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) for Acidic Peptides Basic_Buffer->Success Organic_Solvent Use Minimal Organic Solvent (DMSO, DMF) for Hydrophobic Peptides Add_Aqueous Slowly Add Aqueous Buffer to Organic Solution Organic_Solvent->Add_Aqueous Add_Aqueous->Success Failure Insoluble: Re-evaluate Strategy Add_Aqueous->Failure Precipitation Occurs Sonication->Acidic_Buffer Basic Peptide Insoluble Sonication->Basic_Buffer Acidic Peptide Insoluble Sonication->Organic_Solvent Hydrophobic Peptide Insoluble Sonication->Success Clear Solution

Caption: A stepwise workflow for dissolving lyophilized peptides.

  • Assess Peptide Properties: First, determine if your peptide is acidic, basic, or neutral by calculating its net charge.

    • Basic peptides (net positive charge): Try dissolving in sterile water. If that fails, use a dilute acidic solution like 10% acetic acid.

    • Acidic peptides (net negative charge): Start with sterile water or a buffer like PBS. If needed, use a dilute basic solution such as 0.1 M ammonium bicarbonate.

    • Neutral or Hydrophobic peptides: These often require a small amount of an organic solvent like DMSO, DMF, or acetonitrile to be dissolved first. Then, slowly add your aqueous buffer to the desired concentration.

  • Use Mechanical Assistance: Sonication can help break up small aggregates and aid dissolution.

  • Gentle Heating: Gently warming the solution can sometimes improve solubility, but be cautious as excessive heat can cause degradation.

Issue 2: My peptide solution becomes cloudy or forms a precipitate over time.

This indicates that the peptide is aggregating in solution. The strategy here is to modify the buffer conditions to increase peptide stability.

G cluster_1 Preventing Aggregation in Solution Problem Peptide Aggregating in Solution Optimize_pH Optimize pH (move away from pI) Problem->Optimize_pH Adjust_Salt Adjust Ionic Strength (try different salt concentrations) Problem->Adjust_Salt Add_Excipients Add Stabilizing Excipients Problem->Add_Excipients Lower_Conc Lower Peptide Concentration Problem->Lower_Conc Control_Temp Control Temperature (store at 4°C or -20°C) Problem->Control_Temp Stable_Solution Stable Peptide Solution Optimize_pH->Stable_Solution Adjust_Salt->Stable_Solution Add_Excipients->Stable_Solution Lower_Conc->Stable_Solution Control_Temp->Stable_Solution

Caption: Key strategies for stabilizing peptides in aqueous solutions.

The addition of stabilizing excipients to your buffer can significantly reduce aggregation. The optimal choice and concentration will depend on your specific peptide and experimental context.

Excipient Class Examples Typical Concentration Mechanism of Action Considerations
Amino Acids L-Arginine, L-Glutamic Acid50-100 mMBind to charged and hydrophobic regions, increasing solubility.Can be used as a mixture of arginine and glutamate.
Sugars/Polyols Sucrose, Trehalose, Glycerol, Mannitol5-10% (w/v)Stabilize the native protein structure and prevent unfolding.High concentrations can increase viscosity.
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)0.01-0.1%Prevent surface-induced aggregation and solubilize hydrophobic patches.Ensure compatibility with downstream assays.
Reducing Agents DTT, TCEP1-5 mMPrevent oxidation of cysteine residues, which can lead to disulfide-linked aggregates.TCEP is more stable than DTT.
Chaotropic Agents Guanidine HCl, Urea1-6 MDisrupt hydrogen bonding networks, reducing aggregation.These are denaturing agents and may interfere with biological assays. Use primarily for solubilization before removal.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This assay is used to monitor the formation of amyloid-like fibrils in real-time. ThT dye binds to β-sheet-rich structures, resulting in a characteristic increase in fluorescence.

Materials:

  • Peptide stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)

  • 96-well black, clear-bottom microplate

Procedure:

  • Preparation: Thaw all components to room temperature. Prepare the peptide solution at the desired final concentration in the assay buffer. Prepare a working solution of ThT (e.g., 20 µM) in the same buffer.

  • Plate Setup:

    • To each well, add your peptide solution.

    • Add the ThT working solution to each well.

    • Include negative controls containing only the buffer and ThT.

    • Seal the plate to prevent evaporation.

  • Incubation and Measurement:

    • Place the plate in a microplate reader pre-heated to 37°C.

    • Set the reader to take fluorescence measurements (e.g., excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 10-15 minutes).

  • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy can be used to detect conformational changes in your peptide, such as a transition from a random coil to a β-sheet structure, which is often associated with aggregation.

Materials:

  • Peptide solution (at a known concentration)

  • Buffer (the same as the peptide solution)

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Instrument Setup: Turn on the CD spectrometer and allow the lamp to warm up. Purge the instrument with nitrogen gas.

  • Parameter Setup: Set the desired parameters, including wavelength range (e.g., 190-260 nm), data pitch, scan speed, and the number of accumulations.

  • Measurement:

    • Collect a baseline spectrum using the buffer alone.

    • Rinse the cuvette and load the peptide sample.

    • Collect the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Analyze the spectrum for characteristic secondary structure signals:

      • α-helix: Negative bands around 222 nm and 208 nm.

      • β-sheet: A single negative band around 218 nm.

      • Random coil: A strong negative band below 200 nm.

    • An increase in the β-sheet signal over time can indicate aggregation.

References

Technical Support Center: Optimizing siRNA Loading in SPACE Peptide Nanocarriers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving siRNA loading and delivery using SPACE peptide nanocarriers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for loading siRNA into this compound nanocarriers?

A1: The most common and straightforward method for loading siRNA into this compound nanocarriers is through non-covalent electrostatic interaction. This involves mixing the negatively charged siRNA with the positively charged this compound, allowing them to self-assemble into nanoparticles. For enhanced delivery, particularly for topical applications, a combination approach is often employed. This involves using the this compound in three capacities: directly conjugated to the siRNA, conjugated to the surface of a lipid-based nanocarrier like a DOTAP ethosome, and as a free peptide in the formulation to further enhance penetration.[1][2]

Q2: How can I determine the loading efficiency of my siRNA in the nanocarriers?

A2: Several methods can be used to quantify siRNA loading efficiency. A common technique is to separate the nanocarriers from the solution (e.g., by centrifugation or filtration) and measure the concentration of free, unloaded siRNA remaining in the supernatant using UV-Vis spectroscopy at 260 nm or a fluorescence-based assay with dyes like RiboGreen or PicoGreen. The loading efficiency is then calculated by subtracting the amount of free siRNA from the initial total amount of siRNA used.[3]

Q3: What is the significance of the Nitrogen-to-Phosphate (N/P) ratio, and how do I optimize it?

A3: The N/P ratio represents the molar ratio of the nitrogen atoms in the cationic peptide to the phosphate groups in the siRNA backbone. This ratio is a critical parameter that influences the formation, stability, and surface charge of the nanocarriers.[4] An optimal N/P ratio ensures complete complexation of the siRNA and results in a positively charged nanoparticle, which facilitates interaction with the negatively charged cell membrane.[5] To optimize, it is recommended to test a range of N/P ratios (e.g., 1:1, 5:1, 10:1, 20:1) and assess the nanocarrier characteristics at each ratio.

Q4: My peptide-siRNA complexes are aggregating. What can I do to prevent this?

A4: Aggregation of peptide-siRNA nanoparticles is a common issue, often exacerbated by the presence of serum proteins in cell culture media. Here are a few strategies to mitigate aggregation:

  • Optimize the N/P Ratio: Very high N/P ratios can lead to excessive positive surface charge and aggregation.

  • PEGylation: Modifying the this compound with polyethylene glycol (PEG) can create a "stealth" layer that reduces non-specific interactions and aggregation.

  • Use Serum-Free Media: For in vitro experiments, using serum-free media during transfection can prevent serum-induced aggregation.

  • Control Formulation Conditions: Ensure consistent pH and ionic strength of the buffers used for complex formation.

Troubleshooting Guides

Issue 1: Low siRNA Loading Efficiency

Symptoms:

  • A high concentration of free siRNA is detected in the supernatant after nanocarrier formation.

  • Inconsistent or poor gene knockdown results.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal N/P Ratio The ratio of this compound to siRNA is too low for complete complexation.
Action: Perform a titration experiment with increasing N/P ratios (e.g., 1:1 to 50:1) and determine the ratio at which siRNA is fully encapsulated using a gel retardation assay.
Incorrect Formulation Buffer The pH or ionic strength of the buffer is interfering with the electrostatic interactions.
Action: Prepare the complexes in a low ionic strength buffer, such as RNase-free water or a low-salt buffer. Ensure the pH is conducive to the peptide's cationic charge.
Inefficient Mixing Inadequate mixing of the peptide and siRNA solutions can lead to incomplete complexation.
Action: Gently vortex or pipette the mixture up and down immediately after adding the siRNA to the peptide solution. Allow for an incubation period (e.g., 15-30 minutes) at room temperature for the complexes to form.
Issue 2: Poor Gene Knockdown Despite High Loading Efficiency

Symptoms:

  • Quantification assays confirm high siRNA loading, but downstream analysis (qPCR or Western blot) shows minimal reduction in target gene or protein expression.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Endosomal Entrapment The nanocarriers are taken up by cells but are trapped in endosomes and degraded before the siRNA can reach the cytoplasm.
Action: Incorporate an endosomolytic agent into your formulation. Peptides with pH-responsive or fusogenic properties can aid in endosomal escape. For this compound formulations, the inclusion of free peptide can enhance cytoplasmic delivery.
siRNA Degradation The siRNA is being degraded by nucleases either before or after cellular uptake.
Action: Ensure all solutions and labware are RNase-free. Use chemically modified siRNA that is more resistant to nuclease degradation.
Inefficient Cellular Uptake The nanocarriers are not being efficiently internalized by the target cells.
Action: Confirm the positive surface charge of your nanocarriers using zeta potential measurements, as a positive charge is crucial for interaction with the cell membrane. Optimize the nanocarrier size, as particles around 100-200 nm are often efficiently internalized.
Strong Peptide-siRNA Binding The interaction between the peptide and siRNA is too strong, preventing the release of siRNA into the cytoplasm to engage with the RISC machinery.
Action: Consider using a cleavable linker if using a conjugated system. For non-covalent complexes, a slight reduction in the N/P ratio (while still maintaining complex stability) may facilitate easier release.

Experimental Protocols

Protocol 1: Gel Retardation Assay to Determine siRNA Encapsulation

This assay is used to qualitatively assess the N/P ratio required for complete complexation of siRNA with the this compound. Free, negatively charged siRNA will migrate through an agarose gel, while siRNA complexed with the peptide will be retained in the loading well.

Materials:

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye (6x)

  • siRNA

  • This compound

  • RNase-free water

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare a 2% (w/v) agarose gel in TAE buffer containing a nucleic acid stain (e.g., ethidium bromide or a safer alternative).

  • Prepare a series of this compound-siRNA complexes at varying N/P ratios (e.g., 0:1, 1:1, 5:1, 10:1, 20:1, 30:1) in RNase-free water. Keep the amount of siRNA constant in each sample.

  • Incubate the complexes at room temperature for 30 minutes.

  • Add 6x loading dye to each sample.

  • Load the samples into the wells of the agarose gel. Include a lane with siRNA only as a control.

  • Run the gel at 100 V for 30 minutes.

  • Visualize the gel under UV light. The N/P ratio at which the siRNA band disappears from the gel and is retained in the well is the ratio required for complete complexation.

Protocol 2: Quantification of siRNA Loading using a Fluorescence Assay

This protocol quantifies the amount of siRNA loaded into the nanocarriers.

Materials:

  • Fluorescence-based RNA quantification kit (e.g., Quant-iT RiboGreen)

  • Microplate reader

  • Centrifugal filter units (with a molecular weight cutoff that retains the nanocarriers but allows free siRNA to pass through)

  • Prepared this compound-siRNA nanocarriers

Procedure:

  • Prepare a standard curve of your siRNA using the fluorescence assay kit according to the manufacturer's instructions.

  • Take a known volume of your nanocarrier preparation and place it in a centrifugal filter unit.

  • Centrifuge the unit to separate the nanocarriers from the supernatant containing any unloaded siRNA.

  • Collect the supernatant.

  • Measure the fluorescence of the supernatant using the RNA quantification kit and a microplate reader.

  • Determine the concentration of free siRNA in the supernatant by comparing its fluorescence to the standard curve.

  • Calculate the siRNA loading efficiency using the following formula: Loading Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_app Application siRNA siRNA Solution Mix Mix at desired N/P ratio siRNA->Mix Peptide This compound Solution Peptide->Mix Incubate Incubate 30 min at RT Mix->Incubate Gel Gel Retardation Assay Incubate->Gel Optimization DLS DLS (Size, PDI) Incubate->DLS Zeta Zeta Potential Incubate->Zeta Quant Quantify Loading Incubate->Quant InVitro In Vitro (Cell Culture) Quant->InVitro InVivo In Vivo (Topical Application) Quant->InVivo Analysis Downstream Analysis (qPCR, Western Blot) InVitro->Analysis InVivo->Analysis troubleshooting_logic Start Experiment Start: Low Gene Knockdown CheckLoading Is siRNA loading efficiency high? Start->CheckLoading CheckUptake Is cellular uptake efficient? CheckLoading->CheckUptake Yes OptimizeLoading Optimize N/P Ratio & Formulation Buffer CheckLoading->OptimizeLoading No CheckEscape Is there endosomal escape? CheckUptake->CheckEscape Yes OptimizeUptake Check Zeta Potential & Nanoparticle Size CheckUptake->OptimizeUptake No OptimizeLoading->CheckLoading AddEndosomolytic Add Endosomolytic Agent (e.g., free peptide) CheckEscape->AddEndosomolytic No CheckRelease Is siRNA released from carrier? CheckEscape->CheckRelease Yes OptimizeUptake->CheckUptake AddEndosomolytic->CheckEscape ModifyCarrier Modify Carrier (e.g., cleavable linker) CheckRelease->ModifyCarrier No Success Successful Gene Knockdown CheckRelease->Success Yes ModifyCarrier->CheckRelease

References

Technical Support Center: SPACE Peptide-Mediated Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during SPACE peptide-mediated delivery experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common problems encountered during this compound-mediated delivery, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Cargo Delivery

Q1: We are observing significantly lower than expected or no delivery of our cargo molecule using a this compound conjugate. What are the potential causes and how can we troubleshoot this?

A1: Low or no cargo delivery is a frequent issue with several potential root causes. Systematically evaluating each of the following experimental parameters can help identify the source of the problem.

  • Suboptimal Peptide Concentration: The concentration of the this compound is critical for efficient delivery. Both insufficient and excessive concentrations can lead to reduced efficacy. Studies have shown that delivery efficiency is dose-dependent up to an optimal concentration, after which it may plateau or even decrease.[1]

    • Recommendation: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cargo and cell type. A typical starting range to test is 2 mg/mL to 10 mg/mL.[1]

  • Incorrect pH of the Formulation: The pH of the experimental medium significantly impacts the charge of the this compound and its interaction with the cell membrane, thereby affecting delivery efficiency. For instance, a lower pH (e.g., pH 4) has been shown to enhance the delivery of hyaluronic acid, potentially due to a more positive peptide charge.[1]

    • Recommendation: Measure the pH of your final formulation and optimize it. Test a range of pH values (e.g., pH 4 to 8) to find the optimal condition for your specific application.[1]

  • Inefficient Peptide-Cargo Conjugation: If you are using a covalent or non-covalent conjugation strategy, inefficient linkage between the this compound and the cargo will result in a significant amount of free cargo that cannot be internalized.

    • Recommendation: Verify the conjugation efficiency using appropriate analytical techniques (e.g., HPLC, SDS-PAGE, or spectrophotometry). If the efficiency is low, consider optimizing the conjugation chemistry, such as the linker used or the reaction conditions (e.g., pH, temperature, and incubation time).

  • Endosomal Entrapment: A common challenge with cell-penetrating peptides is that the cargo gets trapped in endosomes after cellular uptake and is subsequently degraded in lysosomes, preventing it from reaching its intracellular target.[]

    • Recommendation: To investigate endosomal entrapment, you can co-administer endosomolytic agents like chloroquine. However, be mindful of potential cytotoxicity. Alternatively, you can explore conjugation strategies that incorporate pH-sensitive linkers, which cleave in the acidic environment of the endosome to release the cargo.

Issue 2: High Variability and Inconsistent Results Between Experiments

Q2: Our results with this compound-mediated delivery are highly variable from one experiment to the next. What factors could be contributing to this inconsistency?

A2: High variability in experimental results can be frustrating and can often be traced back to subtle inconsistencies in experimental setup and execution.

  • Cell-to-Cell Variability: Different cell lines, and even the same cell line at different passages or confluency levels, can exhibit varying uptake efficiencies.

    • Recommendation: Standardize your cell culture conditions. Use cells within a narrow passage number range, seed them at a consistent density, and perform experiments at a consistent confluency.

  • Peptide Quality and Stability: The purity and stability of the this compound are crucial for reproducible results. Peptides are susceptible to degradation, which can affect their activity.

    • Recommendation: Ensure you are using high-purity this compound. Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or colder). Prepare fresh solutions of the peptide for each experiment to avoid degradation.

  • Inconsistent Formulation Preparation: Minor variations in the preparation of the peptide-cargo formulation can lead to significant differences in delivery efficiency.

    • Recommendation: Develop and strictly adhere to a standardized protocol for formulation preparation, paying close attention to factors like component concentrations, mixing order, incubation times, and temperature.

Issue 3: Observed Cytotoxicity

Q3: We are observing cytotoxicity in our cell cultures after treatment with the this compound-cargo complex. What could be the cause, and how can we mitigate it?

A3: While SPACE peptides are generally considered to have low toxicity, cytotoxicity can occur, particularly at high concentrations.

  • High Peptide Concentration: As with many cell-penetrating peptides, high concentrations of this compound can lead to membrane disruption and cytotoxicity.

    • Recommendation: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of your this compound formulation on your specific cell type. Use the peptide at the highest concentration that shows minimal toxicity while still providing efficient delivery.

  • Cargo-Induced Toxicity: The cargo molecule itself might be toxic, and the enhanced delivery mediated by the this compound could be exacerbating this effect.

    • Recommendation: Test the toxicity of the free cargo at concentrations equivalent to those being delivered by the this compound. This will help you differentiate between peptide-induced and cargo-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for SPACE peptides?

A1: The cellular uptake of SPACE peptides is an active, energy-dependent process, primarily occurring through endocytosis. More specifically, studies suggest that macropinocytosis is a likely pathway for internalization. The uptake can be significantly reduced at low temperatures (4°C) and by metabolic inhibitors.

Q2: Is chemical conjugation of the this compound to the cargo always necessary?

A2: Not always. SPACE peptides can be incorporated into carrier systems like ethosomes to deliver encapsulated cargo without direct chemical conjugation. This approach is beneficial as it avoids potential alteration of the cargo's biological activity due to chemical modification. However, for some applications, direct conjugation may enhance delivery efficiency.

Q3: How does the size of the cargo affect this compound-mediated delivery?

A3: Cargo size can influence the efficiency of delivery. While SPACE peptides can deliver macromolecules, very large cargo might experience reduced transport efficiency. The optimal peptide-to-cargo ratio and formulation may need to be adjusted based on the size of the cargo molecule.

Q4: Can SPACE peptides be used for in vivo delivery?

A4: Yes, SPACE peptides have been successfully used for in vivo delivery of molecules like siRNA into the skin. Topical application of this compound-siRNA formulations has been shown to lead to enhanced absorption and target protein knockdown in animal models.

Q5: What are some key quality control steps to ensure consistent results?

A5: To ensure consistency, it is crucial to:

  • Verify the purity and concentration of your this compound stock.

  • Characterize your peptide-cargo conjugate or formulation (e.g., size, charge, and encapsulation efficiency).

  • Use a standardized and detailed experimental protocol.

  • Include appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: Effect of this compound Concentration on Hyaluronic Acid (HA) Penetration

This compound Concentration (mg/mL)HA Penetration (% of applied dose)
23.4 ± 0.5
59.3 ± 1.2
106.9 ± 0.7

Data summarized from a study on topical delivery of hyaluronic acid into porcine skin.

Table 2: Influence of pH on SPACE-Ethosomal System (SES) Mediated Hyaluronic Acid (HA) Delivery

FormulationpHHA Penetration (% of applied dose)
SES49.3 ± 1.2
SES82.6 ± 0.4
Control (PBS)41.2 ± 0.2
Control (PBS)81.5 ± 0.2

Data highlights the pH-dependent efficacy of this compound-mediated delivery.

Experimental Protocols

Protocol 1: Preparation of SPACE-Ethosomal System (SES) for Macromolecule Delivery

This protocol describes the preparation of an ethosomal carrier system incorporating this compound for the delivery of a macromolecule like hyaluronic acid (HA).

  • Conjugation of this compound to Phospholipid:

    • Dissolve this compound in PBS (pH 8.0).

    • Dissolve POPE-NHS (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) in ethanol.

    • Mix the two solutions (1:1 v/v) and incubate at room temperature for 2 hours.

    • Confirm conjugation efficiency using a method like the TNBS assay, which should be greater than 90%.

  • Preparation of Ethosomes:

    • Dissolve Phospholipon 90G in ethanol.

    • Add the this compound-POPE conjugate solution to the lipid solution.

    • Remove the solvent using a rotary evaporator at room temperature to form a dry lipid film.

    • Hydrate the lipid film with a solution containing the cargo molecule (e.g., 1 mg/mL HA) at room temperature.

  • Extrusion:

    • Extrude the resulting solution 21 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a consistent size.

Protocol 2: In Vitro siRNA Delivery and Gene Silencing Assay

This protocol outlines the steps for delivering siRNA using a this compound-based system to cultured cells and assessing the gene knockdown efficiency.

  • Cell Culture:

    • Plate human keratinocytes in a 24-well plate and culture until they reach approximately 80% confluency.

  • Preparation of Delivery Complex:

    • Prepare a DOTAP-based SPACE Ethosomal System (DOTAP-SES) as described in the literature.

    • Complex GAPDH-siRNA with the DOTAP-SES formulation.

  • Treatment:

    • Incubate the cells with the this compound-siRNA complex at a final peptide concentration that has been optimized for low toxicity (e.g., 10 mg/mL).

    • Include controls such as untreated cells, cells treated with siRNA alone, and cells treated with a control siRNA.

  • Gene Knockdown Analysis:

    • After a suitable incubation period (e.g., 72 hours), harvest the cells.

    • Lyse the cells and quantify the total protein concentration.

    • Determine the level of the target protein (e.g., GAPDH) using an appropriate method like a Western blot or an ELISA.

    • Normalize the target protein levels to a housekeeping protein to determine the percentage of knockdown relative to the control groups.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_exp Cellular Experiment cluster_analysis Troubleshooting Loop p_conjugation Peptide-Cargo Conjugation p_formulation Formulation (e.g., Ethosomes) p_conjugation->p_formulation Incorporate p_characterization Characterization (Size, Charge, Efficiency) p_formulation->p_characterization QC e_treatment Treatment with Formulation p_characterization->e_treatment e_cell_culture Cell Seeding & Culture e_cell_culture->e_treatment e_incubation Incubation e_treatment->e_incubation e_analysis Analysis (e.g., Knockdown, Imaging) e_incubation->e_analysis a_results Inconsistent Results e_analysis->a_results a_optimize Optimize Parameters (Conc., pH, etc.) a_results->a_optimize a_revalidate Re-validate Formulation a_optimize->a_revalidate a_revalidate->p_characterization Iterate

Caption: A logical workflow for this compound experiments and troubleshooting.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm start SPACE-Peptide -Cargo Complex receptor Cell Surface Interaction start->receptor Binding endosome Early Endosome receptor->endosome Endocytosis (e.g., Macropinocytosis) escape Endosomal Escape (Cargo Release) endosome->escape pH drop lysosome Lysosomal Degradation endosome->lysosome Trafficking target Intracellular Target escape->target Action inhibitor1 Low Temp (4°C) Metabolic Inhibitors inhibitor1->receptor Inhibits inhibitor2 Endocytosis Inhibitors (e.g., Amiloride) inhibitor2->endosome Inhibits

Caption: Cellular uptake pathway of this compound-cargo complexes.

References

SPACE peptide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of SPACE peptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized SPACE peptide?

For optimal stability, lyophilized SPACE peptides should be stored at -20°C or -80°C in a desiccated environment.[1][2][3][4] Proper storage is crucial to prevent degradation and maintain the peptide's biological activity.[4] When stored under these conditions, most lyophilized peptides can remain stable for several years. Before use, it is important to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation upon opening, as moisture can significantly decrease long-term stability.

Q2: How should I store this compound after reconstitution?

Reconstituted this compound solutions are significantly less stable than their lyophilized form. For short-term storage (up to two weeks), solutions can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. It is advisable to use sterile buffers at a pH between 5 and 6 to dissolve the peptide, as this can enhance stability.

Q3: What are the primary factors that can affect this compound stability?

Several factors can impact the stability of SPACE peptides:

  • Amino Acid Composition: The specific amino acids in the peptide sequence can influence its susceptibility to degradation. For instance, peptides containing residues like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine may have a more limited shelf life.

  • Temperature: Higher temperatures accelerate degradation processes. Therefore, storing peptides at low temperatures is crucial for preserving their integrity.

  • Moisture and Humidity: Peptides are often hygroscopic, and the presence of moisture can lead to hydrolysis and a reduction in stability.

  • Oxygen: Exposure to air can cause oxidation, particularly of residues like Cysteine, Methionine, and Tryptophan. Storing under an inert gas like nitrogen or argon can mitigate this.

  • Light: Peptides, especially those with light-sensitive residues, should be protected from light to prevent photodegradation.

  • pH: The pH of the solution can affect peptide stability. A pH range of 5-6 is generally recommended for storage in solution.

  • Repeated Freeze-Thaw Cycles: These cycles can cause physical stress on the peptide structure, leading to aggregation and degradation.

Q4: My this compound is difficult to dissolve. What should I do?

Solubility issues can arise, particularly with hydrophobic peptides. Here is a systematic approach to solubilization:

  • Analyze the Sequence: Determine if the peptide is acidic, basic, or neutral based on its amino acid composition.

  • Aqueous Solutions First: For charged peptides, first attempt to dissolve them in sterile, distilled water or a mild acidic/basic solution. Basic peptides can be dissolved in a dilute acetic acid solution, while acidic peptides may dissolve in a dilute ammonium bicarbonate solution.

  • Organic Solvents: If the peptide is neutral or hydrophobic and insoluble in aqueous solutions, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide. The peptide solution can then be slowly diluted with the desired aqueous buffer.

  • Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.

  • Test a Small Amount First: It is always recommended to test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.

Q5: I am observing aggregation of my this compound solution. How can I prevent this?

Peptide aggregation is a common issue that can lead to loss of activity and inaccurate experimental results. Here are some strategies to prevent aggregation:

  • Proper Storage: Storing the peptide in its lyophilized form at low temperatures is the best way to prevent aggregation.

  • Controlled Solubilization: When reconstituting, follow proper solubility guidelines. Using organic solvents for initial solubilization of hydrophobic peptides can prevent aggregation upon addition to aqueous buffers.

  • pH and Ionic Strength: The pH and ionic strength of the buffer can influence aggregation. Sometimes adjusting these parameters can help.

  • Peptide Concentration: Higher peptide concentrations can promote aggregation. Working with lower concentrations, if experimentally feasible, can be beneficial.

  • Avoid Agitation: Vigorous shaking or stirring can induce aggregation. Gentle swirling is recommended for dissolution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of Peptide Activity Improper storage conditions (temperature, moisture, light exposure).Store lyophilized peptide at -20°C or -80°C in a desiccator. Aliquot and freeze reconstituted solutions to avoid freeze-thaw cycles. Protect from light.
Repeated freeze-thaw cycles of reconstituted solution.Prepare single-use aliquots of the reconstituted peptide.
Peptide degradation due to unstable amino acids (e.g., Cys, Met, Trp).For peptides with oxidation-prone residues, consider using oxygen-free buffers for reconstitution and storing under an inert gas.
Inconsistent Experimental Results Inaccurate peptide concentration due to incomplete solubilization.Follow a systematic approach to peptide solubilization, potentially using organic solvents for hydrophobic peptides. Confirm dissolution by ensuring the solution is clear.
Peptide aggregation.Use sonication to aid dissolution. Consider adjusting buffer pH or ionic strength. Work with lower peptide concentrations if possible.
Contamination of the peptide stock.Use sterile buffers for reconstitution. Handle with care to avoid microbial contamination.
Precipitation of Peptide After Dilution in Buffer The peptide is not fully dissolved in the initial solvent.Ensure the peptide is completely dissolved in the initial solvent (e.g., DMSO) before diluting with an aqueous buffer.
The final buffer conditions are not suitable for the peptide's solubility.Try adding the peptide solution dropwise to the buffer while gently stirring. Consider adjusting the pH of the final buffer.
Low Recovery After Sample Cleanup (e.g., C18 desalting) Peptides binding poorly to the resin.Ensure the sample is acidified to a pH < 3 with formic acid or TFA before loading onto the C18 column.
Elution with a solvent that causes precipitation.Optimize the elution solvent. For some peptides, increasing the organic content too quickly can cause them to precipitate.

Quantitative Stability Data

While specific long-term stability data for the this compound is not publicly available, the following tables provide a general overview of expected peptide stability based on common laboratory practices. These are estimates and the actual stability of the this compound may vary.

Table 1: Estimated Shelf Life of Lyophilized Peptides Under Different Storage Conditions

Storage TemperatureExpected StabilityReferences
Room TemperatureWeeks to a few months
4°CSeveral months to over a year
-20°CSeveral years
-80°CSeveral years (considered optimal for long-term storage)

Table 2: Estimated Shelf Life of Reconstituted Peptides in Solution

Storage TemperatureExpected StabilityReferences
4°C1-2 weeks
-20°C3-4 months
-80°CApproximately 1 year

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of a peptide over time.

  • Sample Preparation:

    • Reconstitute the this compound in a suitable sterile buffer (e.g., pH 5-6) to a known concentration.

    • Aliquot the solution into multiple vials for analysis at different time points.

    • Store the aliquots under the desired storage conditions (e.g., 4°C, -20°C, and room temperature).

    • At each time point (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot for analysis.

  • HPLC Analysis:

    • Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.

    • Prepare a mobile phase gradient, typically using:

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Set a linear gradient (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

    • Inject the peptide sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the chromatogram from the initial time point (t=0).

    • At subsequent time points, quantify the area of the intact peptide peak.

    • Calculate the percentage of remaining intact peptide relative to the initial amount to determine the degradation rate.

    • The appearance of new peaks may indicate degradation products.

Protocol 2: Analysis of this compound Degradation Products by Mass Spectrometry

This protocol allows for the identification of potential degradation products.

  • Sample Preparation:

    • Subject the this compound to forced degradation conditions (e.g., elevated temperature, extreme pH, or oxidative stress) to generate degradation products.

    • Alternatively, use samples from the long-term stability study that show degradation in the HPLC analysis.

  • LC-MS/MS Analysis:

    • Couple a liquid chromatography system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the peptide and its degradation products using an appropriate LC gradient.

    • Acquire mass spectra in both full scan mode (MS1) to determine the mass of the parent ions and in tandem MS mode (MS/MS or MS2) to fragment the ions and obtain sequence information.

  • Data Analysis:

    • Compare the masses of the detected ions to the theoretical mass of the intact this compound.

    • Analyze the fragmentation patterns from the MS/MS spectra to identify modifications such as oxidation (+16 Da), deamidation (+1 Da), or hydrolysis (cleavage of peptide bonds).

    • Specialized software can be used to aid in the identification of these modifications and pinpoint the affected amino acid residues.

Signaling Pathways and Experimental Workflows

This compound Cellular Uptake via Macropinocytosis

The this compound is known to enhance the penetration of molecules into the skin and various cells, including keratinocytes, fibroblasts, and endothelial cells. One of the proposed mechanisms for its cellular entry is macropinocytosis. This is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes.

macropinocytosis_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SPACE_Peptide This compound Membrane_Ruffling Membrane Ruffling (Actin Reorganization) SPACE_Peptide->Membrane_Ruffling Induces Cargo Cargo Molecule Macropinosome Macropinosome Formation Membrane_Ruffling->Macropinosome Leads to Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape Matures and undergoes Cytosolic_Release Cytosolic Release of Cargo Endosomal_Escape->Cytosolic_Release stability_workflow cluster_analysis Analytical Methods start Start: Lyophilized This compound reconstitute Reconstitute in Sterile Buffer start->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage Store under Different Conditions (e.g., 4°C, -20°C, Room Temp) aliquot->storage time_points Sample at Various Time Points (t=0, 1 wk, 1 mo, 3 mo) storage->time_points analysis Analyze Samples time_points->analysis hplc RP-HPLC (Purity Assessment) ms LC-MS/MS (Degradation Product ID) data_analysis Data Analysis and Stability Assessment hplc->data_analysis ms->data_analysis end End: Determine Shelf Life data_analysis->end

References

Technical Support Center: Enhancing Endosomal Escape of SPACE Peptide Cargo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the endosomal escape of your SPACE peptide cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound-mediated cargo delivery and endosomal escape.

Problem Possible Cause Suggested Solution
Low Cytosolic Delivery of Cargo 1. Inefficient Endosomal Escape: The this compound-cargo conjugate is trapped in endosomes.[1][2]a. Co-treatment with Endosomolytic Agents: Use agents like chloroquine or LLOMe to disrupt endosomes.[3][4]b. Conjugate with pH-Sensitive Fusogenic Peptides: Attach peptides like HA2 or GALA, which become active in the acidic endosomal environment.[5]c. Photochemical Internalization (PCI): If your cargo is light-sensitive, this method can be employed to rupture endosomes upon light activation.
2. Suboptimal this compound Concentration: The concentration of the this compound may be too low for effective delivery or too high, causing aggregation.a. Titrate this compound Concentration: Perform a dose-response experiment to find the optimal concentration. For skin penetration, an optimal concentration of 5 mg/mL has been reported.b. Optimize Peptide-to-Cargo Ratio: Systematically vary the molar ratio of this compound to your cargo to find the most effective complex.
3. Inefficient Cellular Uptake: The this compound-cargo conjugate is not being efficiently internalized by the cells.a. Confirm Uptake Mechanism: this compound is thought to enter cells via macropinocytosis. Confirm this in your cell line using specific inhibitors.b. Optimize Incubation Time: Vary the incubation time of the conjugate with the cells to determine the point of maximum uptake.
4. Cargo Properties: The size, charge, or stability of your cargo may hinder delivery.a. Assess Cargo Stability: Ensure your cargo is stable under experimental conditions. Degradation can be assessed by techniques like HPLC or mass spectrometry.b. Modify Cargo Charge: If the cargo is highly negatively charged, it might interact too strongly with the cationic this compound, affecting release. Consider modifying the cargo's charge if possible.
High Cell Toxicity 1. High Concentration of this compound or Cargo: Excessive concentrations can lead to membrane disruption and cell death.a. Perform a Cytotoxicity Assay (e.g., MTT): Determine the maximum non-toxic concentration of your this compound-cargo conjugate.b. Reduce Incubation Time: Shorter exposure to the conjugate may reduce toxicity while maintaining sufficient uptake.
2. Contaminants in Peptide or Cargo Preparation: Impurities from synthesis or purification can be toxic to cells.a. Ensure High Purity: Use highly purified this compound and cargo (e.g., >95% purity as determined by HPLC).b. Endotoxin Testing: If working with sensitive cell lines, test for and remove endotoxins.
Inconsistent Results 1. Cell Health and Confluency: Variations in cell health, passage number, or confluency at the time of the experiment can lead to variability.a. Standardize Cell Culture Conditions: Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase.b. Optimize Cell Confluency: Plate cells to reach a consistent confluency (e.g., 70-80%) at the time of the experiment.
2. Instability of this compound-Cargo Conjugate: The linkage between the peptide and cargo may be unstable, or the complex may aggregate over time.a. Characterize Conjugate Stability: Assess the stability of your conjugate in your experimental buffer and media over time.b. Prepare Fresh Complexes: Prepare the this compound-cargo complexes fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cellular uptake?

A1: this compound is believed to primarily enter cells through macropinocytosis, a form of endocytosis. This process involves the formation of large, irregular vesicles called macropinosomes.

Q2: My cargo is successfully internalized, but I don't see any biological effect. What could be the problem?

A2: This is a classic sign of endosomal entrapment. Although the this compound facilitates the uptake of your cargo into the cell, the cargo may remain trapped within endosomes and be targeted for degradation in lysosomes. To achieve a biological effect, the cargo must escape the endosome and reach its target in the cytoplasm or nucleus. Refer to the troubleshooting guide for strategies to enhance endosomal escape.

Q3: How can I visually confirm that my this compound-cargo is escaping the endosomes?

A3: You can use fluorescence microscopy to track the localization of your fluorescently labeled cargo. Initially, you will likely observe a punctate distribution, indicating the cargo is within endosomes. Successful endosomal escape is characterized by a shift to a more diffuse, cytosolic staining pattern. Co-localization studies with endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes) can further confirm endosomal entrapment.

Q4: What is the optimal way to conjugate my cargo to the this compound?

A4: The choice of conjugation chemistry depends on your cargo. Covalent linkage is a common method. For peptide or protein cargos with a free cysteine, a thiol-maleimide linker can be used. For small molecules with primary amines, carbodiimide chemistry can be employed. It is crucial to choose a linker that does not interfere with the activity of the this compound or the cargo. In some cases, a cleavable linker (e.g., disulfide or pH-sensitive) might be beneficial to release the cargo in the reducing environment of the cytosol or the acidic environment of the endosome.

Q5: Should I use a co-incubation or a conjugated approach for delivery?

A5: For this compound, studies have shown that conjugation of the cargo to the peptide is essential for enhanced penetration, particularly in skin models. Simple co-incubation may not be as effective.

Experimental Protocols

Protocol 1: Chloroquine-Mediated Endosomal Escape Assay

This assay uses chloroquine, a lysosomotropic agent that inhibits endosomal acidification and can induce endosomal swelling and rupture, to assess whether endosomal entrapment is limiting the activity of your cargo.

Materials:

  • Cells plated in a suitable format (e.g., 96-well plate for viability assays, chamber slides for microscopy)

  • This compound-cargo conjugate

  • Chloroquine diphosphate salt solution (e.g., 10 mM stock in water)

  • Cell culture medium

  • Assay-specific reagents (e.g., fluorescent dyes, lysis buffers)

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Prepare different concentrations of your this compound-cargo conjugate in cell culture medium.

  • Prepare a working solution of chloroquine in cell culture medium (a final concentration of 50-100 µM is common, but should be optimized for your cell line).

  • Treat one set of cells with the this compound-cargo conjugate alone.

  • Treat a parallel set of cells with the this compound-cargo conjugate and chloroquine simultaneously.

  • Include control groups: untreated cells, cells treated with chloroquine alone, and cells treated with cargo alone.

  • Incubate for a predetermined time (e.g., 4-24 hours).

  • Wash the cells with PBS.

  • Assess the biological activity of your cargo (e.g., measure fluorescence, perform a cell viability assay, or conduct a functional assay).

Expected Outcome: A significant increase in the biological activity of your cargo in the presence of chloroquine suggests that endosomal escape is a limiting factor for its efficacy.

Protocol 2: Galectin-8 Endosomal Rupture Assay

This assay provides a more direct visualization of endosomal membrane damage by monitoring the recruitment of galectin-8, a cytosolic protein, to damaged endosomes.

Materials:

  • A cell line stably expressing a fluorescently tagged galectin-8 (e.g., GFP-Galectin-8). If not available, transiently transfect your cells.

  • This compound-cargo conjugate

  • Hoechst 33342 or another nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed the Galectin-8 expressing cells in a glass-bottom dish or plate suitable for imaging.

  • Allow the cells to adhere and grow to an appropriate confluency.

  • Treat the cells with your this compound-cargo conjugate at the desired concentration.

  • Include a positive control (e.g., a known endosome-disrupting agent like L-leucyl-L-leucine methyl ester (LLOMe)) and a negative control (untreated cells).

  • Incubate for a time course (e.g., 1, 2, 4, 6 hours).

  • At each time point, stain the nuclei with Hoechst 33342.

  • Image the cells using a fluorescence microscope.

Data Analysis:

  • In untreated cells, the fluorescently tagged Galectin-8 will show a diffuse cytosolic signal.

  • Upon endosomal rupture, Galectin-8 will be recruited to the damaged endosomes, appearing as distinct fluorescent puncta.

  • Quantify the number and intensity of these puncta per cell to measure the extent of endosomal escape.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound delivery.

Table 1: Optimal Conditions for SPACE-Ethosomal System (SES) Mediated Hyaluronic Acid (HA) Penetration in Porcine Skin

ParameterOptimal Value
This compound Concentration5 mg/mL
pH4.0

Table 2: Enhancement of Hyaluronic Acid (HA) Penetration by SPACE-Ethosomal System (SES) in Porcine Skin

FormulationFold Enhancement vs. PBS
SES7.8 ± 1.1
Ethosomes without this compound~2.4
1:1 PBS:Ethanol~1.3

Diagrams

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytic Endocytic Pathway SPACE_Cargo This compound-Cargo Conjugate Macropinosome Macropinosome SPACE_Cargo->Macropinosome Macropinocytosis Cargo_Release Released Cargo (Biologically Active) Late_Endosome Late Endosome (Acidic pH) Macropinosome->Late_Endosome Maturation Late_Endosome->Cargo_Release Endosomal Escape (Enhanced) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion

Caption: Cellular uptake and endosomal escape pathway of this compound-cargo.

Troubleshooting_Workflow Start Experiment Start: Low Cytosolic Delivery Check_Uptake Is cellular uptake efficient? Start->Check_Uptake Check_Toxicity Is there high cell toxicity? Check_Uptake->Check_Toxicity Yes Optimize_Uptake Optimize: - Peptide Concentration - Incubation Time Check_Uptake->Optimize_Uptake No Check_Endosomal_Escape Is endosomal escape confirmed? Check_Toxicity->Check_Endosomal_Escape No Optimize_Toxicity Optimize: - Reduce Concentration - Check Purity Check_Toxicity->Optimize_Toxicity Yes Check_Cargo Assess Cargo: - Stability - Conjugation Check_Endosomal_Escape->Check_Cargo No Success Successful Cytosolic Delivery Check_Endosomal_Escape->Success Yes Optimize_Uptake->Check_Uptake Optimize_Toxicity->Check_Toxicity Enhance_Escape Enhance Endosomal Escape: - Co-treatments - Fusogenic Peptides Enhance_Escape->Check_Endosomal_Escape Check_Cargo->Enhance_Escape

Caption: Troubleshooting workflow for low cytosolic delivery of this compound cargo.

References

Validation & Comparative

Validating SPACE Peptide-Mediated Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is a cornerstone of modern therapeutics. Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors for overcoming cellular barriers. Among these, the SPACE peptide (Skin Penetrating and Cell Entering peptide) has demonstrated significant potential for enhancing the delivery of a variety of cargo molecules, including siRNA and macromolecules like hyaluronic acid. This guide provides a comprehensive comparison of this compound-mediated delivery with control peptides, supported by experimental data and detailed protocols to aid researchers in validating their own delivery systems.

Executive Summary

The this compound, with the sequence ACTGSTQHQCG, facilitates the penetration of conjugated cargo across the stratum corneum and into various cell types, including keratinocytes, fibroblasts, and endothelial cells.[1] Its mechanism of action is believed to involve macropinocytosis, a form of endocytosis. To rigorously validate the efficacy of the this compound, it is essential to compare its performance against a control peptide. A commonly used control is a scrambled version of the this compound, which has the same amino acid composition but a different sequence (e.g., ACTHGQTQSCG), ensuring that the observed effects are sequence-specific and not merely due to the physicochemical properties of the amino acids.[1]

This guide presents quantitative data from studies comparing the delivery efficiency of this compound with control peptides for two distinct cargo types: siRNA and hyaluronic acid. Detailed experimental protocols for key validation assays are also provided to ensure reproducibility and assist in the design of future experiments.

Data Presentation: Quantitative Comparison of this compound and Control Peptide

The following tables summarize the key quantitative findings from studies evaluating the delivery efficiency of the this compound compared to a control peptide.

Cargo Assay Metric This compound Control Peptide Reference
siRNA (targeting GFP)In vitro gene knockdown in GFP-expressing endothelial cellsPercentage of GFP knockdownSignificant knockdownNo significant knockdown[1][2]
siRNA (targeting GAPDH)In vitro gene knockdown in human keratinocytesPercentage of GAPDH knockdown83.3% ± 3.0%Not reported (siRNA alone showed 15.6% ± 6.8% knockdown)[3]
siRNA (targeting IL-10)In vivo gene knockdown in miceReduction in IL-10 protein levelsSignificant reductionMinimal effect
siRNA (targeting GAPDH)In vivo gene knockdown in micePercentage of GAPDH knockdown63.2% ± 7.7%Not assessed due to insignificant in vitro results
Hyaluronic Acid (HA)In vitro skin penetration (porcine skin)Fold enhancement vs. PBS7.8 ± 1.1Not reported (Ethosomes without this compound showed a 3.2-fold increase)
Hyaluronic Acid (HA)In vivo skin penetration (hairless mice)Fold enhancement vs. PBS control5.0Not reported

Table 1: Comparison of siRNA and Hyaluronic Acid Delivery Efficiency. This table highlights the superior performance of the this compound in mediating the delivery of both siRNA and hyaluronic acid compared to control conditions.

Signaling Pathway: Macropinocytosis

The cellular uptake of the this compound is thought to occur primarily through macropinocytosis. This is a clathrin- and caveolae-independent endocytic pathway involving the formation of large, irregular vesicles called macropinosomes. The process is initiated by stimuli that lead to the activation of signaling cascades, resulting in actin cytoskeleton rearrangement and the formation of membrane ruffles that engulf extracellular fluid and cargo.

Macropinocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SPACE-Cargo SPACE-Peptide -Cargo Complex Receptor Receptor (e.g., RTK) SPACE-Cargo->Receptor Binding Rac1 Rac1 Receptor->Rac1 Activation MembraneRuffle Membrane Ruffling Macropinosome Macropinosome MembraneRuffle->Macropinosome Engulfment Actin Actin Polymerization Rac1->Actin Actin->MembraneRuffle Endosome Late Endosome/ Lysosome Macropinosome->Endosome Maturation CargoRelease Cargo Release Endosome->CargoRelease

Figure 1: Macropinocytosis Signaling Pathway. This diagram illustrates the key steps involved in the macropinocytosis-mediated uptake of the this compound-cargo complex.

Experimental Protocols

To ensure the robust validation of this compound-mediated delivery, it is crucial to employ well-defined and reproducible experimental protocols. The following sections provide detailed methodologies for key assays.

In Vitro Skin Penetration Assay using Franz Diffusion Cells

This assay is used to quantify the penetration of a topically applied substance across a skin sample.

Franz_Diffusion_Cell_Workflow SkinPrep 1. Prepare Skin Sample (e.g., porcine or human skin) Mount 2. Mount Skin on Franz Cell SkinPrep->Mount Donor 3. Add SPACE-Cargo or Control-Cargo to Donor Chamber Mount->Donor Receptor 4. Fill Receptor Chamber with buffer (e.g., PBS) Donor->Receptor Incubate 5. Incubate at 32°C Receptor->Incubate Sample 6. Collect Samples from Receptor Chamber at Time Points Incubate->Sample Analyze 7. Analyze Samples (e.g., HPLC, fluorescence) Sample->Analyze Quantify 8. Quantify Cargo Penetration Analyze->Quantify

Figure 2: Franz Diffusion Cell Workflow. This diagram outlines the sequential steps for performing an in vitro skin penetration assay.

Methodology:

  • Skin Preparation: Excise full-thickness skin from a suitable source (e.g., porcine ear). Remove subcutaneous fat and hair. The skin can be used fresh or stored frozen.

  • Mounting: Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Donor Application: Apply a defined amount of the formulation containing the this compound-cargo conjugate or the control peptide-cargo conjugate to the skin surface in the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, PBS) and ensure it is constantly stirred and maintained at 32°C to mimic physiological conditions.

  • Sampling: At predetermined time intervals, collect aliquots from the receptor chamber for analysis. Replace the collected volume with fresh, pre-warmed buffer.

  • Analysis: Quantify the concentration of the cargo in the collected samples using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or fluorescence spectroscopy.

  • Data Interpretation: Calculate the cumulative amount of cargo that has permeated the skin over time and determine the flux and permeability coefficient.

Cellular Uptake Assay using Flow Cytometry

This method allows for the quantification of peptide internalization into cells.

Flow_Cytometry_Workflow CellSeed 1. Seed Cells in a multi-well plate Incubate 2. Incubate until desired confluency CellSeed->Incubate Treatment 3. Treat cells with fluorescently labeled SPACE-Peptide or Control Peptide Incubate->Treatment Incubate2 4. Incubate for a defined period Treatment->Incubate2 Wash 5. Wash cells to remove non-internalized peptide Incubate2->Wash Harvest 6. Harvest cells (e.g., trypsinization) Wash->Harvest Analyze 7. Analyze by Flow Cytometry Harvest->Analyze Quantify 8. Quantify Mean Fluorescence Intensity Analyze->Quantify

Figure 3: Cellular Uptake Assay Workflow. This diagram details the procedure for quantifying peptide uptake using flow cytometry.

Methodology:

  • Cell Culture: Plate the desired cell line (e.g., keratinocytes, endothelial cells) in a multi-well plate and culture until they reach approximately 80% confluency.

  • Peptide Labeling: Label the this compound and the control peptide with a fluorescent dye (e.g., FITC, FAM).

  • Treatment: Incubate the cells with the fluorescently labeled this compound or control peptide at various concentrations for a specific duration (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove any peptide that is not internalized.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each treatment group. An increase in MFI compared to untreated cells indicates cellular uptake.

Conclusion

The experimental evidence strongly supports the efficacy of the this compound as a delivery vehicle for a range of molecules. The use of a scrambled peptide as a negative control is a critical component in validating the sequence-specific activity of the this compound. The data presented in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to evaluate and compare peptide-mediated delivery systems. By adhering to these methodologies, scientists can generate reliable and reproducible data to advance the development of novel and effective drug delivery platforms.

References

A Comparative Guide to SPACE Peptide and TAT for Cutaneous siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of small interfering RNA (siRNA) to the skin holds immense promise for treating a wide range of dermatological disorders. However, the formidable barrier of the stratum corneum presents a significant challenge. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to overcome this barrier. This guide provides an objective comparison of two prominent peptides for siRNA skin delivery: the rationally designed SPACE peptide and the well-established TAT peptide.

At a Glance: this compound vs. TAT for siRNA Skin Delivery

FeatureThis compoundTAT Peptide
Primary Mechanism of Skin Penetration Enhances partitioning into the stratum corneum, followed by cellular uptake.[1]Primarily electrostatic interactions facilitating cellular uptake.
Cellular Uptake Mechanism Predominantly macropinocytosis.[1]Endocytosis (macropinocytosis and others) and direct penetration.
siRNA Delivery Efficiency (in vivo) Significant knockdown of target proteins (e.g., 63.2% GAPDH knockdown in mice).[2][3]Efficacy in skin is less documented quantitatively in publicly available studies.
Cytotoxicity in Skin Cells Low cytotoxicity observed in human keratinocytes.[1]Generally considered to have low cytotoxicity at effective concentrations, though specific data on skin cells is limited.

In-Depth Performance Analysis

This compound: Engineered for Skin Penetration

The SPACE (Skin Penetrating and Cell Entering) peptide was identified through phage display for its specific ability to penetrate the stratum corneum. Its primary mechanism involves enhancing the partitioning of its cargo into the stratum corneum, facilitating subsequent delivery into the viable epidermis and dermis.

Quantitative Data on this compound Efficacy:

ParameterResultExperimental ModelReference
siRNA Penetration Enhancement (in vitro) 6.3-fold increase in siRNA penetration through porcine skin.Porcine Skin
Epidermal Accumulation of siRNA (in vitro) ~10-fold increase compared to aqueous solution.Porcine Skin
GAPDH Knockdown (in vitro) 83.3% knockdown in cultured cells.Cell Culture
GAPDH Knockdown (in vivo) 63.2% knockdown in mouse skin.BALB/c Mice
IL-10 Knockdown (in vivo) Significant reduction in IL-10 levels in mouse skin.BALB/c Mice
TAT Peptide: A Versatile Cell-Penetrating Peptide

The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is one of the most well-studied CPPs. Its highly cationic nature allows it to interact with the negatively charged cell membrane, triggering internalization through various endocytic pathways or by direct translocation. While extensively used for intracellular delivery in various cell types, its application and efficacy specifically for siRNA delivery to the skin are not as thoroughly documented in comparative studies.

Quantitative Data on TAT Peptide Efficacy:

Data from direct quantitative studies of TAT-mediated siRNA knockdown in the skin is limited in the reviewed literature. However, its ability to penetrate the skin has been demonstrated.

ParameterResultExperimental ModelReference
Peptide Skin Penetration Demonstrated penetration into porcine ear skin.Porcine Skin
siRNA Stability Increased siRNA stability against RNaseA.In vitro Assay
Transdermal Delivery Accelerates transdermal siRNA delivery.Mouse Skin

Mechanisms of Action: A Visual Comparison

The proposed mechanisms for siRNA delivery by SPACE and TAT peptides are illustrated below.

SPACE_Mechanism cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Viable_Epidermis Viable Epidermis Dermis Dermis siRNA_SPACE siRNA-SPACE Complex Partitioning Enhanced Partitioning siRNA_SPACE->Partitioning Topical Application Cellular_Uptake Macropinocytosis Partitioning->Cellular_Uptake Penetration Gene_Silencing Gene Silencing Cellular_Uptake->Gene_Silencing

Fig. 1: Proposed mechanism of this compound-mediated siRNA delivery into the skin.

TAT_Mechanism cluster_cell Target Skin Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm siRNA_TAT siRNA-TAT Complex Interaction Electrostatic Interaction siRNA_TAT->Interaction Internalization Endocytosis/ Direct Penetration Interaction->Internalization Endosomal_Escape Endosomal Escape Internalization->Endosomal_Escape Gene_Silencing Gene Silencing Endosomal_Escape->Gene_Silencing

Fig. 2: Generalized mechanism of TAT peptide-mediated siRNA cellular uptake.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

This compound: In vivo siRNA Delivery and Knockdown Assessment

SPACE_Protocol cluster_workflow Experimental Workflow Preparation Preparation of SPACE-siRNA Conjugate Application Topical Application to Mouse Skin Preparation->Application Incubation Incubation for Defined Period Application->Incubation Biopsy Skin Biopsy Collection Incubation->Biopsy Analysis Protein Extraction and Western Blot/ELISA Biopsy->Analysis Quantification Quantification of Protein Knockdown Analysis->Quantification

Fig. 3: Workflow for in vivo siRNA delivery using this compound.
  • Preparation of SPACE-siRNA Conjugate: The this compound is chemically conjugated to the desired siRNA molecule.

  • Animal Model: BALB/c mice are typically used. A specific area on the dorsal side is shaved 24 hours before the experiment.

  • Topical Application: The SPACE-siRNA conjugate solution is applied to the shaved area of the skin.

  • Incubation: The application site is often covered with a patch to ensure continuous contact. The duration of application can vary (e.g., 2 to 24 hours).

  • Sample Collection: After the incubation period, the mice are euthanized, and skin biopsies are collected from the treated area.

  • Analysis: The skin samples are homogenized, and proteins are extracted. The level of the target protein (e.g., GAPDH or IL-10) is quantified using methods like Western Blot or ELISA.

  • Quantification of Knockdown: The protein levels in the treated group are compared to control groups (e.g., untreated, siRNA alone, this compound alone) to determine the percentage of knockdown.

TAT Peptide: In vivo Skin Penetration Assessment
  • Peptide Preparation: The TAT peptide is synthesized and labeled with a fluorescent dye.

  • Ex vivo Skin Model: Porcine ear skin is mounted on a Franz diffusion cell.

  • Topical Application: The fluorescently labeled TAT peptide solution is applied to the epidermal side of the skin.

  • Incubation: The skin is incubated for a specific duration.

  • Visualization: The skin is sectioned and visualized using fluorescence microscopy to determine the depth of peptide penetration.

Conclusion

The this compound demonstrates a clear advantage in the context of siRNA delivery to the skin, with substantial quantitative data supporting its efficacy in both in vitro and in vivo models. Its design, specifically tailored for skin penetration, appears to translate into significant gene knockdown.

The TAT peptide is a potent and versatile cell-penetrating peptide with a long history of use in drug delivery. While it has been shown to penetrate the skin and enhance siRNA stability, there is a comparative lack of quantitative data specifically demonstrating its efficacy for siRNA-mediated gene silencing in the skin.

For researchers and drug development professionals focused on dermatological applications of siRNA, the this compound represents a highly promising delivery vector. Further head-to-head comparative studies under identical experimental conditions would be invaluable to definitively delineate the performance differences between these two peptides for cutaneous siRNA delivery.

References

A Head-to-Head Comparison: SPACE Peptide Versus Polyarginine for Enhanced Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to overcome the skin's formidable barrier, the choice of a penetration enhancer is critical. This guide provides an objective comparison of two prominent classes of cell-penetrating peptides (CPPs): the SPACE peptide and polyarginine. We will delve into their mechanisms of action, comparative efficacy backed by experimental data, and safety profiles to inform your selection for topical drug delivery applications.

The stratum corneum, the outermost layer of the skin, presents a significant challenge for the topical delivery of therapeutics, particularly macromolecules. Cell-penetrating peptides have emerged as a promising strategy to reversibly permeabilize the skin and facilitate the transport of cargo molecules into the deeper dermal layers. Among these, the SPACE (Skin Penetrating and Cell Entering) peptide and polyarginine have garnered considerable attention.

Mechanism of Action: A Tale of Two Pathways

While both this compound and polyarginine enhance skin penetration, they are thought to operate through distinct primary mechanisms.

This compound: The this compound is believed to primarily utilize a transcellular pathway . It interacts with keratin, a major structural protein within corneocytes, inducing changes in its secondary structure. This interaction is thought to enhance the partitioning of the cargo molecule into the keratin-rich corneocytes, thereby facilitating its passage through the cells of the stratum corneum.[1][2][3][4] Some evidence also suggests that macropinocytosis, an endocytic pathway, plays a role in its cellular uptake.[1]

Polyarginine: In contrast, polyarginine is thought to primarily promote paracellular transport . The positively charged guanidinium groups on the arginine residues interact with negatively charged components of the cell membrane and are suggested to transiently disrupt tight junctions between cells. This creates a temporary pathway for molecules to pass through the intercellular space. The efficiency of polyarginine-mediated delivery is dependent on the number of arginine residues, with peptides containing 7 to 11 arginines often showing significant efficacy.

Below is a diagram illustrating the proposed primary mechanisms of action for this compound and polyarginine.

cluster_0 Skin Epidermis cluster_1 Stratum Corneum cluster_2 Viable Epidermis Corneocyte_1 Corneocyte Keratinocyte_1 Keratinocyte Corneocyte_1->Keratinocyte_1 Corneocyte_2 Corneocyte Intercellular_Space Intercellular Lipid Matrix Keratinocyte_2 Keratinocyte Intercellular_Space->Keratinocyte_2 SPACE_Peptide This compound + Cargo SPACE_Peptide->Corneocyte_1 Transcellular Pathway (Keratin Interaction) Polyarginine Polyarginine + Cargo Polyarginine->Intercellular_Space Paracellular Pathway (Tight Junction Modulation)

Caption: Proposed primary mechanisms of topical delivery for this compound and polyarginine.

Comparative Performance: A Data-Driven Analysis

Direct and indirect comparisons from various studies highlight the efficacy of both peptides in enhancing the topical delivery of a range of molecules, from small drugs to large macromolecules like hyaluronic acid and siRNA.

ParameterThis compoundPolyarginineReference MoleculeFold Enhancement (vs. Control)Study Type
In Vitro Skin Penetration Hyaluronic Acid (200-325 kDa)7.8 ± 1.1Porcine Skin
Ketoprofen~2.6 (vs. NLC), ~7.9 (vs. solution)Mouse Skin
Cyclosporine ASignificant EnhancementPorcine Skin
Cyclosporine ASignificant EnhancementPorcine Skin
In Vivo Skin Penetration Hyaluronic Acid5.0Mouse Skin
siRNA (for GAPDH)63.2% knockdownMouse Skin
Cellular Uptake Quantum DotsEnhanced PenetrationPorcine & Human Skin
✓ (R8)Nanostructured Lipid Carriers>6-foldA549 cells

Safety and Cytotoxicity Profile

A critical consideration for any topical excipient is its safety profile. Studies have shown that many skin-penetrating peptides, including this compound and polyarginine, appear to be safe with minimal impact on skin integrity and low potential for irritation. Specifically, one comparative study found the this compound to be the least toxic to keratinocytes among several tested peptides, including polyarginine. However, the cytotoxicity of polyarginine can be concentration-dependent.

ParameterThis compoundPolyarginineNotes
Keratinocyte Cytotoxicity LowModerateThis compound was found to be least toxic in a direct comparison.
Skin Integrity (TEWL, Skin Resistance) No significant alterationNo significant alterationBoth peptides do not appear to disrupt the skin lipid barrier.
Skin Irritation NominalNominalGenerally considered to have low irritation potential.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial. Below are summarized methodologies from key studies.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol is a standard method for assessing the penetration of topical formulations.

Start Excise Skin (Porcine or Human) Mount Mount Skin on Franz Diffusion Cell Start->Mount Donor Apply Formulation to Donor Compartment Mount->Donor Receiver Fill Receiver Compartment with Buffer (e.g., PBS) Mount->Receiver Incubate Incubate at 37°C (typically 24 hours) Donor->Incubate Receiver->Incubate Sample Collect Samples from Receiver Compartment at Time Intervals Incubate->Sample Analyze Analyze Samples for Cargo Concentration (e.g., HPLC, Fluorescence) Sample->Analyze End Determine Permeation Profile Analyze->End

Caption: Workflow for a typical in vitro skin permeation study using a Franz diffusion cell.
  • Skin Preparation: Full-thickness skin (e.g., porcine ear or human cadaver) is excised and dermatomed to a specific thickness.

  • Franz Cell Assembly: The skin is mounted between the donor and receiver compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Formulation Application: The test formulation (e.g., this compound with cargo or polyarginine-NLCs) is applied to the skin surface in the donor compartment.

  • Incubation: The cells are maintained at a constant temperature (typically 37°C) to simulate physiological conditions. The receiver fluid is stirred continuously.

  • Sampling: Aliquots are withdrawn from the receiver compartment at predetermined time points and replaced with fresh buffer.

  • Analysis: The concentration of the permeated drug in the receiver samples is quantified using an appropriate analytical method (e.g., HPLC, LC-MS, fluorescence spectroscopy).

In Vivo Topical Delivery Study (Mouse Model)

Animal models are essential for validating in vitro findings and assessing delivery under physiological conditions.

  • Animal Preparation: The dorsal skin of mice (e.g., SKH1 hairless or BALB/c) is shaved 24 hours prior to the experiment.

  • Application: A defined area of the back is demarcated, and the topical formulation is applied. The application site may be covered with a patch or bandage.

  • Incubation Period: The animals are monitored for a specific duration (e.g., 6 to 24 hours).

  • Sample Collection: At the end of the study, the animals are euthanized. The treated skin area is excised, and blood samples may be collected.

  • Analysis: The amount of drug in the skin (epidermis and dermis separated) and in the blood is quantified to determine local delivery and systemic absorption. Skin sections may also be analyzed by microscopy (e.g., confocal) to visualize penetration depth.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the peptides on skin cells.

  • Cell Culture: Human keratinocytes (e.g., HaCaT or primary cells) are seeded in 96-well plates and cultured until they reach a desired confluency (e.g., 80%).

  • Peptide Incubation: The cells are incubated with various concentrations of the this compound or polyarginine for different time periods (e.g., 1, 4, 12 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

Both this compound and polyarginine are effective enhancers for topical drug delivery, each with a distinct primary mechanism of action. The choice between them may depend on the specific cargo molecule, the desired delivery pathway, and the formulation strategy.

  • This compound may be particularly advantageous for its low cytotoxicity and its ability to facilitate the delivery of cargo via a transcellular route, which could be beneficial for certain drugs that need to reach intracellular targets within the epidermis.

  • Polyarginine offers a versatile platform, especially when incorporated into nanocarriers like NLCs, and its efficacy can be tuned by adjusting the length of the arginine chain. Its ability to modulate tight junctions makes it a strong candidate for enhancing the paracellular transport of a wide range of molecules.

Ultimately, the optimal choice will be guided by empirical data from head-to-head studies with the specific drug and formulation of interest. The information and protocols provided in this guide serve as a foundational resource for researchers and developers in the field of topical drug delivery.

References

A Comparative Guide to SPACE Peptide and Other Skin-Penetrating Peptides for Enhanced Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the Sustained Proliferating and Anti-apoptotic Cell Enhancer (SPACE) peptide's efficacy in comparison to other skin-penetrating peptides (SPPs), supported by experimental data and detailed methodologies.

The development of effective topical drug delivery systems is a significant challenge in pharmacology and dermatology. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of many therapeutic molecules, particularly macromolecules. Skin-penetrating peptides (SPPs) have emerged as a promising strategy to overcome this barrier. This guide provides a detailed comparison of the SPACE peptide with other notable SPPs, focusing on their efficacy, mechanism of action, and safety profiles.

Mechanism of Action: The Transcellular Journey

The this compound, a cyclic peptide with the sequence ACTGSTQHQCG, facilitates the transport of cargo molecules across the skin primarily through a transcellular pathway. This involves interaction with keratin, a key protein in corneocytes, which leads to conformational changes in the skin's protein structure, thereby enhancing the partitioning of the peptide and its conjugated cargo into the skin layers. Cellular uptake is then believed to occur via macropinocytosis.

This compound Mechanism of Action cluster_stratum_corneum Stratum Corneum cluster_epidermis Viable Epidermis SPACE_Peptide This compound + Cargo Corneocyte Corneocyte SPACE_Peptide->Corneocyte Adhesion Keratin Keratin Interaction Corneocyte->Keratin Induces Cell_Membrane Cell Membrane Keratin->Cell_Membrane Enhanced Partitioning Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Uptake Cytoplasm Cytoplasmic Delivery of Cargo Macropinocytosis->Cytoplasm

Caption: Mechanism of this compound-mediated transdermal delivery.

Comparative Efficacy of Skin-Penetrating Peptides

The efficacy of SPPs is typically evaluated by their ability to enhance the penetration of a cargo molecule through the skin. A key study by Kumar et al. (2015) compared the performance of the this compound with other SPPs, including TD-1 and polyarginine, in delivering the immunosuppressive drug Cyclosporine A (CsA) through porcine skin.

PeptideSequence/DescriptionCargo MoleculePenetration Enhancement (Fold Increase vs. Control)Reference
This compound ACTGSTQHQCG (cyclic)Cyclosporine A~9-fold (into viable epidermis)[1]
Hyaluronic Acid7.8-fold (total skin penetration)[2]
TD-1 ACSSSPHKHCG (cyclic)Cyclosporine ASignificant enhancement (quantitative data not specified)[1]
Polyarginine (R7) Hepta-arginineCyclosporine ASignificant enhancement (quantitative data not specified)[1]

Note: The term "Stapled Peptide Panning" (SPPs) was considered; however, the predominant literature on peptides for skin delivery focuses on "Skin-Penetrating Peptides," also abbreviated as SPPs. No direct comparative studies between stapled peptides and the this compound for skin penetration were identified.

Safety and Cytotoxicity Profile

A critical aspect of any penetration enhancer is its safety profile. The ideal SPP should facilitate cargo delivery without causing significant damage to the skin barrier or inducing cellular toxicity. The study by Kumar et al. noted that the this compound, TD-1, and polyarginine did not significantly alter the skin lipid barrier. Furthermore, among the peptides tested, the this compound was found to be the least toxic to human keratinocytes.

While precise IC50 values from a single comparative study are not available, the qualitative assessment of cytotoxicity provides valuable insight for researchers.

PeptideEffect on Skin Lipid BarrierCytotoxicity towards KeratinocytesReference
This compound No significant alterationLeast toxic among tested SPPs[1]
TD-1 No significant alterationNot specified
Polyarginine No significant alterationModerate toxicity observed

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Skin Permeation Assay using Franz Diffusion Cells

This assay is the gold standard for assessing the passive diffusion of molecules through the skin.

Franz Diffusion Cell Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Prepare_Skin Excise and prepare porcine/human skin Mount_Skin Mount skin on Franz diffusion cell Prepare_Skin->Mount_Skin Add_Receptor Fill receptor chamber with buffer (37°C) Mount_Skin->Add_Receptor Apply_Formulation Apply peptide-cargo formulation to donor chamber Add_Receptor->Apply_Formulation Incubate Incubate at 32°C (skin surface temp) Apply_Formulation->Incubate Sample Collect aliquots from receptor chamber at time points Incubate->Sample Quantify Quantify cargo concentration (e.g., HPLC, LC-MS) Sample->Quantify Calculate Calculate flux and permeation coefficient Quantify->Calculate

Caption: Workflow for in vitro skin permeation studies.

Detailed Protocol:

  • Skin Preparation: Full-thickness porcine or human skin is excised and stored at -20°C. Prior to the experiment, the skin is thawed, and the subcutaneous fat is removed. The skin is then cut into sections to fit the Franz diffusion cells.

  • Franz Cell Assembly: The Franz diffusion cell consists of a donor and a receptor chamber. The prepared skin section is mounted between the two chambers with the stratum corneum facing the donor chamber.

  • Receptor Phase: The receptor chamber is filled with a suitable buffer (e.g., phosphate-buffered saline, PBS) and maintained at 37°C to ensure the skin surface temperature is approximately 32°C. The buffer is continuously stirred to ensure homogeneity.

  • Application of Formulation: The peptide-cargo formulation is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed buffer.

  • Quantification: The concentration of the cargo molecule in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The cumulative amount of the permeated drug is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow Seed_Cells Seed human keratinocytes in a 96-well plate Incubate_Cells Incubate for 24h to allow attachment Seed_Cells->Incubate_Cells Treat_Cells Treat cells with varying concentrations of peptides Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 24h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO, isopropanol) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability relative to control Measure_Absorbance->Calculate_Viability

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Human keratinocytes (e.g., HaCaT cell line) are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test peptides. A control group with medium alone is also included.

  • Incubation: The cells are incubated with the peptides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization agent (e.g., dimethyl sulfoxide - DMSO, or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells). The IC50 value (the concentration of peptide that causes 50% inhibition of cell viability) can be calculated from the dose-response curve.

Conclusion

The this compound demonstrates significant efficacy as a skin-penetrating peptide, enhancing the delivery of macromolecules through a transcellular mechanism with a favorable safety profile. While direct quantitative comparisons with other SPPs like TD-1 and polyarginine are limited in the publicly available literature, existing studies suggest that the this compound is a highly promising candidate for the development of topical drug formulations. Further research involving side-by-side quantitative analysis of penetration enhancement and cytotoxicity will be invaluable for definitively positioning the this compound within the landscape of skin-penetrating technologies.

References

Validating Macropinocytosis Inhibition for SPACE Peptide Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Skin Penetrating and Cell Entering (SPACE) peptide is a novel vector for the intracellular delivery of macromolecular cargo, such as siRNA.[1] Understanding the precise mechanism of its cellular uptake is critical for optimizing its therapeutic efficacy and for the rational design of drug delivery systems. Evidence strongly suggests that the SPACE peptide primarily utilizes macropinocytosis, a form of fluid-phase endocytosis, to enter cells. This guide provides a comparative analysis of experimental data validating the role of macropinocytosis in this compound uptake, contrasts it with other potential internalization pathways, and offers detailed experimental protocols for its investigation.

Unveiling the Entry Route: The Role of Macropinocytosis

Initial studies with the this compound revealed its efficient penetration into various cell types, including keratinocytes, fibroblasts, and endothelial cells, with a proposed entry via macropinocytosis.[1] This form of endocytosis is characterized by the formation of large, irregular vesicles, or macropinosomes, that engulf extracellular fluid and its contents.

Subsequent investigations, detailed in patent literature, have provided direct evidence for this mechanism. The use of pharmacological inhibitors has been instrumental in dissecting the uptake pathway. Specifically, treatment with 5-(N-ethyl-N-isopropyl)amiloride (EIPA), a well-established inhibitor of macropinocytosis, resulted in an approximately 50% reduction in the internalization of the this compound. In contrast, inhibitors of clathrin-mediated endocytosis (chlorpromazine) and caveolae-mediated endocytosis (nystatin) showed no significant effect on the peptide's uptake.

Furthermore, the cellular uptake of the this compound was found to be an active process, as demonstrated by a significant reduction in internalization at low temperatures (4°C). This temperature dependence is a hallmark of energy-dependent transport mechanisms like macropinocytosis.

Comparative Analysis of Cellular Uptake Mechanisms

While macropinocytosis is the predominant pathway for the this compound, other cell-penetrating peptides (CPPs) utilize a variety of entry mechanisms. This diversity in uptake routes has significant implications for cargo delivery, including the intracellular fate and bioavailability of the therapeutic agent. The table below summarizes the key characteristics of the major uptake pathways for CPPs.

Uptake MechanismKey CharacteristicsInhibitorsRelevance to this compound
Macropinocytosis Formation of large, irregular vesicles (macropinosomes); actin-dependent; energy-dependent.Amiloride, EIPA, Cytochalasin D, WortmanninPrimary uptake mechanism. Uptake is significantly reduced by EIPA.
Clathrin-Mediated Endocytosis Formation of small, coated vesicles; involves clathrin and dynamin; energy-dependent.Chlorpromazine, Pitstop 2Not a significant pathway for this compound uptake.
Caveolae-Mediated Endocytosis Formation of flask-shaped invaginations (caveolae); involves caveolin and dynamin; energy-dependent.Nystatin, Filipin, GenisteinNot a significant pathway for this compound uptake.
Direct Translocation Direct passage across the plasma membrane; can be energy-independent; often involves pore formation or membrane destabilization.N/A (can be assessed by temperature-independence)Less likely to be the primary mechanism due to the observed temperature dependence of this compound uptake.

Experimental Protocols

To validate the macropinocytosis-dependent uptake of the this compound, the following experimental protocols can be employed:

Protocol 1: Pharmacological Inhibition of Endocytosis

This protocol uses specific inhibitors to block different endocytic pathways and quantify the resulting effect on this compound uptake.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-SPACE)

  • Cell line of interest (e.g., HeLa, HaCaT)

  • Cell culture medium and supplements

  • Macropinocytosis inhibitor: 5-(N-ethyl-N-isopropyl)amiloride (EIPA)

  • Clathrin-mediated endocytosis inhibitor: Chlorpromazine

  • Caveolae-mediated endocytosis inhibitor: Nystatin

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

  • Pre-incubate the cells with the respective inhibitors (e.g., 50 µM EIPA, 10 µg/mL chlorpromazine, 25 µg/mL nystatin) in serum-free medium for 30-60 minutes at 37°C. Include a no-inhibitor control.

  • Add the fluorescently labeled this compound to the cells at a final concentration of 1-10 µM and incubate for 1-4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove non-internalized peptide.

  • For flow cytometry analysis, detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity.

  • For fluorescence microscopy, fix the cells, mount on slides, and visualize the intracellular fluorescence.

Protocol 2: Quantitative Analysis of Peptide Uptake

This protocol describes the quantification of internalized peptide using flow cytometry and fluorescence microscopy.

A. Flow Cytometry:

  • Following the inhibition protocol, analyze the cell suspension using a flow cytometer.

  • Gate the live cell population based on forward and side scatter.

  • Measure the mean fluorescence intensity (MFI) of the cells in each treatment group.

  • Calculate the percentage of uptake inhibition for each inhibitor relative to the untreated control.

B. Fluorescence Microscopy:

  • Capture images of the cells from each treatment group using a fluorescence microscope with consistent settings.

  • Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).

  • Compare the average fluorescence intensity between the control and inhibitor-treated groups.

Visualizing the Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Signaling Pathway of Macropinocytosis and its Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K Activation PI3K Activation Receptor->PI3K Activation Activates Rac1/Cdc42 Activation Rac1/Cdc42 Activation Receptor->Rac1/Cdc42 Activation Activates Membrane Ruffling Membrane Ruffling Macropinosome Formation Macropinosome Formation Membrane Ruffling->Macropinosome Formation Leads to This compound Uptake This compound Uptake Macropinosome Formation->this compound Uptake Internalizes Actin Polymerization Actin Polymerization Actin Polymerization->Membrane Ruffling Causes PI3K Activation->Macropinosome Formation Promotes closure Rac1/Cdc42 Activation->Actin Polymerization Induces Inhibitors Inhibitors EIPA EIPA Inhibitors->EIPA Cytochalasin D Cytochalasin D Inhibitors->Cytochalasin D Wortmannin Wortmannin Inhibitors->Wortmannin EIPA->Macropinosome Formation Inhibits Na+/H+ exchanger Cytochalasin D->Actin Polymerization Inhibits Wortmannin->PI3K Activation Inhibits

Caption: Signaling pathway of macropinocytosis and points of inhibition.

G Experimental Workflow for Validating this compound Uptake cluster_analysis Uptake Quantification Cell Seeding Cell Seeding Inhibitor Pre-incubation Inhibitor Pre-incubation Cell Seeding->Inhibitor Pre-incubation Fluorescent this compound Incubation Fluorescent this compound Incubation Inhibitor Pre-incubation->Fluorescent this compound Incubation Washing Washing Fluorescent this compound Incubation->Washing Flow Cytometry Flow Cytometry Washing->Flow Cytometry Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Data Analysis Data Analysis Flow Cytometry->Data Analysis Fluorescence Microscopy->Data Analysis

Caption: Experimental workflow for validating this compound uptake mechanism.

G Logical Comparison of Uptake Pathways cluster_pathways Potential Uptake Pathways cluster_results Experimental Results This compound This compound Macropinocytosis Macropinocytosis This compound->Macropinocytosis Clathrin-mediated Clathrin-mediated This compound->Clathrin-mediated Caveolae-mediated Caveolae-mediated This compound->Caveolae-mediated Direct Translocation Direct Translocation This compound->Direct Translocation Experimental Validation Experimental Validation Macropinocytosis->Experimental Validation Clathrin-mediated->Experimental Validation Caveolae-mediated->Experimental Validation Direct Translocation->Experimental Validation Inhibited by EIPA Inhibited by EIPA Experimental Validation->Inhibited by EIPA Not inhibited by Chlorpromazine Not inhibited by Chlorpromazine Experimental Validation->Not inhibited by Chlorpromazine Not inhibited by Nystatin Not inhibited by Nystatin Experimental Validation->Not inhibited by Nystatin Temperature Dependent Temperature Dependent Experimental Validation->Temperature Dependent Conclusion Conclusion: Primary uptake via Macropinocytosis Inhibited by EIPA->Conclusion Not inhibited by Chlorpromazine->Conclusion Not inhibited by Nystatin->Conclusion Temperature Dependent->Conclusion

Caption: Logical framework for comparing potential this compound uptake pathways.

References

A Head-to-Head Comparison of SPACE Peptide and Other Leading Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cell membrane barrier. This guide provides an objective comparison of the SPACE (Skin Penetrating and Cell Entering) peptide with other widely used CPPs, including TAT (Trans-Activator of Transcription), Penetratin, and Polyarginine. The comparison is based on available experimental data on their performance in cargo delivery and their effects on cell viability.

Performance in Cargo Delivery

The efficacy of a CPP is determined by its ability to transport various cargo molecules across the cell membrane. This section compares the performance of the SPACE peptide with other CPPs in different delivery contexts.

Skin Penetration: Delivery of Cyclosporine A

A key application of some CPPs is to enhance the penetration of therapeutic agents through the skin. The this compound has been specifically evaluated for this purpose and compared with other skin-penetrating peptides (SPPs). A study compared the ability of this compound, TD-1, and polyarginine to deliver the immunosuppressive drug Cyclosporine A (CsA) into porcine skin.

PeptideCargoMean CsA Delivery into Skin (μg/cm²)[1]Fold Enhancement vs. Control[1]
This compound Cyclosporine A21.4 ± 3.2~11
Polyarginine Cyclosporine A15.6 ± 2.8~8
TD-1 Cyclosporine A10.1 ± 1.9~5
Control (no peptide) Cyclosporine A1.9 ± 0.51

Data is presented as mean ± standard deviation.

In this study, the this compound demonstrated the highest efficacy in delivering Cyclosporine A into the skin, showing a significantly higher fold enhancement compared to polyarginine and TD-1[1].

Intracellular Delivery of siRNA

The this compound has also been shown to be effective in delivering small interfering RNA (siRNA) into cells. When conjugated to siRNA targeting GAPDH, the this compound induced a significant knockdown of the target protein in vitro and in vivo[2]. While direct quantitative comparisons with other CPPs for siRNA delivery in the same study are limited, the results highlight the potential of the this compound for nucleic acid delivery. For instance, a study using a DOTAP-based ethosomal system combined with the this compound for topical siRNA delivery resulted in a 63.2% ± 7.7% knockdown of GAPDH in mice[2]. Other CPPs like polyarginine have also been successfully used for siRNA delivery, often in nanoparticle formulations.

Cytotoxicity Profile

A crucial aspect of any delivery vector is its safety profile. The cytotoxicity of CPPs is a key consideration for their therapeutic application.

Comparative Cytotoxicity in Human Keratinocytes

In the same study that evaluated skin penetration, the cytotoxicity of the this compound, polyarginine, and TD-1 was assessed in human keratinocytes (HaCaT cells) using an MTT assay.

Peptide (at 1 mg/mL)Cell Viability (%)
This compound ~95%
Polyarginine ~70%
TD-1 ~80%
Control 100%

The this compound exhibited the lowest cytotoxicity among the tested peptides, with cell viability remaining high even at a concentration of 1 mg/mL. This suggests a favorable safety profile for topical applications.

General Cytotoxicity of Other CPPs

Studies on other CPPs have shown varying levels of cytotoxicity depending on the peptide, its concentration, the cell type, and the nature of the cargo. For instance, TAT has been reported to have negligible effects on the proliferation of HeLa and CHO cells at concentrations up to 50 μM. In contrast, polyarginine has been shown to have concentration-dependent cytotoxicity, which can be influenced by its chain length.

Mechanisms of Cellular Uptake

Understanding the mechanism by which CPPs enter cells is vital for optimizing their design and application. The primary uptake mechanisms for CPPs are direct translocation across the membrane and endocytosis.

The this compound is believed to enter cells primarily through macropinocytosis , a form of endocytosis. This is an active, energy-dependent process. The proposed mechanism for CPPs that utilize endocytic pathways generally involves an initial electrostatic interaction with the cell surface, followed by internalization into endosomes. For the cargo to be effective, it must then escape the endosome to reach its target in the cytoplasm or nucleus.

TAT has also been shown to utilize macropinocytosis for cellular entry. The uptake of Penetratin is thought to occur through both direct translocation and endocytosis. Polyarginine peptides are also known to be taken up via endocytosis, with the efficiency being dependent on the number of arginine residues.

Below is a generalized diagram illustrating the macropinocytosis pathway, which is a likely route for this compound and TAT-mediated cellular entry.

macropinocytosis_pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space CPP_Cargo CPP-Cargo Complex MembraneRuffling Membrane Ruffling CPP_Cargo->MembraneRuffling Binding to Cell Surface MacropinosomeFormation Macropinosome Formation MembraneRuffling->MacropinosomeFormation EarlyMacropinosome Early Macropinosome MacropinosomeFormation->EarlyMacropinosome LateMacropinosome Late Macropinosome/ Endosome EarlyMacropinosome->LateMacropinosome Lysosome Lysosome LateMacropinosome->Lysosome Fusion EndosomalEscape Endosomal Escape LateMacropinosome->EndosomalEscape CytosolicRelease Cytosolic Cargo Release EndosomalEscape->CytosolicRelease

Caption: Generalized macropinocytosis pathway for CPP-cargo uptake.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to allow for replication and further comparative analysis.

In Vitro Skin Permeation Assay (Franz Diffusion Cell)

This assay is used to quantify the penetration of a substance through the skin.

  • Skin Preparation: Full-thickness porcine or human skin is excised and dermatomed to a thickness of approximately 500-700 µm.

  • Franz Cell Setup: The skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid in the receptor compartment. The system is maintained at 32°C.

  • Application of Formulation: The CPP-drug formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor fluid and replaced with fresh fluid.

  • Quantification: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). At the end of the experiment, the skin is collected to determine the amount of drug retained in the different skin layers.

Below is a workflow diagram for a typical in vitro skin permeation study.

franz_cell_workflow SkinPrep Skin Preparation (Excise and Dermatome) Mounting Mount Skin on Franz Diffusion Cell SkinPrep->Mounting Application Apply CPP-Cargo Formulation Mounting->Application Sampling Collect Samples from Receptor Fluid at Time Points Application->Sampling Analysis Quantify Cargo Concentration (e.g., HPLC) Sampling->Analysis Data Determine Permeation Profile Analysis->Data

Caption: Workflow for in vitro skin permeation assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells (e.g., human keratinocytes) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the CPPs for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Cellular Uptake Analysis by Flow Cytometry

Flow cytometry can be used to quantify the intracellular uptake of fluorescently labeled CPP-cargo conjugates.

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with fluorescently labeled CPP-cargo conjugates at various concentrations and for different time points.

  • Cell Harvesting: After incubation, the cells are washed to remove non-internalized peptides and then detached using trypsin.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the cellular uptake.

Conclusion

The this compound demonstrates significant promise as a delivery vector, particularly for topical applications, where it has shown superior efficacy and lower cytotoxicity compared to other skin-penetrating peptides like polyarginine and TD-1. Its ability to deliver siRNA also highlights its potential for intracellular delivery of nucleic acids.

While direct, comprehensive head-to-head comparisons of the this compound with a broader range of CPPs like TAT and Penetratin for the intracellular delivery of various cargoes in different cell lines are not yet widely available in the literature, the existing data suggests that the this compound is a highly effective and safe candidate for further investigation and development in drug delivery applications. The choice of a CPP will ultimately depend on the specific application, the nature of the cargo, and the target cell or tissue. Further research is warranted to fully elucidate the comparative performance of the this compound in a wider range of therapeutic contexts.

References

Validating Gene Silencing Specificity: A Comparative Guide to SPACE Peptide and Other Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of gene silencing, the specific and efficient delivery of small interfering RNA (siRNA) is paramount. This guide provides an objective comparison of the SPACE (Skin Penetrating and Cell Entering) peptide with other common siRNA delivery methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

The SPACE peptide is a novel cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of cargo, such as siRNA, by enhancing penetration across the stratum corneum and cell membranes. Its efficacy in mediating gene silencing is a critical area of investigation for therapeutic applications. This guide will delve into the performance of the this compound and compare it with established alternatives, including other CPPs and lipid-based transfection reagents.

Performance Comparison of siRNA Delivery Methods

The following tables summarize the quantitative data on the gene silencing efficiency of the this compound and its alternatives. It is important to note that the data is compiled from various studies, and experimental conditions such as cell lines, siRNA concentrations, and target genes may differ. Therefore, this comparison should be considered a guide rather than a direct head-to-head benchmark.

Delivery MethodTarget GeneCell Line/SystemKnockdown Efficiency (%)Citation
This compound GAPDHHuman Adult Epidermal Keratinocytes83.3 ± 3.0[1][2]
GAPDHBALB/c Mice (in vivo)63.2 ± 7.7[3]
TAT-HA2 Peptide LuciferaseSKOV3 Cells~35% (at 100 nM siRNA)[4]
Fusogenic Oligoarginine Peptide (599) CIP2AOral Cancer CellsSignificant mRNA and protein silencing[5]
Lipofectamine 2000 VariousHeLa CellsUp to 90%
Lipofectamine 3000 pCDHCHO-K1 and HEK293 CellsHigh efficiency
C6M3 Peptide GAPDHCHO-K1 Cells69%
STR-HK Peptide GAPDHCHO-K1 Cells75 ± 2

Table 1: Comparison of In Vitro and In Vivo Gene Silencing Efficiency. This table presents the reported knockdown efficiencies of various siRNA delivery methods. The this compound, particularly when combined with a DOTAP-based ethosomal system, demonstrates high efficiency in both in vitro and in vivo models. While other peptides and lipofectamine reagents also show significant silencing, direct comparative data under identical conditions is limited.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for key experiments in validating gene silencing specificity using peptide-based delivery systems.

Protocol 1: siRNA-Peptide Conjugation (General)

This protocol outlines a common method for conjugating siRNA to a peptide carrier.

  • Preparation of Solutions:

    • Prepare a stock solution of the peptide (e.g., this compound) in an appropriate buffer (e.g., PBS, pH 8.0).

    • Prepare a stock solution of the siRNA with a reactive group (e.g., 5'-alkynyl modification) in RNase-free water.

    • Prepare fresh solutions of coupling reagents (e.g., CuSO4 and sodium ascorbate for click chemistry).

  • Conjugation Reaction:

    • In an argon-flushed vial, mix the azido-modified peptide with the coupling reagents.

    • Add the alkynyl-modified siRNA to the peptide solution.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 90 minutes).

  • Purification:

    • Purify the siRNA-peptide conjugate using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the conjugate using mass spectrometry to confirm the successful conjugation.

Protocol 2: In Vitro Transfection and Gene Silencing Analysis

This protocol describes the steps for transfecting cells with siRNA-peptide complexes and assessing the resulting gene knockdown.

  • Cell Culture:

    • Plate cells in a multi-well plate at a suitable density to ensure they are in the exponential growth phase at the time of transfection.

  • Formation of siRNA-Peptide Complexes:

    • Dilute the siRNA-peptide conjugate and a control (e.g., non-targeting siRNA conjugate) in a serum-free medium.

    • Incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-peptide complexes to the cells.

    • Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Analysis of Gene Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR):

      • Isolate total RNA from the transfected cells.

      • Synthesize cDNA from the RNA.

      • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).

      • Calculate the relative gene expression to determine the percentage of knockdown.

    • Western Blot:

      • Lyse the transfected cells to extract total protein.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., β-actin).

      • Use a secondary antibody conjugated to a detectable enzyme or fluorophore for visualization.

      • Quantify the band intensities to determine the reduction in protein levels.

Visualizing the Workflow and Pathways

Diagrams are essential for understanding the complex processes involved in gene silencing validation. The following sections provide Graphviz diagrams to illustrate key experimental workflows and signaling pathways.

Experimental Workflow for Gene Silencing Validation

experimental_workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis siRNA_Design 1. siRNA Design & Synthesis Conjugation 3. siRNA-Peptide Conjugation siRNA_Design->Conjugation Peptide_Synthesis 2. Peptide Synthesis (e.g., SPACE) Peptide_Synthesis->Conjugation Complex_Formation 5. Form siRNA-Peptide Complexes Conjugation->Complex_Formation Cell_Culture 4. Cell Culture Cell_Transfection 6. Transfect Cells Cell_Culture->Cell_Transfection Complex_Formation->Cell_Transfection RNA_Isolation 7a. RNA Isolation Cell_Transfection->RNA_Isolation Protein_Extraction 7b. Protein Extraction Cell_Transfection->Protein_Extraction qRT_PCR 8a. qRT-PCR RNA_Isolation->qRT_PCR Western_Blot 8b. Western Blot Protein_Extraction->Western_Blot Data_Analysis 9. Data Analysis & Validation qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for validating gene silencing using peptide-siRNA conjugates.

Signaling Pathway of RNA Interference (RNAi)

RNAi_Pathway cluster_delivery Cellular Delivery cluster_RISC RISC Loading & Activation cluster_silencing Gene Silencing siRNA_Peptide siRNA-Peptide Complex Endocytosis Endocytosis siRNA_Peptide->Endocytosis 1. Cellular Uptake Cytoplasm Cytoplasm Endocytosis->Cytoplasm 2. Endosomal Escape ds_siRNA ds-siRNA Cytoplasm->ds_siRNA Dicer Dicer siRNA_duplex siRNA duplex Dicer->siRNA_duplex 3. Cleavage (if long dsRNA) RISC_loading RISC Loading siRNA_duplex->RISC_loading 4. Loading into RISC Activated_RISC Activated RISC (with guide strand) RISC_loading->Activated_RISC 5. Passenger strand removal Cleavage mRNA Cleavage Activated_RISC->Cleavage 6. Target Recognition & Cleavage mRNA Target mRNA Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNA interference pathway initiated by siRNA delivery.

References

Assessing In Vivo Immunogenicity of Therapeutic Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of a novel therapeutic peptide is a critical step in preclinical assessment. Unwanted immunogenicity can lead to the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect, alter pharmacokinetics, and in some cases, cause adverse immune reactions.[1][2][3] This guide provides a comparative overview of key in vivo methods for assessing the immunogenicity of a hypothetical therapeutic peptide, "TheraPeptide-X," compared to an adjuvanted formulation.

TheraPeptide-X: A Case Study

For the purpose of this guide, we will consider "TheraPeptide-X," a novel 25-amino acid synthetic peptide designed for cancer immunotherapy. Its immunogenic profile will be compared against "TheraPeptide-X + Adjuvant-Y," where Adjuvant-Y is a toll-like receptor (TLR) agonist intended to enhance the immune response. The goal is to determine the baseline immunogenicity of TheraPeptide-X and quantify the enhanced response when co-administered with an adjuvant.

Quantitative Assessment of Immunogenicity

The in vivo immunogenicity of TheraPeptide-X was assessed in BALB/c mice. Two key assays were employed: an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the humoral response (ADA production) and an Enzyme-Linked Immunospot (ELISpot) assay to evaluate the cellular response (T-cell activation).

Table 1: Anti-Drug Antibody (ADA) Titers in BALB/c Mice
Treatment Group Mean ADA Titer (Day 21) Standard Deviation Endpoint Titer Range
Vehicle Control< 1:100N/A< 1:100
TheraPeptide-X1:1,600± 4501:800 - 1:3,200
TheraPeptide-X + Adjuvant-Y1:25,600± 7,2001:12,800 - 1:51,200
Table 2: IFN-γ Secreting Splenocytes (ELISpot Assay)
Treatment Group Mean Spot-Forming Cells (SFCs) per 10^6 Splenocytes Standard Deviation SFC Range
Vehicle Control5± 22 - 8
TheraPeptide-X85± 2560 - 110
TheraPeptide-X + Adjuvant-Y450± 95350 - 580

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies.

In Vivo Immunization Protocol
  • Animal Model: Female BALB/c mice, 6-8 weeks old, were used for this study (n=10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (Phosphate Buffered Saline - PBS).

    • Group 2: TheraPeptide-X (100 µg per mouse).

    • Group 3: TheraPeptide-X (100 µg) + Adjuvant-Y (20 µg).

  • Administration: Mice were immunized via subcutaneous injection on Day 0 and Day 14.

  • Sample Collection: Blood samples were collected on Day 21 for serum isolation (for ELISA). Spleens were harvested on Day 21 for splenocyte isolation (for ELISpot).

Bridging ELISA Protocol for ADA Detection
  • Plate Coating: A 96-well high-binding plate was coated with 1 µg/mL of biotinylated TheraPeptide-X and incubated overnight at 4°C.

  • Washing: The plate was washed three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Wells were blocked with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour at room temperature.

  • Sample Incubation: Serum samples were serially diluted and added to the wells, then incubated for 1 hour at room temperature.

  • Detection: HRP-conjugated TheraPeptide-X was added to the wells and incubated for 1 hour at room temperature. This "bridging" format detects bivalent ADAs.[4][5]

  • Substrate Addition: TMB substrate was added, and the reaction was stopped with 2N H2SO4.

  • Data Acquisition: The optical density was read at 450 nm. The titer was defined as the reciprocal of the highest dilution with a signal significantly above the background.

IFN-γ ELISpot Protocol
  • Plate Preparation: A 96-well PVDF membrane plate was pre-coated with an anti-mouse IFN-γ capture antibody.

  • Cell Plating: Splenocytes were isolated from immunized mice and plated at a density of 2 x 10^5 cells per well.

  • Stimulation: Cells were stimulated with 10 µg/mL of TheraPeptide-X for 24 hours at 37°C in a CO2 incubator. Control wells included cells with no peptide (negative control) and cells with a mitogen (positive control).

  • Detection: A biotinylated anti-mouse IFN-γ detection antibody was added, followed by streptavidin-HRP.

  • Spot Development: A substrate solution was added to visualize the spots, which represent individual IFN-γ secreting cells.

  • Data Analysis: Spots were counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million splenocytes.

Visualizing the Process

Diagrams can help clarify complex biological pathways and experimental workflows.

G cluster_0 Antigen Presentation Pathway APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Processing & Loading Peptide TheraPeptide-X Peptide->APC Uptake TCR T-Cell Receptor MHCII->TCR Presentation ThCell Helper T-Cell TCR->ThCell Activation T-Cell Activation ThCell->Activation Signal Transduction

Caption: Antigen presentation pathway for TheraPeptide-X.

G cluster_1 In Vivo Immunogenicity Workflow Immunization Immunize Mice (Day 0 & 14) Sample Collect Samples (Day 21) Immunization->Sample Serum Serum Isolation Sample->Serum Splenocytes Splenocyte Isolation Sample->Splenocytes ELISA ADA ELISA Serum->ELISA ELISpot IFN-γ ELISpot Splenocytes->ELISpot

Caption: Experimental workflow for in vivo immunogenicity assessment.

Conclusion

The in vivo assessment of TheraPeptide-X demonstrates a detectable baseline immunogenicity, characterized by moderate ADA production and T-cell activation. The addition of Adjuvant-Y significantly enhances both humoral and cellular immune responses, as evidenced by the substantial increases in ADA titers and IFN-γ secreting cells. This comparative approach, utilizing both ELISA and ELISpot assays, provides a comprehensive profile of the peptide's immunogenic potential. Such preclinical immunogenicity risk assessments are crucial for guiding the development of safer and more effective peptide-based therapeutics, in line with regulatory expectations.

References

Benchmarking the SPACE Peptide Against Physical Penetration Enhancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the delivery of therapeutic molecules. To overcome this challenge, various penetration enhancement strategies have been developed, broadly categorized into biochemical methods, such as those using cell-penetrating peptides (CPPs), and physical methods that employ external energy to disrupt the skin barrier. This guide provides a comparative analysis of the SPACE (Skin Penetrating and Cell Entering) peptide, a promising CPP, against three key physical penetration enhancers: microneedles, iontophoresis, and sonophoresis. The comparison is based on available experimental data, mechanisms of action, and application protocols.

Performance Data: A Comparative Overview

Direct head-to-head comparative studies benchmarking the SPACE peptide against physical enhancers for the delivery of the same drug molecule under identical experimental conditions are limited in publicly available literature. However, we can still draw valuable insights by comparing their performance in enhancing the delivery of molecules with similar characteristics, such as macromolecules.

Table 1: Performance of this compound in Enhancing Macromolecule Delivery

Delivered MoleculeFormulationIn Vitro Enhancement Factor (vs. PBS)In Vivo Enhancement Factor (vs. PBS)Reference
Hyaluronic Acid (HA)SPACE-ethosomal system (SES)7.8 ± 1.1-fold (porcine skin)5-fold (SKH1 hairless mice)[1][2]
siRNA (for GAPDH)SPACE-peptide conjugateNot Reported63.2% ± 7.7% knockdown[3]

Table 2: Performance of Physical Penetration Enhancers for Various Molecules

Enhancement MethodDelivered MoleculeIn Vitro Enhancement FactorIn Vivo Enhancement FactorReference
Microneedles InsulinNot ReportedEffective delivery in diabetic rat models[4]
Iontophoresis PeptidesUp to 30-fold increase relative to passive permeationNot Reported
Sonophoresis Caffeine~4-fold increase in steady-state fluxNot Reported[5]

Mechanisms of Action and Experimental Workflows

The fundamental mechanisms by which the this compound and physical enhancers facilitate drug delivery differ significantly.

This compound: A Biochemical Approach

The this compound enhances skin penetration primarily through a transcellular pathway. It interacts with skin proteins, particularly keratin, inducing changes in their secondary structure. This interaction is believed to enhance the partitioning of the drug into the keratin-rich corneocytes. When formulated into a SPACE-ethosomal system (SES), the peptide is conjugated to phospholipids, creating a carrier system that encapsulates the drug. This formulation combines the peptide's inherent penetration-enhancing capabilities with the benefits of a lipid-based carrier, which can further improve drug solubility and skin interaction. The cellular uptake of the this compound is thought to occur via macropinocytosis, an active endocytotic process.

SPACE_Peptide_Mechanism cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Keratin Keratin Interaction Stratum_Corneum->Keratin This compound interaction Viable_Epidermis Viable Epidermis Cellular_Uptake Cellular Uptake (Macropinocytosis) Viable_Epidermis->Cellular_Uptake Dermis Dermis SES SPACE-Ethosomal System (SES) (Drug Encapsulated) SES->Stratum_Corneum Adhesion Transcellular_Pathway Transcellular Pathway Keratin->Transcellular_Pathway Enhanced Partitioning Transcellular_Pathway->Viable_Epidermis Cellular_Uptake->Dermis Drug Release

Mechanism of the SPACE-ethosomal system for transdermal drug delivery.

Physical Penetration Enhancers: Disrupting the Barrier

Physical enhancers utilize energy to create transient pores or channels in the stratum corneum, allowing molecules to bypass this primary barrier.

  • Microneedles: These are micron-scale needles that mechanically perforate the stratum corneum without stimulating nerves in the deeper tissue, thus offering a painless method for creating microchannels for drug delivery.

Microneedles_Workflow Microneedle_Patch Microneedle Patch (Drug Coated/Loaded) Application Application to Skin Microneedle_Patch->Application Penetration Stratum Corneum Penetration Application->Penetration Microchannel_Formation Microchannel Formation Penetration->Microchannel_Formation Drug_Delivery Drug Diffusion/ Dissolution Microchannel_Formation->Drug_Delivery Systemic_Uptake Systemic Uptake Drug_Delivery->Systemic_Uptake

Experimental workflow for microneedle-based drug delivery.

  • Iontophoresis: This technique uses a low-level electrical current to drive charged drug molecules across the skin. The principle is based on the repulsion of like charges, where an electrode with the same polarity as the drug is used to propel it through the skin.

Iontophoresis_Mechanism cluster_device Iontophoretic Device Active_Electrode Active Electrode (Drug Reservoir) Skin Skin Active_Electrode->Skin Application Return_Electrode Return Electrode Drug_Movement Electrorepulsion-driven Drug Movement Skin->Drug_Movement Electric Field Systemic_Circulation Systemic Circulation Drug_Movement->Systemic_Circulation Systemic_Circulation->Return_Electrode Circuit Completion

Mechanism of iontophoresis for transdermal drug delivery.

  • Sonophoresis: This method employs low-frequency ultrasound to temporarily disrupt the lipid bilayers of the stratum corneum, a phenomenon known as acoustic cavitation. This creates transient pores that enhance drug permeability.

Sonophoresis_Mechanism Ultrasound_Transducer Ultrasound Transducer Acoustic_Cavitation Acoustic Cavitation in Coupling Medium Ultrasound_Transducer->Acoustic_Cavitation SC_Disruption Stratum Corneum Lipid Disruption Acoustic_Cavitation->SC_Disruption Transient_Pores Formation of Transient Pores SC_Disruption->Transient_Pores Enhanced_Permeation Enhanced Drug Permeation Transient_Pores->Enhanced_Permeation

Mechanism of sonophoresis for enhanced skin permeation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols for evaluating the this compound and physical penetration enhancers.

This compound-Mediated Delivery of Hyaluronic Acid
  • Formulation Preparation: The this compound is conjugated to phospholipids to create a SPACE-ethosomal system (SES) that encapsulates hyaluronic acid (HA).

  • In Vitro Skin Permeation Studies:

    • Skin Preparation: Full-thickness porcine or human skin is used. The skin's integrity is verified before the experiment.

    • Franz Diffusion Cell Setup: The skin is mounted on a Franz diffusion cell. The SES formulation containing HA is placed in the donor compartment, and the receptor compartment is filled with a phosphate-buffered saline (PBS) solution.

    • Sampling and Analysis: Samples are collected from the receptor compartment at predetermined time intervals and analyzed for HA concentration using an appropriate assay.

  • In Vivo Studies:

    • Animal Model: SKH1 hairless mice are typically used.

    • Application: The SES-HA formulation is topically applied to a specific area on the back of the mice.

    • Analysis: After a set period, skin biopsies are taken from the application site to determine the amount of HA that has penetrated the skin. Blood samples may also be collected to assess systemic absorption.

Microneedle-Based Drug Delivery
  • Microneedle Fabrication: Microneedles are fabricated from materials like silicon, metal, or polymers. They can be solid (for poking and creating pores), coated with the drug, or dissolvable (with the drug encapsulated within).

  • In Vitro Drug Release:

    • The microneedle patch is inserted into a skin model (e.g., excised skin or a synthetic membrane) mounted on a Franz diffusion cell.

    • The release of the drug into the receptor medium is monitored over time.

  • In Vivo Application:

    • The microneedle patch is applied to the skin of an animal model (e.g., rats or mice).

    • For drug-coated or dissolvable microneedles, the patch is left in place for a specified duration. For solid microneedles, a drug-containing patch is applied over the microporated area.

    • Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug.

Iontophoresis-Mediated Drug Delivery
  • Experimental Setup:

    • An iontophoresis device consisting of a power source and two electrodes (an active electrode containing the drug solution and a return electrode) is used.

    • Excised skin is placed between the two chambers of a diffusion cell.

  • Procedure:

    • The drug solution is placed in the active electrode chamber.

    • A constant direct current (typically 0.1-0.5 mA/cm²) is applied across the skin for a defined period.

    • Samples are withdrawn from the receptor chamber at regular intervals and analyzed for drug concentration.

Sonophoresis-Mediated Drug Delivery
  • Experimental Setup:

    • A low-frequency ultrasound transducer is used.

    • Excised skin is mounted on a diffusion cell.

  • Procedure:

    • The drug formulation is applied to the skin surface, often mixed with a coupling agent (like a gel or liquid) to ensure efficient ultrasound transmission.

    • The ultrasound transducer is placed in contact with the coupling medium and ultrasound is applied for a specific duration and intensity.

    • Samples are collected from the receptor compartment to measure drug permeation.

Comparative Summary and Future Outlook

FeatureThis compoundMicroneedlesIontophoresisSonophoresis
Mechanism Biochemical interaction with skin proteins, transcellular pathway.Mechanical disruption of the stratum corneum.Electrically driven movement of charged molecules.Ultrasound-induced cavitation and disruption of lipid bilayers.
Molecule Suitability Macromolecules (peptides, siRNA, HA).Wide range, including macromolecules and vaccines.Charged molecules, both small and some peptides.Hydrophilic molecules and macromolecules.
** invasiveness**Non-invasive.Minimally invasive.Non-invasive.Non-invasive.
Key Advantage Specificity of interaction, potential for cell targeting.Painless, efficient for a broad range of molecules.Controlled and programmable delivery rate.Can be combined with chemical enhancers for synergistic effects.
Limitations Requires formulation (e.g., ethosomes) for optimal efficacy.Potential for skin irritation, requires a physical applicator.Requires the drug to be charged, potential for skin irritation from current.Requires a coupling medium, potential for drug degradation from ultrasound.

The choice of an optimal enhancement strategy will ultimately depend on the specific therapeutic application, the physicochemical properties of the drug molecule, and the desired delivery profile. Future research should focus on direct comparative studies to provide a clearer quantitative benchmark of these different technologies. Furthermore, exploring synergistic combinations, such as the use of cell-penetrating peptides with physical enhancers, could lead to even more effective and versatile transdermal drug delivery systems.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for SPACE Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of laboratory materials is paramount to ensuring both personnel safety and environmental integrity. While specific disposal protocols for every novel compound like SPACE peptide may not be explicitly documented, a framework of best practices for synthetic and research-grade peptides provides a reliable guide. This document outlines the essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough understanding and implementation of immediate safety protocols are crucial. Given that the toxicological properties of many research-grade peptides are not fully known, they should be handled as potentially hazardous materials.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, whether in solid or solution form. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[2]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[3]

  • Lab Coat: A buttoned lab coat provides a barrier against accidental spills.[2]

All handling of powdered peptides should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]

Disposal of Liquid this compound Waste

For liquid waste containing this compound, chemical inactivation is the recommended method before disposal. This process denatures the peptide, rendering it biologically inactive.

  • Select an Inactivation Reagent: Choose a suitable chemical agent for inactivation. Common and effective options include a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl). For cleaning contaminated labware, an enzymatic detergent can also be utilized.

  • Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Slowly add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Crucially, always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal.

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide solutions.

Decontamination MethodReagent ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite 0.5-1.0% final concentration20-60 minutesEffective for many peptides; may be corrosive to some surfaces.
Strong Acid/Base 1 M HCl or 1 M NaOHMinimum 30 minutesHighly effective but requires a neutralization step before disposal.
Enzymatic Detergent Typically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.

Disposal of Solid this compound Waste

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.

Step-by-Step Procedure for Solid Waste Disposal:

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly marked with the contents and associated hazards.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic. The storage area should have secondary containment to prevent spills.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.

Workflow for this compound Disposal

The decision-making process for the proper disposal of this compound waste can be visualized with the following workflow diagram.

This compound Disposal Workflow cluster_start cluster_waste_type Categorize Waste cluster_liquid_procedure Liquid Waste Disposal Procedure cluster_solid_procedure Solid Waste Disposal Procedure start Identify this compound Waste liquid_waste Liquid Waste start->liquid_waste Is it liquid? solid_waste Solid Waste start->solid_waste Is it solid? inactivate Chemically Inactivate (e.g., 10% Bleach, 1M NaOH/HCl) liquid_waste->inactivate segregate Segregate in Labeled, Leak-Proof Container solid_waste->segregate neutralize Neutralize to pH 5.5-9.0 (if applicable) inactivate->neutralize verify Verify with EHS for Drain Disposal neutralize->verify drain_disposal Dispose Down Drain with Copious Water verify->drain_disposal store Store in Designated Hazardous Waste Area segregate->store arrange_pickup Arrange for Professional Hazardous Waste Disposal store->arrange_pickup disposed Disposed by Certified Service arrange_pickup->disposed

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific guidelines and local regulations.

References

Personal protective equipment for handling SPACE peptide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SPACE peptide. The following procedures are based on established best practices for handling synthetic peptides in a laboratory setting to ensure both personal safety and research integrity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is essential to minimize exposure and prevent contamination.[1] A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes.[1] Must adhere to relevant safety standards (e.g., ANSI Z87.1).[1]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during reconstitution.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection, especially when handling concentrated solutions. Gloves should be removed and replaced immediately after any contact with the peptide.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a risk assessment.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

2.1. Handling Lyophilized Peptide

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

  • Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.

  • After weighing, tightly reseal the container. For long-term storage, consider flushing the container with dry, inert gas (e.g., nitrogen or argon).

2.2. Reconstitution and Aliquoting

  • For reconstitution, sterile, purified water or a buffer such as PBS is often suitable. For hydrophobic peptides, organic solvents like DMSO or acetonitrile may be required for initial dissolution, followed by dilution with an aqueous buffer.

  • Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.

2.3. Storage

  • Lyophilized Peptide: Store at -20°C or -80°C for long-term storage, protected from light.

  • Reconstituted Peptide: For short-term storage, refrigerate at 2°C–8°C. For long-term storage, freeze aliquots at -20°C or -80°C.

Table 2: Storage Conditions for this compound

FormShort-Term StorageLong-Term StorageKey Considerations
Lyophilized Powder Room temperature for days to weeks-20°C or -80°CProtect from light. Store in a desiccator if prone to moisture absorption.
Reconstituted Solution 2°C–8°C-20°C or -80°C (in aliquots)Avoid repeated freeze-thaw cycles. Use sterile buffers.

Disposal Plan

Peptides should be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of peptide waste down the drain or in regular solid waste.

3.1. Waste Segregation

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, clearly labeled waste container designated for chemical waste.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

3.2. Decontamination and Disposal

For spills or decontamination of work surfaces, a suitable inactivation solution can be used.

Table 3: Common Decontamination Methods for Peptide Waste

Decontamination AgentConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.Minimum 20-60 minutes.Effective for many peptides but may be corrosive to some surfaces.
Enzymatic Detergent Typically a 1% (m/v) solution.Varies by product; follow manufacturer's instructions.Good for cleaning labware; may require subsequent disinfection.

Following inactivation, the waste should be disposed of through your institution's certified hazardous waste management service.

Experimental Protocols

4.1. Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound.

  • Cell Seeding: Seed HEKa cells in 96-well microplates at a density of 5,000 cells/well.

  • Incubation: Allow cells to grow to approximately 80% confluency.

  • Treatment: Incubate cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10 mg/mL) in media for 1, 4, and 12-hour periods. Use media only as a negative control.

  • Assessment: Cell viability is determined using the MTT assay.

4.2. In Vivo Skin Penetration Study

This protocol evaluates the ability of this compound to deliver a cargo into the skin of a mouse model.

  • Animal Preparation: Anesthetize female BALB/c mice and shave the back skin. Attach a cylinder with an exposed skin area of 1.8 cm².

  • Topical Application: Topically apply 200 µL of the this compound formulation within the cylinder and spread evenly.

  • Incubation: Allow the formulation to incubate with the exposed skin for 6 hours.

  • Post-Incubation: Remove the cylinder and cover the area with sterile gauze.

  • Analysis: After 72 hours, sacrifice the animals and collect skin biopsies for analysis of the delivered cargo.

Diagrams

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_post Post-Procedure start Handling this compound ppe_check Assess Task-Specific Risks start->ppe_check core_ppe Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - Closed-Toe Shoes ppe_check->core_ppe All Tasks additional_ppe Additional PPE: - Face Shield (splash risk) - Respirator (powder form) ppe_check->additional_ppe Specific Risks proceed Proceed with Experiment disposal Dispose of Contaminated PPE as Hazardous Waste

Caption: PPE decision workflow for handling this compound.

Disposal_Workflow cluster_waste This compound Waste Disposal Plan start Generate SPACE Peptide Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste: - Peptide Solutions - Contaminated Buffers waste_type->liquid_waste Liquid solid_waste Solid Waste: - Gloves, Pipette Tips - Vials, Tubes waste_type->solid_waste Solid collect_liquid Collect in Labeled, Sealed Chemical Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid disposal Arrange for Disposal by Certified Hazardous Waste Service collect_liquid->disposal collect_solid->disposal

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.